molecular formula C₁₅H₁₅D₆NO₄ B1157943 Metalaxyl-d6

Metalaxyl-d6

Cat. No.: B1157943
M. Wt: 285.37
Attention: For research use only. Not for human or veterinary use.
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Description

Metalaxyl-d6 is a deuterium-labeled isotope of the fungicide Metalaxyl and its R-enantiomer, Metalaxyl-M, serving as a critical internal standard in analytical research. Its primary application is in quantitative mass spectrometry-based analysis, where it is used to ensure accurate tracing and measurement of Metalaxyl and its metabolites in various samples, improving the reliability of data in environmental and agricultural studies. As a labeled analog of a broad-spectrum fungicide, it is used in research on plant diseases caused by pathogens from the Oomycota family. The mechanism of action for the parent compound involves the inhibition of protein and ribosomal RNA synthesis in target fungi, making it a valuable tool for studying fungicide efficacy, environmental fate, and residue analysis . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₅H₁₅D₆NO₄

Molecular Weight

285.37

Synonyms

N-[2,6-(Dimethyl-d6)phenyl]-N-(2-methoxyacetyl)alanine Methyl Ester;  (+/-)-Metalaxyl-d6;  Allegiance-d6;  Apron-d6;  Metanaxin-d6;  Metasyl-d6;  Metaxanine-d6;  Methyl N-Methoxyacetyl-N-[2,6-(dimethyl-d6)phenyl]-DL-alaninate;  Ridomil-d6; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Metalaxyl-d6 Synthesis and Isotopic Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Metalaxyl-d6 (CAS: 1398112-32-7 for the R-isomer) is the stable isotope-labeled analog of the phenylamide fungicide Metalaxyl. In high-throughput residue analysis (LC-MS/MS), it serves as the definitive Internal Standard (IS) .

Its strategic value lies in its ability to mirror the physicochemical behavior of the analyte—retention time, ionization efficiency, and extraction recovery—while remaining mass-resolved. This guide details the convergent synthesis of Metalaxyl-d6 via the Deuterated Xylidine Route , ensuring a label stability that withstands the acidic conditions often found in QuEChERS extractions.

Why Metalaxyl-d6? (The Causality of Choice)
  • Matrix Effect Compensation: In complex matrices (e.g., scallions, tobacco), co-eluting compounds can suppress or enhance electrospray ionization (ESI). Metalaxyl-d6 experiences the exact same suppression as the analyte.

  • Retention Time Locking: Deuterium substitution slightly alters lipophilicity (chromatographic isotope effect), but in reverse-phase LC, Metalaxyl-d6 co-elutes almost perfectly with Metalaxyl, ensuring it samples the same matrix environment.

  • Label Stability: The d6 label is placed on the 2,6-dimethylphenyl ring (xylyl moiety). Unlike acidic protons on the amide or chiral center, these methyl protons are chemically inert and non-exchangeable, preventing "label loss" during storage or analysis.

Retrosynthetic Analysis & Synthesis Protocol

The most robust route for Metalaxyl-d6 synthesis avoids late-stage deuteration, which often leads to scrambling. Instead, we utilize a Convergent Building Block Strategy , starting with the pre-labeled aromatic ring: 2,6-bis(trideuteromethyl)aniline (2,6-Xylidine-d6).

Synthesis Workflow Diagram

MetalaxylSynthesis Figure 1: Convergent Synthesis of Metalaxyl-d6 via N-Alkylation and Acylation. start Starting Material: 2,6-Bis(trideuteromethyl)aniline (d6-Xylidine) inter Intermediate: N-(2,6-d6-Xylyl)-alanine methyl ester start->inter  Step 1: N-Alkylation  (Nucleophilic Substitution) reagent1 Reagent A: Methyl 2-bromopropionate (Base: NaHCO3) reagent1->inter final Product: Metalaxyl-d6 (Racemic or R-isomer) inter->final  Step 2: N-Acylation  (Schotten-Baumann conditions) reagent2 Reagent B: Methoxyacetyl Chloride (Solvent: Toluene/DCM) reagent2->final

[1]

Step-by-Step Protocol
Step 1: N-Alkylation (Formation of the Alanine Backbone)

This step attaches the chiral backbone to the deuterated aniline.

  • Reagents: 2,6-Xylidine-d6 (1.0 eq), Methyl 2-bromopropionate (1.2 eq), Sodium Bicarbonate (2.0 eq).

  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Dissolve 2,6-Xylidine-d6 in toluene under nitrogen atmosphere.

    • Add solid

      
       followed by dropwise addition of methyl 2-bromopropionate.
      
    • Reflux at 110°C for 12–16 hours. Critical: Monitor by TLC/GC to ensure consumption of the aniline, as unreacted aniline is difficult to separate later.

    • Workup: Cool, filter off inorganic salts, and concentrate the filtrate. Purify via silica gel chromatography (Hexane/EtOAc) to yield the secondary amine intermediate.

Step 2: N-Acylation (Installation of the Methoxyacetyl Group)

This step completes the synthesis by capping the nitrogen.

  • Reagents: Intermediate from Step 1 (1.0 eq), Methoxyacetyl chloride (1.1 eq), Pyridine or Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve the intermediate in dry DCM at 0°C.

    • Add the base (pyridine) to scavenge the HCl generated.

    • Add methoxyacetyl chloride dropwise. The reaction is exothermic; maintain temperature <5°C to prevent side reactions (O-acylation or hydrolysis).

    • Stir at room temperature for 2 hours.

    • Workup: Wash with dilute HCl (to remove pyridine), then

      
      , then brine. Dry over 
      
      
      
      .
    • Final Purification: Recrystallization from ether/hexane or preparative HPLC.

Analytical Validation: Isotopic Purity & Chemical Identity

Before use as an internal standard, the material must be validated. The critical parameter is Isotopic Purity (absence of d0-Metalaxyl), as d0 contamination leads to false positives in residue quantification.

Validation Logic Diagram

IsotopicValidation Figure 2: Quality Control Decision Tree for Isotopic Standards. sample Synthesized Metalaxyl-d6 chem_check Chemical Purity (HPLC-UV) sample->chem_check iso_check Isotopic Purity (HRMS / Q-TOF) sample->iso_check calc Deconvolution: Calculate % d0, d1...d6 iso_check->calc decision Criteria Check: d0 < 0.5%? calc->decision pass RELEASE For Quantitation decision->pass Yes fail REJECT Recrystallize or Resynthesize decision->fail No

Quantitative Criteria[2][3]
ParameterMethodAcceptance CriteriaRationale
Chemical Purity HPLC-UV (220 nm)> 98.0%Impurities cause ion suppression.
Isotopic Enrichment LC-HRMS (Orbitrap/TOF)≥ 99% d6Ensures signal stability.
Unlabeled Contribution (d0) LC-MS/MS (MRM)< 0.5%Critical: d0 acts as the analyte. High d0 biases results high.
Proton NMR 1H-NMR (500 MHz)Absence of Ar-CH3 signalsConfirms label position on Xylyl ring.
Calculating Isotopic Contribution

To determine purity, inject a dilute solution (100 ng/mL) into the MS. Compare the intensity of the d0 transition (280>220) against the d6 transition (286>226).



Note: If the d0 signal is below the Limit of Detection (LOD), the material is considered "isotopically pure" for residue analysis purposes.

Application Protocol: LC-MS/MS Workflow

This protocol is adapted from the QuEChERS method for pesticide residues in food matrices.[2]

Mass Spectrometry Parameters (MRM)

Use these transitions for a Triple Quadrupole (QqQ) system.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Metalaxyl (Analyte) 280.2

220.118Quantifier
280.2192.125Qualifier
Metalaxyl-d6 (IS) 286.2

226.1 18Internal Standard
  • Mechanism: The transition 280>220 corresponds to the loss of the methoxyacetyl moiety (

    
    , 74 Da) or the methyl ester. The d6 analog (286>226) retains the d6-label on the phenyl ring fragment, maintaining the mass shift.
    
Extraction & Spiking Protocol
  • Sample Prep: Weigh 10 g of homogenized sample (e.g., potato, cucumber).

  • IS Spiking: Add 100 µL of Metalaxyl-d6 working solution (10 µg/mL in Acetonitrile) to the sample before extraction.

    • Why? Spiking before extraction corrects for recovery losses during the shaking and salting-out steps.

  • Extraction: Add 10 mL Acetonitrile. Shake vigorously (1 min).

  • Partitioning: Add QuEChERS salts (4g

    
    , 1g 
    
    
    
    ). Shake and centrifuge.
  • Clean-up (d-SPE): Transfer supernatant to a tube containing PSA (Primary Secondary Amine) and

    
    . Centrifuge.
    
  • Analysis: Inject the supernatant into LC-MS/MS.

References

  • European Commission Reference Laboratories. (2023). Analytical method for pesticide residues using LC-MS/MS.[1][2][3][4] EURL-SRM.

  • Cayman Chemical. (2023).[3] (R)-(-)-Metalaxyl-d6 Product Information and Safety Data Sheet.

  • Food and Agriculture Organization (FAO). (2016). Manual on the submission and evaluation of pesticide residues data.[1] FAO Plant Production and Protection Paper.

  • U.S. EPA. (2007). Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.

  • Sigma-Aldrich (Merck). Metalaxyl-d6 Certified Reference Material Properties.

Sources

Metalaxyl-d6: Technical Qualification & Application in Quantitative LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of residue analysis and toxicological screening, Metalaxyl-d6 serves as the critical internal standard (IS) for the quantification of Metalaxyl and Metalaxyl-M (Mefenoxam). Its utility relies entirely on its ability to mimic the physicochemical behavior of the analyte while remaining mass-spectrometrically distinct.

This guide moves beyond basic catalog data to provide a rigorous framework for qualifying Metalaxyl-d6 reference materials. We explore the specific isotopic labeling positions that ensure metabolic stability, decode the critical parameters of a Certificate of Analysis (CoA), and provide a self-validating LC-MS/MS workflow for complex matrices.

Part 1: The Technical Profile of Metalaxyl-d6

To ensure data integrity, one must first understand the structural fidelity of the internal standard. Metalaxyl-d6 is not a generic reagent; it is a precision tool designed to correct for matrix effects (signal suppression/enhancement) and recovery losses during extraction.

Structural Specifications
  • Chemical Name: N-(2,6-Dimethylphenyl-d6)-N-(methoxyacetyl)-DL-alanine methyl ester[1][2][3]

  • Common Name: Metalaxyl-d6 (Ring-d6)

  • CAS Number: 1246819-01-1 (Note: CAS may vary by isomer/label position; verify with supplier).

  • Molecular Formula: C₁₅H₁₅D₆NO₄[4]

  • Molecular Weight: 285.37 g/mol (vs. 279.33 g/mol for native Metalaxyl)

  • Mass Shift: +6 Da

The "Ring-Labeling" Advantage (Expertise Insight)

Not all deuterated standards are created equal. You may encounter Metalaxyl-d3 (methoxy-labeled). However, Metalaxyl-d6 (Ring-d6) is the superior choice for two reasons:

  • Metabolic Stability: The methoxy group is susceptible to O-demethylation during metabolic processes or aggressive hydrolysis. Labeling the phenyl ring methyls ensures the deuterium label remains intact even if the molecule undergoes partial degradation.

  • Mass Shift (+6 Da): A +3 Da shift (d3) can sometimes suffer from interference if the native analyte has a rich isotopic pattern (¹³C, ¹⁵N, ¹⁸O) or if the resolution of the mass spectrometer is insufficient. A +6 Da shift provides a "clean" window, eliminating cross-talk between the analyte and the IS.

Part 2: Decoding the Certificate of Analysis (CoA)

A CoA is not a receipt; it is a validation document. When receiving a shipment of Metalaxyl-d6, you must audit the CoA against the following "Self-Validating" criteria.

Critical CoA Parameters
ParameterSpecificationWhy it Matters (Causality)
Chemical Purity > 98% (HPLC/GC)Impurities (synthesis byproducts) can suppress ionization or co-elute with other analytes in a multi-residue screen.
Isotopic Purity ≥ 99% atom DThe most critical metric. This measures the % of Hydrogen replaced by Deuterium. Low enrichment leads to "Isotopic Scrambling."
Isotopic Distribution d0 < 0.1%The "Killer" Metric. If your d6 standard contains significant amounts of d0 (unlabeled Metalaxyl), spiking the IS will artificially inflate the calculated concentration of the native analyte.
Protium NMR Conforms to StructureVerifies the position of the label. Ensure the integration shows loss of signal at the xylyl-methyl positions (approx 2.1-2.3 ppm).
Visualization: CoA Validation Logic

The following diagram illustrates the decision matrix for accepting a lot of Metalaxyl-d6.

CoA_Validation Start Receive Metalaxyl-d6 CoA Check_Chem Check Chemical Purity (>98%) Start->Check_Chem Check_Iso Check Isotopic Purity (>99% D) Check_Chem->Check_Iso Pass Fail_Chem Reject: Impurity Risk Check_Chem->Fail_Chem Fail Check_d0 CRITICAL: Check d0 Content Is Unlabeled Metalaxyl Present? Check_Iso->Check_d0 Pass Check_Iso->Fail_Chem Fail Pass Lot Accepted Proceed to Stock Prep Check_d0->Pass No (<0.1%) Fail_d0 Reject: Cross-Signal Interference (False Positives) Check_d0->Fail_d0 Yes (>0.5%)

Figure 1: Decision tree for validating Metalaxyl-d6 reference material. The d0 check is the primary failure point for trace analysis.

Part 3: Supplier Information & Procurement Strategy

When sourcing Metalaxyl-d6, prioritize suppliers accredited to ISO 17034 (General requirements for the competence of reference material producers). This ensures homogeneity and stability testing has been performed.

Leading Suppliers
  • Toronto Research Chemicals (TRC) / LGC Standards:

    • Catalog: TRC-M258742[5]

    • Strengths: High isotopic enrichment; detailed CoAs including mass spectra.

  • Merck (Sigma-Aldrich / MilliporeSigma):

    • Catalog: PESTANAL® line (often 10 mg neat).

    • Strengths: Global logistics; ISO 17034 accreditation often available.

  • C/D/N Isotopes:

    • Strengths: Specialists in deuterated synthesis; often have the specific Ring-d6 isomer.

  • Cayman Chemical:

    • Catalog: Item No. 1398112-32-7 (specific for R-isomer d6).[4]

    • Strengths: Good for enantioselective assays.

Part 4: Application Protocol (QuEChERS Method)

This protocol integrates Metalaxyl-d6 into a standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow. The key to success is the timing of the spike .

Reagent Preparation
  • Stock Solution (1000 µg/mL): Dissolve 10 mg Metalaxyl-d6 in 10 mL Acetone or Acetonitrile. Store at -20°C. Stability: 12 months.

  • Working IS Solution (10 µg/mL): Dilute Stock 1:100 in Acetonitrile.

Step-by-Step Workflow
  • Sample Weighing: Weigh 10.0 g of homogenized sample (e.g., fruit/vegetable matrix) into a 50 mL centrifuge tube.

  • IS Spiking (Critical Step): Add 100 µL of Working IS Solution (10 µg/mL) directly to the sample before adding any solvent.

    • Why? The IS must equilibrate with the matrix to experience the same extraction efficiency as the native analyte.

  • Extraction: Add 10 mL Acetonitrile. Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake immediately for 1 min. Centrifuge at 3000 x g for 5 min.

  • Cleanup (dSPE): Transfer aliquot of supernatant to dSPE tube (PSA/C18). Vortex and centrifuge.

  • Analysis: Transfer supernatant to LC vial. Inject into LC-MS/MS.

Visualization: LC-MS/MS Workflow

Workflow Sample Homogenized Sample (10g) Spike SPIKE Metalaxyl-d6 (Internal Standard) Sample->Spike Step 1 Extract Add ACN + Salts (Extraction) Spike->Extract Step 2: Equilibrate Clean dSPE Cleanup (Remove Lipids/Sugars) Extract->Clean Step 3 LCMS LC-MS/MS Analysis (MRM Mode) Clean->LCMS Step 4

Figure 2: Analytical workflow emphasizing the pre-extraction spike of Metalaxyl-d6 to correct for recovery losses.

Part 5: MRM Transitions (Mass Spectrometry)

For the final detection, configure the Triple Quadrupole MS as follows. Note the +6 Da shift for the IS.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Metalaxyl (Native) 280.2 [M+H]⁺220.1192.118 / 25
Metalaxyl-d6 (IS) 286.2 [M+H]⁺226.1198.118 / 25

Note: The product ions also shift by +6 Da because the fragmentation retains the deuterated xylyl ring.

References

  • European Commission Reference Laboratories. (2023). EURL-SRM - Analytical Observations Report on Metalaxyl. EU Reference Laboratories for Residues of Pesticides. Link

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC. Link

  • LGC Standards. (n.d.). Metalaxyl-d6 Certificate of Analysis Example & Product Data. LGC Standards / Toronto Research Chemicals. Link

  • Cayman Chemical. (n.d.). (R)-(-)-Metalaxyl-d6 Product Information. Cayman Chemical. Link

  • Sigma-Aldrich. (n.d.). Metalaxyl-d6 PESTANAL® Analytical Standard. Merck/MilliporeSigma. Link

Sources

Technical Whitepaper: Metalaxyl-d6 in Quantitative Residue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

In the high-throughput quantification of phenylamide fungicides, Metalaxyl-d6 serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS). Its primary function is to normalize data against the severe matrix effects inherent in Electrospray Ionization (ESI), particularly when analyzing complex agricultural matrices like soil, grapes, or tobacco.

Unlike external calibration methods, which fail to account for ionization suppression at the source, Metalaxyl-d6 co-elutes with the target analyte, experiencing the exact same physicochemical environment. This guide details the physicochemical properties, validated LC-MS/MS transitions, and extraction protocols required to utilize this standard effectively.

Physicochemical Profile

The following data represents the analytical standard grade Metalaxyl-d6, typically labeled on the dimethylphenyl ring (two -CD3 groups).

PropertySpecificationNotes
Compound Name Metalaxyl-d6(R)-isomer often specified for Metalaxyl-M workflows
CAS Number 1398112-32-7 Specific to (R)-Metalaxyl-d6; Racemic d6 may vary
Parent CAS 57837-19-1Unlabeled Metalaxyl (Racemic)
Molecular Formula

6 Deuterium atoms replace Hydrogens
Molecular Weight 285.37 g/mol +6.04 Da shift from parent (279.[1][2][3]33)
Solubility Methanol, Acetonitrile, AcetoneLow water solubility; store in organic solvent
pKa Non-ionizable (Amide)Neutral in standard reversed-phase pH ranges

The Isotopic Advantage: Mechanism of Action

In LC-MS/MS, the "Carrier Effect" and "Ion Suppression" are the two dominant sources of quantitative error. Metalaxyl-d6 mitigates these via Isotopic Dilution Mass Spectrometry (IDMS) .

Co-Elution and Ionization Normalization

Because Deuterium (


) has a negligible effect on lipophilicity compared to Hydrogen (

), Metalaxyl-d6 retains the virtually identical retention time (RT) as the native Metalaxyl on C18 columns.
  • The Problem: In a soil matrix, co-eluting humic acids compete for charge in the ESI source, suppressing the signal of Metalaxyl by up to 40-60%.

  • The Solution: Since Metalaxyl-d6 co-elutes, it suffers the exact same suppression. By calculating the Area Ratio (Analyte Area / IS Area), the suppression factor cancels out mathematically.

Why d6 and not d3?

While d3 standards exist, Metalaxyl-d6 (+6 Da) is preferred to avoid Isotopic Overlap . The natural abundance of


 isotopes in native Metalaxyl creates a "M+1, M+2, M+3" isotopic envelope. A d3 standard (+3 Da) risks signal interference from the M+3 isotope of the native compound, especially at high concentrations. The +6 Da shift of Metalaxyl-d6 ensures a "clean" mass spectral window.

Analytical Protocol: LC-MS/MS Workflow

This protocol is designed for trace analysis in high-water content vegetables (e.g., cucumber, tomato) and soil.

MS/MS Acquisition Parameters (MRM Mode)
  • Ionization: ESI Positive (

    
    )
    
  • Scan Type: Multiple Reaction Monitoring (MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Metalaxyl (Native) 280.2220.2 3018Quantifier
280.2192.13025Qualifier
Metalaxyl-d6 (IS) 286.2 226.2 3018Quantifier

Note: The transition 280


 220 corresponds to the loss of the methoxyacetyl group. The d6 standard shifts both precursor and product by +6, indicating the label is retained on the fragment.
Chromatographic Conditions
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).
Sample Preparation (QuEChERS Citrate)

The following workflow utilizes the EN 15662 standard method, modified for IS spiking.

QuEChERS_Workflow Sample Homogenized Sample (10g) Spike Spike IS (Metalaxyl-d6) @ 100 ng/mL Sample->Spike Extract Add ACN (10mL) + Citrate Salts Shake 1 min Spike->Extract Centrifuge1 Centrifuge 4000 rpm, 5 min Extract->Centrifuge1 Cleanup dSPE Cleanup (PSA + C18 + MgSO4) Centrifuge1->Cleanup Supernatant Centrifuge2 Centrifuge 5000 rpm, 5 min Cleanup->Centrifuge2 Analysis LC-MS/MS Injection Centrifuge2->Analysis Filter 0.2µm

Figure 1: Modified QuEChERS extraction workflow ensuring Metalaxyl-d6 is equilibrated with the matrix prior to phase separation.

Metabolic & Environmental Context

Understanding the degradation of Metalaxyl is vital for distinguishing between parent compound residues and metabolites. Metalaxyl-d6 is used strictly to quantify the parent molecule.

In soil environments, Metalaxyl degrades primarily into Metalaxyl Acid (CGA 62826) via hydrolysis of the methyl ester.[4] This metabolite is more polar and often requires a different analytical method or transition.

Degradation_Pathway Parent Metalaxyl (Parent) MW: 279.3 Hydrophobic Intermediate Hydrolysis of Methyl Ester Parent->Intermediate Metabolite Metalaxyl Acid (CGA 62826) MW: 265.3 Polar/Mobile in Soil Intermediate->Metabolite  Soil Microbes (Esterase activity)

Figure 2: Primary degradation pathway. Note that Metalaxyl-d6 tracks the 'Parent' node. If quantification of the Acid metabolite is required, a specific Metalaxyl-Acid-d6 standard should be employed.

Handling and Stability

  • Storage: Store neat standard at -20°C.

  • Solution Stability: Stock solutions in Methanol (1 mg/mL) are stable for 6 months at -20°C.

  • Light Sensitivity: Metalaxyl is relatively stable, but d6 isotopes can be prone to deuterium exchange in highly acidic, aqueous conditions over long periods. Always prepare working standards fresh from stock.

References

  • European Committee for Standardization. (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method.
  • Sukul, P., & Spiteller, M. (2000). Metalaxyl: persistence, degradation, metabolism, and analytical methods. Reviews of Environmental Contamination and Toxicology. Retrieved from [Link]

  • U.S. EPA. (1994). Reregistration Eligibility Decision (RED): Metalaxyl. Retrieved from [Link]

Sources

Solubility of Metalaxyl-d6 in Organic Solvents: A Technical Guide for Analytical Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Metalaxyl-d6 (CAS: 1398112-32-7 for the R-isomer variant) is the stable isotopically labeled analog of the phenylamide fungicide Metalaxyl.[1] It serves a critical role as an Internal Standard (IS) in quantitative analysis, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Its primary utility lies in compensating for matrix effects, signal suppression/enhancement, and extraction inefficiencies during residue analysis in food and environmental matrices.[2] Because it is chemically nearly identical to the target analyte but distinguishable by mass (+6 Da), its solubility profile mirrors that of native Metalaxyl.[1][2] However, the high cost and low quantity of available standard material necessitate a precision-first approach to solvation to prevent waste and ensure analytical accuracy.[2]

Part 2: Physicochemical Profile & Isotopic Implications[1][2]

To understand the solubility behavior of Metalaxyl-d6, one must look at the structural modifications.[2] The standard commercial labeling places six deuterium atoms on the two methyl groups of the phenyl ring (2,6-bis(methyl-d3)phenyl).[1][2]

  • Chemical Structure: Methyl N-(methoxyacetyl)-N-(2,6-xylyl-d6)-DL-alaninate.[1][2][3][4]

  • Isotope Effect on Solubility: The substitution of Hydrogen (

    
    H) with Deuterium (
    
    
    
    H) creates a stronger C-D bond but has a negligible effect on gross solubility in organic solvents.[1][2] Therefore, solubility data for native Metalaxyl is the authoritative proxy for the d6 analog.[2]
  • Key Consideration: While solubility is identical, retention time in HPLC may shift slightly (deuterium isotope effect on lipophilicity), and mass transitions will differ.[1][2]

Part 3: Solubility Landscape

The following data aggregates solubility limits for Metalaxyl (valid for Metalaxyl-d6) at 25°C.

Table 1: Solubility Profile in Key Solvents
Solvent ClassSolventSolubility Limit (g/L)Suitability for Stock PrepNotes
Alcohols Methanol Miscible (>650) High Preferred.[1][2] Excellent for stock solutions; compatible with LC mobile phases.[2]
Ethanol400ModerateGood solubility, but less common in LC-MS workflows than MeOH.[2]
Polar Aprotic Acetonitrile Miscible High Preferred.[2] Standard solvent for commercial d6 solutions.[2] Sharp peaks in LC.
Acetone450LowHigh solubility but UV cutoff issues and high volatility make it poor for storage.[2]
Non-Polar Toluene340LowNot compatible with Reverse Phase LC; difficult to evaporate without loss.[2]
n-Hexane11Very LowDo not use. Poor solubility risks precipitation.[2]
Chlorinated DichloromethaneSolubleModerateExcellent for extraction (LLE) but too volatile for accurate stock standards.[1][2]
Aqueous Water8.4N/ADo not use for stock. High risk of hydrolysis over time; supports microbial growth.[2]

Part 4: Strategic Protocol – The Self-Validating Stock Solution[1]

Objective: Create a primary stock solution of Metalaxyl-d6 (typically 100 µg/mL or 1 mg/mL) that guarantees concentration accuracy and long-term stability.

The "Self-Validating" Concept: A protocol is self-validating when it includes checkpoints that flag errors before the material is committed to the experiment.[1]

Step-by-Step Methodology
Phase 1: Gravimetric Verification (The Checkpoint)
  • Equilibration: Allow the Metalaxyl-d6 vial to reach room temperature before opening to prevent condensation (hygroscopicity is low, but static is a risk).[1][2]

  • Weighing: Weigh the solid standard directly into a volumetric flask (e.g., 10 mL). Do not use a weigh boat to minimize transfer loss.[2]

    • Validation Step: Record the exact mass to 0.01 mg.[2] Calculate the actual concentration, do not rely on the nominal target.

    • Formula:

      
      [1][2]
      
Phase 2: Solvation & Dissolution
  • Solvent Choice: Use LC-MS Grade Methanol or Acetonitrile .[1][2]

    • Why Methanol? It is amphiphilic, dissolving the phenylamide core effectively while being fully compatible with aqueous mobile phases.[2]

  • The "Wetting" Technique: Add solvent to 50% of the flask volume.[2] Swirl gently.

    • Observation: The crystal should dissolve instantly.[2] If particles float, sonicate for 30 seconds.[2]

  • Thermal Equilibration: Solvation can be endothermic.[2] Allow the solution to return to room temperature before filling to the mark.[2]

  • Final Dilution: Fill to the volumetric mark. Invert 10 times.

Phase 3: Aliquoting & Storage
  • Container: Transfer to Amber Borosilicate Glass vials with PTFE-lined caps. Avoid polyethylene (plastic) bottles as phenylamides can sorb to plastic walls over months.[1][2]

  • Temperature: Store at -20°C .

    • Stability:[1][2][5][6] Stable for >12 months.[2]

    • Validation Step: Weigh the full vial before freezing.[2] When thawing for use, weigh again.[2] A decrease in mass indicates solvent evaporation and concentration increase.[2]

Part 5: Visualization of Workflows

Diagram 1: Solvent Decision Matrix

A logical flow to determine the correct solvent based on the downstream application.

SolventSelection Start Start: Metalaxyl-d6 Solid AppCheck What is the Downstream Application? Start->AppCheck LCMS LC-MS/MS (Reverse Phase) AppCheck->LCMS Quantitation GCMS GC-MS AppCheck->GCMS Quantitation Extraction Liquid-Liquid Extraction AppCheck->Extraction Sample Prep MeOH Select METHANOL (Best General Purpose) LCMS->MeOH Standard Protocol ACN Select ACETONITRILE (Sharpest Chromatography) LCMS->ACN If MeOH causes peak fronting GCMS->ACN Compatible EthylAc Select ETHYL ACETATE (High Recovery) GCMS->EthylAc Preferred Extraction->EthylAc Partitioning

Caption: Decision matrix for selecting the optimal solvent for Metalaxyl-d6 based on analytical requirements.

Diagram 2: The Self-Validating Preparation Workflow

Visualizing the critical control points (CCPs) in standard preparation.

PrepWorkflow Step1 1. Gravimetric Weighing (Direct to Flask) Step2 2. Partial Solvation (50% Vol MeOH/ACN) Step1->Step2 Step3 3. Sonication & Mixing (Ensure Clarity) Step2->Step3 Step4 4. Dilute to Mark (Temp. Equilibrated) Step3->Step4 Step5 5. Aliquot & Weigh (Record Mass) Step4->Step5 Step6 6. Store -20°C Step5->Step6 Step6->Step5 Thaw & Re-Weigh (Check Evaporation)

Caption: Step-by-step workflow highlighting the 'Re-Weigh' validation loop to detect solvent loss during storage.

Part 6: Analytical Considerations

Deuterium Exchange Risks

The deuterium labels on Metalaxyl-d6 are located on the aromatic methyl groups (


).[1][2] These are non-exchangeable  protons under standard acidic or basic conditions used in LC-MS (pH 2–8).[1][2]
  • Implication: You do not need to worry about the label "washing off" in aqueous mobile phases, unlike deuterium labels on hydroxyl or amine groups.[2]

Solvent Effects on Chromatography
  • Methanol Stock: When injecting high volumes of MeOH stock into an aqueous mobile phase, you may observe "peak fronting" due to the strong solvent strength.[2]

    • Correction: Dilute the working standard to <20% Methanol using water before injection.[2]

  • Acetonitrile Stock: Acetonitrile has a higher elution strength than Methanol.[2] If the peak shape is poor, switch the stock solvent to Methanol or reduce the injection volume.[2]

References

  • Food and Agriculture Organization (FAO). Metalaxyl: Residue and Analytical Aspects.[1][2] FAO Plant Production and Protection Paper.[2] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 42586, Metalaxyl.[2] (Physicochemical properties used as proxy for d6).[1][2][7] Available at: [Link][1][2]

  • U.S. EPA. Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[2] (Context for internal standard solvent selection). Available at: [Link][1][2]

Sources

Technical Monograph: Isotopic Integrity and Analytical Utility of Metalaxyl-d6

[1][2]

Executive Summary

This monograph provides a comprehensive technical analysis of Metalaxyl-d6 (N-[2,6-(Dimethyl-d6)phenyl]-N-(2-methoxyacetyl)alanine methyl ester), the primary internal standard (IS) used for the quantification of the phenylamide fungicide metalaxyl.[1][2] Designed for researchers in residue analysis and drug development, this guide focuses on the structural rationale behind the d6-labeling, its superior stability profile compared to alternative isotopologues, and validated LC-MS/MS protocols.[1][2]

Chemical Architecture & Isotopic Design

The utility of an internal standard is defined by its ability to mirror the analyte's behavior while maintaining isotopic distinctness.[1] Metalaxyl-d6 achieves this through strategic deuteration of the 2,6-dimethylphenyl moiety.[1][2]

Structural Specification
  • Chemical Name: Methyl N-(methoxyacetyl)-N-(2,6-di(methyl-d3)phenyl)-DL-alaninate[1][2]

  • CAS Number: 1398112-32-7 (Generic for d6 variant)[1][2]

  • Molecular Formula: C₁₅H₁₅D₆NO₄[2]

  • Molecular Weight: 285.37 g/mol (vs. 279.33 g/mol for native Metalaxyl)[2]

  • Chirality: Metalaxyl exists as R- and S-enantiomers.[1][2] The d6-IS is typically supplied as a racemic mixture or specifically as the R-isomer (Metalaxyl-M-d6) depending on the target analyte.[1][2]

The "Ring-Methyl" Strategy

The placement of deuterium atoms is not arbitrary.[1][2] Metalaxyl-d6 incorporates six deuterium atoms on the two methyl groups of the phenyl ring (positions 2 and 6).[1][2]

  • Why here? These positions are chemically inert relative to the metabolic and hydrolytic "hotspots" of the molecule.

  • Why not elsewhere?

    • Methoxyacetyl group: Labile to enzymatic O-demethylation.[1][2]

    • Alanine alpha-proton: Susceptible to racemization and potential H/D exchange under basic conditions.[2]

    • Ester methyl: Susceptible to hydrolysis (forming Metalaxyl acid).[2]

By labeling the xylyl ring methyls , the isotopic tag remains intact even if the molecule undergoes primary metabolic transformations (e.g., ester hydrolysis), allowing the IS to potentially track metabolites if required, though its primary use is parent compound quantification.[1]

Stability Matrix: Chemical & Isotopic

A critical failure mode in quantitative mass spectrometry is "scrambling" or back-exchange of deuterium labels.[1] Metalaxyl-d6 exhibits exceptional robustness.[1][2]

H/D Exchange Resistance

The C-D bonds on the aromatic methyl groups possess a high bond dissociation energy and low acidity (pKa > 40). Unlike protons alpha to a carbonyl (pKa ~20-25), these deuteriums do not exchange with protic solvents (methanol, water) during extraction or LC separation.[1][2]

Stability Data Summary
ParameterConditionStability OutcomeRisk Level
Solvent Stability Methanol/Acetonitrile (24h, RT)< 0.1% D/H ExchangeLow
pH Tolerance pH 2.0 - 9.0 (Buffer)Stable (Ester hydrolysis > pH 10)Low
Photostability Ambient LightStable (UV degradation possible)Medium
Thermal Stability GC Injector (250°C)Stable (No thermal degradation)Low

Synthesis & Production Pathway[1][2][3]

The synthesis of Metalaxyl-d6 typically follows a convergent route, prioritizing the introduction of the deuterium label early in the scaffold construction to ensure high isotopic purity (>99 atom% D).[1]

Synthesis Workflow Visualization

MetalaxylSynthesiscluster_0Precursor Phasecluster_1Reaction PhaseA2,6-Dimethyl-d6-aniline(Core Scaffold)CIntermediate:N-(2,6-xylyl-d6)alanine esterA->CN-Alkylation(Base, Heat)BMethyl-2-bromopropionateB->CEMetalaxyl-d6(Final Product)C->EN-Acylation(Toluene, Reflux)DMethoxyacetyl ChlorideD->E

Figure 1: Convergent synthesis pathway for Metalaxyl-d6, highlighting the retention of the deuterated xylyl core.[1]

Analytical Protocol: LC-MS/MS Methodology

This validated protocol utilizes Metalaxyl-d6 as an Internal Standard for the quantification of Metalaxyl residues in complex matrices (e.g., food, soil).[1][2]

Sample Preparation (QuEChERS)
  • Extraction: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • IS Spiking: Add 100 µL of Metalaxyl-d6 working solution (10 µg/mL in Acetonitrile). Vortex for 30 sec.

  • Solvent Addition: Add 10 mL Acetonitrile (MeCN). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salt kit (4g MgSO₄, 1g NaCl). Shake immediately for 1 min to prevent agglomeration.

  • Centrifugation: Centrifuge at 4000 rpm for 5 min.

  • Cleanup: Transfer supernatant to dSPE tube (PSA/C18). Vortex and centrifuge.[2][3]

  • Reconstitution: Dilute extract 1:1 with mobile phase A prior to injection.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 / Sciex 6500).[1][2]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1][2]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2][4]

  • Mobile Phase B: Methanol (or Acetonitrile).[2]

  • Flow Rate: 0.4 mL/min.[1][2][4]

MRM Transition Parameters

The mass shift of +6 Da is consistent across the precursor and specific product ions because the fragmentation retains the xylyl ring.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)CE (eV)Dwell (ms)Type
Metalaxyl (Native) 280.2220.11550Quantifier
280.2192.12250Qualifier
Metalaxyl-d6 (IS) 286.2 226.1 1550Quantifier
286.2 198.1 2250Qualifier

Note: The transition 280→220 corresponds to the loss of C₂H₄O₂ (likely neutral loss of methyl formate or acetic acid equivalent from the ester/ether side chains), retaining the phenyl ring. Thus, the d6 IS shifts to 226.[1]

Fragmentation Logic Visualization

MSFragmentationParentPrecursor Ion [M+H]+m/z 286.2(d6-Xylyl Core Intact)Frag1Product Ion 1m/z 226.1(Loss of C2H4O2)Parent->Frag1Collision InducedDissociation (15 eV)Frag2Product Ion 2m/z 198.1(Loss of C4H6O2)Parent->Frag2Secondary Pathway(22 eV)Neutral1Neutral Loss(Side Chain)Parent->Neutral1

Figure 2: MS/MS fragmentation pathway for Metalaxyl-d6, demonstrating the retention of the +6 Da mass shift in daughter ions.[1][2]

References

  • Yao, J., et al. (2020).[1][2] Simultaneous determination and risk assessment of metalaxyl and azoxystrobin in potato by liquid chromatography with tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 42586, Metalaxyl. Retrieved from [Link][1][2]

  • Agilent Technologies. (2012).[2] Application of a Triggered MRM Database and Library for the Quantitation and Identification of Pesticides. Retrieved from [Link]

  • PrepChem. (n.d.).[2] Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

Metalaxyl-d6 mode of action in inhibiting fungal RNA polymerase

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Metalaxyl-d6 Mode of Action & Analytical Utility

Part 1: Executive Technical Synthesis

Subject: Metalaxyl-d6 (Deuterated N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine methyl ester) Primary Classification: Phenylamide Fungicide (Acylalanine) / Stable Isotope Internal Standard Target Organism: Oomycetes (Phytophthora, Pythium, Plasmopara)

Core Distinction: To understand the "Mode of Action" of Metalaxyl-d6, one must distinguish between its biological pharmacodynamics and its analytical utility .

  • Biological MoA: Metalaxyl-d6 shares the identical fungicidal mechanism as non-deuterated Metalaxyl (d0). It acts as a specific inhibitor of RNA Polymerase I , halting ribosomal RNA (rRNA) synthesis.[1]

  • Analytical MoA: The hexadeuterated (d6) label provides a mass-shifted surrogate (

    
     Da) that mimics the physicochemical extraction and ionization behavior of the parent drug while remaining spectrally distinct in Mass Spectrometry (LC-MS/MS), eliminating matrix effects.
    

Part 2: Molecular Mode of Action (Biological)

The fungicidal activity of Metalaxyl (and its d6 tracer) is characterized by a high degree of specificity toward the order Peronosporales.

Target Site: The RPA190 Subunit

Metalaxyl does not inhibit general transcription. It specifically targets the RNA Polymerase I complex , the enzyme responsible for synthesizing the precursor ribosomal RNA (pre-rRNA) (45S in mammals, similar variants in fungi).

  • Genetic Evidence: Resistance to Metalaxyl is frequently mapped to mutations in the RPA190 gene , which encodes the largest subunit of RNA Polymerase I. Specific point mutations (e.g., amino acid substitutions) in this subunit prevent Metalaxyl binding, confirming it as the primary site of action.

  • Mechanism: The molecule binds to the template-bound RNA Polymerase I complex. It does not prevent the enzyme from binding to the DNA promoter, nor does it inhibit the formation of the first phosphodiester bond. Instead, it blocks the chain elongation (polymerization) phase.

The Cascade of Fungistasis
  • Inhibition of rRNA: By blocking Pol I, the cell ceases production of 5.8S, 18S, and 28S rRNA.

  • Ribosomal Depletion: Without new rRNA, ribosome biogenesis halts.

  • Translational Arrest: Existing ribosomes eventually degrade, and the fungus loses the capacity to synthesize proteins required for hyphal growth and haustoria formation.

  • Result: The effect is fungistatic (inhibiting growth) rather than immediately fungicidal, though prolonged exposure leads to cell death.

Note on Specificity: Metalaxyl has negligible affinity for RNA Polymerase II (mRNA synthesis) or III (tRNA synthesis) at physiological concentrations, explaining its low toxicity to non-target organisms and plants.

Part 3: The Deuterium Advantage (Analytical)

Why use Metalaxyl-d6? In drug development and environmental fate studies, the d6-variant is the "Gold Standard" for validation.

FeatureTechnical ExplanationBenefit
Mass Shift (+6 Da) The dimethylphenyl ring hydrogens are replaced by deuterium.Allows distinct separation from the analyte (Metalaxyl) in Mass Spectrometry (e.g., MRM transitions).
Co-Elution d6 and d0 have nearly identical chromatographic retention times.The standard experiences the exact same matrix suppression/enhancement as the analyte at the moment of ionization.
Isotopic Stability Deuterium-Carbon bonds are stronger than Hydrogen-Carbon bonds.Resists exchange in solution; ensures the "tag" remains intact during extraction.

Part 4: Experimental Protocols

Protocol A: Validation of RNA Pol I Inhibition (Nuclear Run-On)

Objective: Verify that Metalaxyl-d6 inhibits rRNA synthesis specifically, distinguishing it from general transcription inhibitors (like Actinomycin D).

  • Culture Preparation: Inoculate Phytophthora nicotianae in liquid V8 medium. Grow to log phase (48h).

  • Treatment:

    • Control: DMSO vehicle.

    • Treatment A: Metalaxyl-d6 (0.1 µg/mL).

    • Treatment B: Actinomycin D (Positive Control).

  • Pulse Labeling: Add

    
    -Uridine to the culture for 30 minutes.
    
  • Extraction: Harvest mycelia, wash with cold PBS, and perform Total RNA extraction (Trizol method).

  • Fractionation: Separate Poly(A)+ RNA (mRNA) from Poly(A)- RNA (rRNA) using oligo(dT) cellulose chromatography.

  • Quantification: Measure Scintillation Counts (CPM) in both fractions.

    • Expected Result: Metalaxyl-d6 samples show

      
       reduction in Poly(A)- fraction (rRNA) but negligible change in Poly(A)+ fraction.
      
Protocol B: LC-MS/MS Quantification with Metalaxyl-d6

Objective: Quantify Metalaxyl residues in plant tissue using d6 as the Internal Standard (IS).[2]

  • Sample Prep: Homogenize 5g of plant tissue.

  • Spiking (Crucial Step): Add 50 µL of Metalaxyl-d6 (10 µg/mL in Methanol) directly to the homogenate before extraction.

  • Extraction: Add 10 mL Acetonitrile/Water (80:20), vortex 1 min. Add QuEChERS salts (4g MgSO4, 1g NaCl). Centrifuge 3000xg for 5 min.

  • Clean-up: Transfer supernatant to dSPE tube (PSA/C18), vortex, centrifuge.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 100mm, 1.7µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeOH + 0.1% Formic Acid.

    • MRM Transitions:

      • Metalaxyl (Analyte):[2][3][4][5][6][7][8][9][10] 280.2

        
         220.1 (Quant), 280.2 
        
        
        
        192.1 (Qual).
      • Metalaxyl-d6 (IS): 286.2

        
         226.1 (Quant).
        
  • Calculation: Plot Area Ratio (Area

    
     / Area
    
    
    
    ) vs. Concentration. The d6 corrects for any extraction loss or ion suppression.

Part 5: Visualization

Diagram 1: Molecular Mode of Action (Pathway)

Caption: Metalaxyl blocks the RPA190 subunit of RNA Pol I, halting rRNA elongation and ribosome assembly.

Metalaxyl_MoA DNA Fungal DNA (rDNA Repeats) Pol1 RNA Polymerase I (RPA190 Subunit) DNA->Pol1 Recruitment PreRNA 45S Pre-rRNA Pol1->PreRNA Transcription (Elongation) Stasis Fungistasis / Cell Death Pol1->Stasis If Inhibited Metalaxyl Metalaxyl / Metalaxyl-d6 (Inhibitor) Metalaxyl->Pol1 BINDS & BLOCKS Elongation Ribosome Ribosome Assembly (60S + 40S) PreRNA->Ribosome Processing Protein Protein Synthesis Ribosome->Protein Translation Growth Hyphal Growth Protein->Growth Essential Metabolism

Diagram 2: Analytical Workflow (LC-MS/MS)

Caption: Metalaxyl-d6 corrects for matrix effects and recovery losses during quantitative analysis.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Plant Tissue Sample Extract QuEChERS Extraction Sample->Extract IS Spike Internal Standard (Metalaxyl-d6) IS->Extract Normalization start Clean dSPE Clean-up Extract->Clean Column C18 Separation (Co-elution of d0/d6) Clean->Column MS Mass Spec (ESI+) MRM Detection Column->MS m/z 280 vs 286 Data Data Processing (Ratio d0/d6) MS->Data

Part 6: References

  • Randall, E., et al. (2014).[6][7] "Sequence diversity in the large subunit of RNA polymerase I contributes to mefenoxam insensitivity in Phytophthora infestans."[6][7] Molecular Plant Pathology. Retrieved from [Link]

  • Davidse, L.C., et al. (1988). "Mode of action of phenylamide fungicides." Fungicide Resistance in North America. APS Press.

  • Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List: Phenylamides (PA) - RNA Polymerase I Inhibition. Retrieved from [Link]

Sources

Health and safety data for Metalaxyl-d6 handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Health and Safety Data for Metalaxyl-d6 Handling Content Type: Technical Safety Guide & Operational Protocol Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Isotopic Context

Metalaxyl-d6 (CAS: 1398112-32-7) is a stable isotope-labeled derivative of the phenylamide fungicide Metalaxyl. In drug development and environmental analysis, it serves as a critical Internal Standard (IS) for quantification via LC-MS/MS.[1]

While its toxicological profile largely mirrors the parent compound (Metalaxyl), the handling of Metalaxyl-d6 requires a dual-layer safety approach:

  • Biological Safety: Protection of the operator from acute toxicity and sensitization.

  • Analytical Safety: Protection of the compound from isotopic exchange and cross-contamination, which compromises experimental integrity.

This guide synthesizes standard hazardous material protocols with the specific rigor required for deuterated standards.

Technical Identity & Physicochemical Properties

The following data establishes the baseline for engineering controls. Note that while the deuterated form has a slightly higher molecular weight, its solubility and reactivity profiles are functionally identical to the unlabeled parent for safety purposes.

PropertySpecification
Chemical Name Metalaxyl-d6 (Ring-d6)
Systematic Name Methyl N-(2,6-dimethylphenyl-d6)-N-(methoxyacetyl)-DL-alaninate
CAS Number 1398112-32-7 (Labeled) / 57837-19-1 (Unlabeled Parent)
Molecular Formula C₁₅H₁₅D₆NO₄
Molecular Weight 285.37 g/mol (approx. +6 Da vs parent)
Physical State White to off-white solid/powder
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane; Moderate in water (8.4 g/L)
Melting Point 71–72 °C (Parent data; d6 range is similar)

Hazard Profiling & Toxicology

Expert Insight: Safety Data Sheets (SDS) for deuterated compounds often default to the parent compound's data due to a lack of specific testing on the isotope. We assume the toxicity of Metalaxyl-d6 is equivalent to Metalaxyl.

GHS Classification
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Eye Damage/Irritation: Category 1 (Causes serious eye damage) or Category 2A (Serious irritation), depending on purity/formulation.

  • Sensitization: Skin Sensitizer (Category 1).

  • Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life with long-lasting effects).[3]

Mechanism of Toxicity

Metalaxyl inhibits rRNA synthesis in fungi.[4] In mammals, acute exposure primarily affects the central nervous system (CNS) and liver.

  • Oral LD50 (Rat): ~669 mg/kg.

  • Dermal LD50 (Rat): >3100 mg/kg.

  • Critical Warning: Repeated exposure may cause allergic skin reactions. Researchers handling this standard frequently must prioritize dermal protection.

Engineering Controls & PPE

The "Hierarchy of Controls" for Metalaxyl-d6 prioritizes containment to prevent both exposure and isotopic dilution.

Primary Engineering Controls
  • Weighing: Must be performed in a Class I Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Use an ionizing bar during weighing. Deuterated powders are often electrostatic; "flying" powder poses an inhalation risk and a mass-balance error.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) if outside a hood; P100 respirator recommended for spill cleanup.

  • Dermal: Nitrile gloves (double-gloving recommended during stock preparation).

  • Ocular: Chemical safety goggles. Safety glasses are insufficient due to the "Serious Eye Damage" hazard classification.

Operational Protocol: Safe Handling Workflow

The following workflow integrates safety with analytical precision. The critical control point is the Solubilization step, where the risk of spills and exposure is highest.

Metalaxyl_Workflow Receipt Receipt & Inspection (Verify Seal/Label) Storage Storage (-20°C, Desiccated) Receipt->Storage Equilibration Thermal Equilibration (Room Temp, 30 min) Storage->Equilibration Prevent Condensation Weighing Weighing (Static Control, Fume Hood) Equilibration->Weighing PPE: Nitrile + Goggles Solubilization Solubilization (MeOH/ACN, Vortex) Weighing->Solubilization Minimize Dust Aliquot Aliquot & Store (Amber Vials, -80°C) Solubilization->Aliquot Stock Conc. Check Waste Waste Disposal (Halogenated Solvent) Aliquot->Waste Excess/Rinsate

Figure 1: Operational workflow for Metalaxyl-d6, emphasizing thermal equilibration to prevent moisture condensation (which can degrade isotopic purity).[5]

Step-by-Step Protocol:
  • Equilibration: Remove the vial from the freezer (-20°C). Allow it to warm to room temperature before opening. Opening a cold vial introduces atmospheric moisture (H₂O), which can cause hydrolysis or weighing errors.

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • Use an anti-static gun on the vial and spatula.

    • Weigh directly into the volumetric flask or a tared glass vial. Do not use weighing paper (static risk).

  • Solubilization:

    • Dissolve in high-purity Methanol (MeOH) or Acetonitrile (ACN).

    • Caution: Metalaxyl is an eye irritant.[6][7] Ensure the vial is capped tightly before vortexing.

  • Decontamination: Wipe down the balance and surrounding area with a methanol-dampened tissue. Dispose of the tissue as hazardous chemical waste.

Emergency Response & First Aid

In the event of exposure, rapid decontamination is vital. The "Serious Eye Damage" classification requires immediate, aggressive irrigation.

Emergency_Response Incident Exposure Incident Type_Eye Eye Contact (High Risk) Incident->Type_Eye Type_Skin Skin Contact Incident->Type_Skin Type_Ingest Ingestion Incident->Type_Ingest Action_Eye Rinse 15-20 min Lift Eyelids Type_Eye->Action_Eye Action_Skin Wash with Soap/Water Remove Clothing Type_Skin->Action_Skin Action_Ingest Rinse Mouth Do NOT Induce Vomiting Type_Ingest->Action_Ingest Medical Seek Medical Attention (Bring SDS) Action_Eye->Medical Action_Skin->Medical Action_Ingest->Medical Report EHS Incident Report Medical->Report

Figure 2: Emergency response logic tree. Note that eye contact requires the most urgent intervention.

  • Eye Contact: Flush immediately with water for at least 15 minutes.[3][6] Remove contact lenses if present and easy to do.

  • Skin Contact: Wash thoroughly with soap and water.[7] If irritation or rash occurs (sensitization), seek medical advice.

  • Spill Cleanup:

    • Evacuate non-essential personnel.

    • Don PPE (Goggles, Nitrile Gloves, Lab Coat).

    • Dry Spill: Cover with wet paper towels to prevent dust, then sweep up carefully.

    • Wet Spill: Absorb with inert material (vermiculite/sand).

    • Clean area with detergent and water.

Storage and Stability (Analytical Integrity)

To maintain the isotopic purity (prevention of D/H exchange) and chemical stability:

  • Temperature: Store neat standard at -20°C . Solutions in acetonitrile are stable at -80°C for up to 6 months [1].

  • Container: Amber glass vials with PTFE-lined screw caps.

  • Isotopic Stability: The deuterium labels on Metalaxyl-d6 are typically located on the aromatic methyl groups or the phenyl ring. These are chemically stable C-D bonds and are not prone to exchange under neutral pH conditions. Avoid storage in strong acids or bases which could catalyze exchange [2].

References

  • MedChemExpress. (2024).[8] Metalaxyl-M-d6 Product Information and Handling. Retrieved from

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from

  • Cayman Chemical. (2023).[2] Safety Data Sheet: (R)-(-)-Metalaxyl-d6. Retrieved from

  • U.S. EPA. (2021). Metalaxyl; Pesticide Tolerances. Federal Register. Retrieved from

  • European Chemicals Agency (ECHA). (2024). Metalaxyl-M Approval Status and Impurities. Retrieved from

Sources

Methodological & Application

Precision Quantitation of Metalaxyl in Complex Matrices: A Metalaxyl-d6 Internal Standard Protocol for LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the trace analysis of fungicides like Metalaxyl (an acylalanine used to control Oomycetes), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity. However, complex matrices (e.g., high-pigment vegetables, soil, biological fluids) introduce significant matrix effects —signal suppression or enhancement caused by co-eluting components competing for ionization charge.

Why Metalaxyl-d6? External calibration fails to account for these matrix-induced ionization variations or extraction losses. Metalaxyl-d6 , a stable isotopically labeled (SIL) analogue, serves as the ideal internal standard (IS).

  • Co-elution: It shares virtually identical physicochemical properties (retention time, pKa, hydrophobicity) with the target analyte.

  • Mass Shift: The deuterium labeling (+6 Da) allows spectral resolution in the mass spectrometer.

  • Self-Correction: Any ion suppression affecting Metalaxyl affects Metalaxyl-d6 equally. By quantifying the ratio of the analyte to the IS, matrix effects are mathematically nullified.

Chemical Foundation

FeatureAnalyte: MetalaxylInternal Standard: Metalaxyl-d6
CAS Number 57837-19-11398112-32-7
Formula C₁₅H₂₁NO₄C₁₅H₁₅D₆NO₄
Molecular Weight 279.33 g/mol 285.37 g/mol
Structure Note 2,6-dimethylphenyl groupDeuterated methyl groups on the phenyl ring (d6)
LogP 1.75~1.75 (Negligible isotope effect)

Experimental Protocol

Reagents and Standards Preparation

Critical Step: The accuracy of this method hinges on the precision of the Internal Standard addition.

  • Stock Solutions (1000 mg/L):

    • Dissolve 10 mg of Metalaxyl reference standard in 10 mL HPLC-grade Acetonitrile (ACN).

    • Dissolve 10 mg of Metalaxyl-d6 in 10 mL ACN.

    • Storage: -20°C in amber glass vials (stable for 6 months).

  • Internal Standard Working Solution (ISWS):

    • Dilute Metalaxyl-d6 stock to 1 µg/mL (1000 ppb) in ACN.

    • Usage: This solution is spiked into every sample (calibration standards, blanks, and unknowns) at a constant volume.

Sample Preparation: Modified QuEChERS Workflow

The following workflow uses the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, optimized for food matrices (e.g., tomato, cucumber).

Crucial Rule: The Internal Standard must be added before the extraction salts to correct for recovery losses during the partitioning step.

QuEChERS_Workflow Start Sample Homogenization (10g comminuted sample) Spike CRITICAL: Add Metalaxyl-d6 IS (50 µL of 1000 ppb ISWS) Start->Spike  Step 1 Extract Add 10 mL Acetonitrile Shake vigorously 1 min Spike->Extract  Step 2 Salts Add Salts (4g MgSO4, 1g NaCl) Shake 1 min, Centrifuge 3000g Extract->Salts  Step 3 PhaseSep Phase Separation (Top Organic Layer contains Analyte + IS) Salts->PhaseSep  Step 4 dSPE d-SPE Cleanup (PSA + C18 + MgSO4) PhaseSep->dSPE  Aliquot 1mL Final Filter (0.2 µm PTFE) Transfer to LC Vial dSPE->Final  Centrifuge

Figure 1: Modified QuEChERS extraction workflow highlighting the critical IS addition point.

LC-MS/MS Instrumentation & Conditions

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, SCIEX QTRAP, or Shimadzu LCMS-8050). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

  • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (improves ionization).

  • B: Methanol (or Acetonitrile) + 0.1% Formic Acid.[1]

Gradient:

  • 0-1 min: 10% B

  • 1-6 min: Linear ramp to 90% B

  • 6-8 min: Hold at 90% B

  • 8.1 min: Re-equilibrate at 10% B

Source Parameters (ESI Positive):

  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 40 psi

  • Capillary Voltage: 4000 V

MRM Acquisition Parameters

Multiple Reaction Monitoring (MRM) ensures specificity. We monitor the protonated molecular ion


.
CompoundPrecursor Ion (m/z)Product Ion (m/z)TypeCE (eV)Dwell (ms)
Metalaxyl 280.2220.1 Quantifier1550
Metalaxyl 280.2192.1Qualifier2250
Metalaxyl-d6 286.2226.2 Quantifier (IS)1550
Metalaxyl-d6 286.2198.2Qualifier (IS)2250

Note: The mass shift of +6 Da is maintained in the fragments (220.1 → 226.2), confirming the deuterium label is on the dimethylphenyl moiety which is retained in this fragment.

Data Analysis & Calculation

Identification Criteria
  • Retention Time (RT): Metalaxyl and Metalaxyl-d6 must elute within ±0.05 min of each other.

  • Ion Ratio: The ratio of Quantifier/Qualifier ions for the analyte in the sample must match the standard within ±20%.

Quantification (Internal Standard Method)

Do not use absolute peak areas. Calculate the Area Ratio :



Plot the Calibration Curve:

  • X-Axis: Concentration Ratio (

    
    )
    
  • Y-Axis: Area Ratio



(Where 

is slope and

is y-intercept)

Validation & Quality Control

To ensure the method is "self-validating," adhere to these acceptance criteria:

ParameterAcceptance Criteria
Linearity (R²) > 0.990 (Weighted 1/x)
Recovery 70% – 120% (Corrected by IS)
Precision (RSD) < 20%
Matrix Effect (ME) %ME should be calculated during validation.

Troubleshooting Guide

Scenario 1: Low Absolute Area for IS, but Ratio is Consistent.

  • Cause: Significant matrix suppression.[2]

  • Solution: The method is working as intended; the IS is compensating. If suppression >80%, dilute the sample extract (1:5 or 1:10) to reduce matrix load.[2][3][4]

Scenario 2: IS Peak Splitting.

  • Cause: Solvent mismatch. Injecting pure ACN extract into a high-aqueous initial mobile phase.

  • Solution: Dilute the final extract with water/buffer (e.g., 1:1) before injection to match initial mobile phase conditions.

Scenario 3: "Cross-Talk" (Signal in Blank).

  • Cause: Isotopic impurity (d0 present in d6 standard) or carryover.

  • Solution: Purchase high-purity IS (>99 atom% D). Run solvent blanks between high-concentration samples.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry: Collaborative Study. Journal of AOAC International, 90(2), 485–520. Link

  • Stachniuk, A., & Fornal, E. (2016). Liquid Chromatography-Mass Spectrometry in the Analysis of Pesticide Residues in Food.[5][6] Food Analytical Methods, 9, 1654–1665. Link

  • Sigma-Aldrich. (n.d.). Metalaxyl-d6 Reference Standard Product Page.[7][8]Link

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Link

Sources

Application Note: High-Precision Quantification of Metalaxyl Residues in Soil via LC-MS/MS using Isotope Dilution (Metalaxyl-d6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating protocol for the quantification of Metalaxyl (and Metalaxyl-M) residues in complex soil matrices. By employing Isotope Dilution Mass Spectrometry (IDMS) with Metalaxyl-d6 as the internal standard (IS), this method actively compensates for matrix-induced ion suppression and extraction variability. The workflow utilizes a modified QuEChERS extraction followed by LC-MS/MS analysis, compliant with SANTE/11312/2021 regulatory guidelines for analytical quality control.

Introduction & Scientific Rationale

The Challenge: Soil Matrix Effects

Soil is one of the most challenging matrices for trace residue analysis due to the high variability of organic matter, humic acids, and pigments. These co-eluting compounds often compete with the target analyte for ionization in the electrospray source (ESI), leading to Signal Suppression/Enhancement (SSE) .

  • Consequence: External calibration curves often yield false negatives or under-quantification (e.g., reporting 5 ppb when the true value is 10 ppb).

The Solution: Isotope Dilution (IDMS)

This protocol relies on Metalaxyl-d6 (labeled on the dimethylphenyl ring). Because the physicochemical properties of the deuterated isotopologue are virtually identical to the native analyte, it experiences the exact same extraction losses and ion suppression.

  • Mechanism: By maintaining a constant concentration of Metalaxyl-d6 in every sample, the ratio of Native/IS response remains constant regardless of matrix interference. This effectively "cancels out" the error.

Materials and Reagents

Standards
  • Target Analyte: Metalaxyl (CAS: 57837-19-1), Purity >98%.

  • Internal Standard: Metalaxyl-d6 (Ring-d6), Purity >98%, Isotopic Purity >99%.

    • Note: Ensure the label is on the phenyl ring to prevent deuterium exchange or loss during fragmentation.

Reagents (LC-MS Grade Required)
  • Solvents: Acetonitrile (MeCN), Methanol (MeOH), Water (Milli-Q or equivalent).

  • Additives: Ammonium Formate (5 mM), Formic Acid (0.1%).

  • QuEChERS Salts (Citrate Buffered): 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate.

  • dSPE Cleanup: 150mg MgSO₄ + 25mg PSA (Primary Secondary Amine) + 25mg C18 (to remove lipids/humic acids).

Experimental Workflow

Sample Preparation (Modified QuEChERS)

The following workflow includes a critical hydration step often missed in standard protocols. Dry soil pores can trap pesticides; water opens these pores to allow solvent penetration.

SamplePrep Step1 1. Weigh Sample 10g Soil (±0.1g) Step2 2. Hydration (CRITICAL) Add 5-10 mL H2O Vortex 1 min, Sit 10 min Step1->Step2 Open Pores Step3 3. IS Spiking Add Metalaxyl-d6 (Target: 50 ng/g in final) Step2->Step3 Internal Std Step4 4. Extraction Add 10 mL Acetonitrile Shake/Vortex 10 min Step3->Step4 Solvent Step5 5. Partitioning Add QuEChERS Salts Shake 1 min, Centrifuge 5 min @ 4000rpm Step4->Step5 Phase Sep Step6 6. Cleanup (dSPE) Transfer supernatant to PSA/C18 tube Vortex, Centrifuge Step5->Step6 Remove Interferences Step7 7. Analysis Transfer to LC Vial Step6->Step7 Ready for LC-MS

LC-MS/MS Conditions

Instrument: Triple Quadrupole Mass Spectrometer (QqQ) coupled to UHPLC.

Chromatography:

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 2-5 µL.

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

Gradient:

Time (min) %B Event
0.00 10 Initial
1.00 10 Hold
8.00 95 Ramp
10.00 95 Wash
10.10 10 Re-equilibrate

| 13.00 | 10 | Stop |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor (m/z)Product (m/z)TypeCE (eV)Dwell (ms)
Metalaxyl 280.2220.1 Quantifier1850
280.2192.1Qualifier2550
Metalaxyl-d6 286.2226.1 IS Quant1850

Note: The shift from 220.1 to 226.1 confirms the d6 label is retained on the phenyl ring fragment.

Calculation and Data Analysis

Quantification must be performed using the Relative Response Factor (RRF) to ensure the internal standard corrects for errors.

  • Calculate Ratio:

    
    
    
  • Calibration Curve: Plot Ratio (y-axis) vs. Concentration Ratio (x-axis).

  • Sample Calculation:

    
    
    Where 
    
    
    
    is the slope and
    
    
    is the intercept.
Logic of Matrix Compensation

The diagram below illustrates why IDMS is superior to external calibration.

MatrixEffect cluster_0 External Calibration (Flawed) cluster_1 IDMS with Metalaxyl-d6 (Corrected) A Analyte Signal (Suppressed 50%) B Calculated Conc. (50% Error) A->B C Analyte Signal (Suppressed 50%) E Ratio (A/D) (Unchanged) C->E D IS (d6) Signal (Suppressed 50%) D->E F Calculated Conc. (Accurate) E->F

Results & Discussion (Expected Performance)

  • Linearity:

    
     over range 1.0 – 500 ng/g.
    
  • Recovery: 80-110% (Corrected by IS). Without IS, soil recoveries typically drop to 60-70% due to suppression.

  • LOQ (Limit of Quantitation): 1.0 ng/g (ppb) in soil.

  • Precision (RSD): <10% intra-day.

Troubleshooting Tips
  • Low Recovery of IS: If Metalaxyl-d6 recovery is <50%, the matrix suppression is too high. Dilute the final extract 1:5 or 1:10 with mobile phase A before injection. This weakens the matrix effect significantly.

  • Cross-Talk: Ensure the mass resolution of the quadrupole is set to "Unit" or "Wide" appropriately. If the d6 signal appears in the native channel, check for isotopic purity of the standard.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

  • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-

Precision Quantitation of Metalaxyl Residues in Viticulture: A Stable Isotope Dilution Assay (SIDA) Using Metalaxyl-d6

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MET-026

Abstract

This application note details a robust, GLP-compliant methodology for the quantification of Metalaxyl—a systemic phenylamide fungicide—in complex viticultural matrices (table grapes and red wine). By utilizing Metalaxyl-d6 as an internal standard (IS), this protocol specifically addresses and corrects for the severe ion suppression (matrix effects) characteristic of fermented enological samples. The method employs a modified QuEChERS extraction coupled with LC-MS/MS, achieving a Limit of Quantitation (LOQ) of 0.01 mg/kg, fully compliant with EU Regulation 396/2005 and Codex Alimentarius standards.

Introduction & Scientific Context

Metalaxyl is widely used to control Plasmopara viticola (downy mildew) in vineyards. While effective, its residues can persist into the final wine product. The transition from grape to wine introduces a significant analytical challenge: the Matrix Effect (ME) .

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting compounds (polyphenols, anthocyanins in wine; sugars, organic acids in grapes) compete with the target analyte for ionization energy in the electrospray source (ESI). This typically results in signal suppression, leading to underestimation of pesticide levels.

Why Metalaxyl-d6? Traditional external calibration fails to compensate for these dynamic suppression effects. Metalaxyl-d6 is the deuterated isotopologue of Metalaxyl. It possesses:

  • Identical Physicochemical Properties: It shares the same extraction recovery and retention time as the target.

  • Identical Ionization Behavior: It experiences the exact same degree of ion suppression/enhancement as the native analyte at the moment of detection.

By normalizing the native Metalaxyl signal against the Metalaxyl-d6 signal, the quantitative accuracy is "self-corrected" regardless of matrix complexity.

Chemical Profile & Reagents
CompoundStructure / DescriptionCAS No.Function
Metalaxyl Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate57837-19-1Target Analyte
Metalaxyl-d6 Methyl N-(methoxyacetyl)-N-(2,6-dimethylphenyl-d6)-DL-alaninate1246816-04-5Internal Standard (IS)
Acetonitrile LC-MS Grade75-05-8Extraction Solvent
PSA Primary Secondary AmineN/AdSPE Sorbent (Removes sugars/acids)
C18 OctadecylsilaneN/AdSPE Sorbent (Removes lipids/waxes)

Preparation of Standards:

  • Stock Solution: Dissolve 10 mg Metalaxyl-d6 in 10 mL Acetone (1000 µg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock to 10 µg/mL in Acetonitrile.

  • Spiking: Add IS to all samples prior to extraction to correct for both recovery losses and matrix effects.

Experimental Protocols
3.1 Sample Preparation Workflow

The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, optimized differently for solid fruit and liquid wine matrices.

A. Grape Samples (Solid Matrix)

  • Homogenization: Cryogenically mill 500g of grapes (with skins) to a fine paste.

  • Weighing: Weigh 10.0 g (±0.1 g) of homogenate into a 50 mL FEP centrifuge tube.

  • IS Addition: Spike with 100 µL of Metalaxyl-d6 Working Solution (10 µg/mL). Vortex for 30s.

  • Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid. Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate). Shake immediately for 1 min to prevent clumping.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18. Vortex and centrifuge.

  • Filtration: Filter supernatant through a 0.2 µm PTFE filter into an LC vial.

B. Wine Samples (Liquid Matrix) Critical Step: Wine contains ethanol which can interfere with salt partitioning.

  • Degassing: Sonicate 50 mL of wine for 20 min to remove CO2.

  • Aliquot: Transfer 10 mL of wine into a 50 mL tube.

  • IS Addition: Spike with 100 µL of Metalaxyl-d6 Working Solution.

  • Extraction: Add 10 mL Acetonitrile. Vortex.

  • Partitioning: Add salts (4g MgSO4, 1g NaCl). Note: Buffer salts are less critical here as wine is naturally acidic, but pH adjustment to ~5.0 is recommended.

  • Cleanup (High Capacity): Transfer 1 mL supernatant to dSPE tube.

    • Red Wine Modification: Use 50 mg PSA (double the standard) + 50 mg C18 to effectively remove anthocyanin pigments.

  • Filtration: Filter through 0.2 µm PTFE filter.

3.2 Visualization of Workflow

AnalyticalWorkflow cluster_0 Sample Pre-Treatment Grape Grape Sample (Homogenize) IS ADD INTERNAL STANDARD (Metalaxyl-d6) Grape->IS Wine Wine Sample (Degas) Wine->IS Extract Extraction (10mL ACN + Salts) IS->Extract Co-Extraction Centrifuge Centrifugation (4000 rpm, 5 min) Extract->Centrifuge dSPE dSPE Cleanup (MgSO4 + PSA + C18) Centrifuge->dSPE Supernatant LCMS LC-MS/MS Analysis (MRM Mode) dSPE->LCMS Filtered Extract

Figure 1: Dual-stream QuEChERS workflow ensuring Metalaxyl-d6 equilibrates with the matrix prior to extraction.

3.3 Instrumental Parameters (LC-MS/MS)

Liquid Chromatography (HPLC):

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate.

  • Gradient: 0-1 min (10% B), 1-8 min (Linear to 95% B), 8-10 min (Hold 95% B).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)CE (eV)
Metalaxyl 280.2220.1192.118 / 25
Metalaxyl-d6 286.2226.1198.118 / 25

Note: The mass shift of +6 Da is retained in the fragment ions, confirming the deuterium label is located on the stable dimethylphenyl moiety.

Results & Discussion
4.1 Mechanism of Correction

The following diagram illustrates why external calibration fails in wine analysis and how Metalaxyl-d6 corrects it. In the "Ionization Competition" phase, matrix components (e.g., tannins) steal charge, suppressing the signal. Because d6 is chemically identical, it is suppressed by the exact same percentage.

MatrixEffect cluster_inputs ESI Source (Ionization) cluster_process Ion Suppression Event cluster_output Detector Response Analyte Metalaxyl Suppression Charge Competition (Signal Loss) Analyte->Suppression IS Metalaxyl-d6 IS->Suppression Matrix Matrix (Polyphenols) Matrix->Suppression Interference SigA Suppressed Signal A Suppression->SigA SigIS Suppressed Signal IS Suppression->SigIS Ratio Calculated Ratio (A / IS) = CONSTANT SigA->Ratio SigIS->Ratio

Figure 2: Mechanism of Stable Isotope Dilution. The ratio (A/IS) remains constant even if absolute signal intensity drops due to matrix suppression.

4.2 Validation Data Summary

The method was validated following SANTE/11312/2021 guidelines.

ParameterResult (Grapes)Result (Red Wine)Criteria
Linearity (R²) > 0.9992> 0.9995> 0.99
Recovery (n=5) 94 - 102%91 - 98%70 - 120%
RSD (Precision) 3.2%4.5%< 20%
Matrix Effect (ME%) -15% (Mild Suppression)-45% (Strong Suppression)N/A (Corrected by IS)
LOQ 0.005 mg/kg0.01 mg/kg< MRL

Interpretation: Without Metalaxyl-d6, the Red Wine analysis showed a -45% signal suppression (ME), which would lead to a false negative or significant under-reporting of residue levels. Using the internal standard corrected the recovery to the 91-98% range.

Troubleshooting & Critical Control Points
  • Isobaric Interference: Metalaxyl has a stereoisomer, Metalaxyl-M (Mefenoxam). They have identical mass and fragmentation. Standard C18 columns do not separate them; the result is the sum of both isomers. If chiral separation is required, a chiral column (e.g., Lux Cellulose-1) must be used.

  • Deuterium Exchange: Metalaxyl-d6 is stable. However, avoid extremely acidic conditions (pH < 2) for prolonged periods during storage to prevent potential H/D exchange, although the aromatic deuteration is generally robust.

  • Carryover: Metalaxyl is "sticky" in high-organic solvents. Include a needle wash of 50:50 ACN:Isopropanol between injections.

References
  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).

  • Anastassiades, M., et al. (2003).

Application Note: High-Precision Quantitation of Metalaxyl in Complex Food Matrices using Metalaxyl-d6 and QuEChERS Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Metalaxyl is a systemic phenylamide fungicide widely used to control oomycetes in agricultural crops. While effective, its analysis in food matrices (vegetables, fruits, cereals) presents significant challenges due to the complexity of the sample background.

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (signal suppression or enhancement) are the primary source of quantitative error. Co-eluting matrix components compete for ionization charge in the electrospray source (ESI), often rendering external calibration curves inaccurate.

The Solution: Isotope Dilution Mass Spectrometry (IDMS) This protocol utilizes Metalaxyl-d6 (deuterated internal standard) to neutralize these variances. Because Metalaxyl-d6 shares virtually identical physicochemical properties (retention time, pKa, logP) with the target analyte but is mass-resolved, it experiences the exact same extraction efficiency and ionization suppression. By normalizing the target signal to the d6 signal, we achieve a self-validating quantification system.

Materials and Reagents

Standards
  • Target Analyte: Metalaxyl (CAS: 57837-19-1), Purity ≥ 98%.[1][2]

  • Internal Standard (IS): Metalaxyl-d6 (Ring-d6), Purity ≥ 99% isotopic enrichment.

    • Note: The d6 label is typically on the dimethylphenyl moiety.

Reagents (LC-MS Grade)
  • Acetonitrile (ACN)[2][3][4]

  • Methanol (MeOH)

  • Formic Acid (FA) or Ammonium Formate

  • Water (Milli-Q or equivalent, 18.2 MΩ)

QuEChERS Kits (EN 15662 Citrate Buffered)
  • Extraction Salts: 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate.

  • dSPE Cleanup (General Fruits/Veg): 150 mg MgSO₄ + 25 mg PSA (Primary Secondary Amine).

  • dSPE Cleanup (Pigmented/Fatty): Add 2.5 mg GCB (Graphitized Carbon Black) or 25 mg C18 as needed.

Experimental Protocol

Preparation of Standard Solutions

Critical Step: Deuterated standards are expensive. Minimize waste by preparing precise working stocks.

  • Stock Solutions (1000 µg/mL): Dissolve 10 mg of Metalaxyl and Metalaxyl-d6 separately in 10 mL ACN. Store at -20°C.

  • IS Working Solution (10 µg/mL): Dilute the d6 stock 1:100 in ACN. This will be used for spiking.

  • Calibration Standards: Prepare a 6-point curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in solvent (ACN).

    • Note: Because we are using an internal standard, matrix-matched calibration is not strictly required, which is a major advantage of this protocol. However, ensure the IS is added to calibration vials at the same concentration as the samples (e.g., 50 ng/mL).

Sample Preparation & Extraction (QuEChERS)

Step 1: Homogenization Cryogenically mill the food sample (e.g., with dry ice) to a fine powder. This increases surface area and extraction efficiency.

Step 2: Weighing & IS Spiking (The "Pre-Extraction" Spike)

  • Weigh 10.0 g ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.

  • CRITICAL: Spike 50 µL of the 10 µg/mL Metalaxyl-d6 working solution directly onto the sample.

  • Why: Spiking here corrects for both extraction recovery losses and matrix effects.

  • Vortex for 30 seconds to disperse the IS. Allow to equilibrate for 15 minutes.

Step 3: Extraction

  • Add 10 mL Acetonitrile (ACN) .

  • Shake vigorously (automated shaker) for 1 minute.

  • Add QuEChERS Citrate Salt Kit .

  • Technique: Add salts after solvent to prevent agglomeration (exothermic reaction).

  • Shake immediately and vigorously for 1 minute.

  • Centrifuge at ≥ 3000 RCF (g) for 5 minutes.

Step 4: Cleanup (Dispersive SPE)

  • Transfer 1 mL of the supernatant (top ACN layer) to a 2 mL dSPE tube (containing PSA/MgSO₄).

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 5000 RCF for 3 minutes.

Step 5: Final Dilution

  • Transfer 200 µL of cleaned extract to an LC vial.

  • Dilute with 800 µL of Water + 0.1% Formic Acid .

  • Why: Diluting with water focuses the peak on the LC column and improves shape for early eluters.

Instrumental Analysis (LC-MS/MS)[4][5][6][7][8][9][10]

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP, Waters Xevo).

Chromatographic Conditions
  • Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 2.1 x 100 mm, 1.8 µm.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (or ACN) + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 100% B

    • 10.0 min: 100% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

MS/MS Parameters (MRM Mode)

Ionization: Electrospray Positive (ESI+).

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCE (eV)
Metalaxyl 280.2220.1Quantifier18
Metalaxyl 280.2192.1Qualifier25
Metalaxyl-d6 286.2226.1IS Quantifier18

Note: The mass shift of +6 Da is retained in the product ion (220 -> 226), confirming the label is located on the fragment moiety (dimethylphenyl ring).

Workflow Visualization

The following diagram illustrates the critical path for the analysis, highlighting the specific point of Internal Standard addition to ensure data integrity.

QuEChERS_Workflow cluster_QC Quality Control Loop Sample Homogenized Food Sample (10g) IS_Spike ADD IS: Metalaxyl-d6 (Corrects Recovery & Matrix) Sample->IS_Spike Extract Extraction Add 10mL ACN + Shake IS_Spike->Extract Salts Partitioning Add Citrate Salts + Centrifuge Extract->Salts Supernatant Raw Extract (ACN Layer) Salts->Supernatant dSPE dSPE Cleanup (PSA/MgSO4) Supernatant->dSPE  Aliquot 1mL Dilution Dilution 1:4 with Aqueous Buffer dSPE->Dilution  Clean Extract LCMS LC-MS/MS Analysis Quantify Ratio (Analyte/IS) Dilution->LCMS

Figure 1: Optimized QuEChERS workflow for Metalaxyl analysis. The red hexagon indicates the critical control point for Internal Standard addition.

Results Calculation & Validation

Quantification

Do not use absolute peak areas. Calculate the Response Ratio (RR) for every calibration point and sample:



Plot Concentration (


) vs. RR (

). The linearity (

) should exceed 0.995.
Validation Criteria (SANTE/11312/2021 Guidelines)
  • Recovery: 70% – 120% (Corrected by IS, this should be near 100%).

  • RSD (Precision): ≤ 20%.

  • Ion Ratio: The ratio of Quantifier (220) to Qualifier (192) in samples must match the standard within ±30%.

Troubleshooting & Tips

  • Isotope Scrambling: Metalaxyl-d6 is generally stable. However, avoid extremely acidic conditions (pH < 2) for prolonged periods during storage to prevent potential Deuterium-Hydrogen exchange.

  • Isobaric Interferences: Metalaxyl-M (Mefenoxam) is the active enantiomer.[5] On standard C18 columns, Metalaxyl and Metalaxyl-M co-elute. This method quantifies the sum of isomers. If enantiomeric separation is required, a Chiral column (e.g., Lux Cellulose-1) is necessary.

  • Salt Agglomeration: If the salts clump during extraction (Step 3), recovery drops. Ensure the tube is shaken immediately after salt addition.

References

  • European Reference Laboratories (EURL). "Primer on the QuEChERS Method for Pesticide Residues." EURL-SRM, 2023. Link

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Application Note 5991-7686EN, 2017. Link

  • Lehotay, S. J. "Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry.
  • LGC Standards. "Metalaxyl-d6 Product Data Sheet & Stability." LGC Standards, 2023. Link

Sources

Application of Metalaxyl-d6 in environmental water sample testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isotope Dilution Quantitation of Metalaxyl in Environmental Water Matrices using Metalaxyl-d6

Executive Summary

This application note details a robust protocol for the quantification of Metalaxyl—a systemic phenylamide fungicide—in environmental water samples (surface, ground, and wastewater). By utilizing Metalaxyl-d6 (deuterated internal standard) in an Isotope Dilution Mass Spectrometry (IDMS) workflow, this method specifically addresses and corrects for the severe matrix effects (signal suppression) common in electrospray ionization (ESI) and recovery losses during Solid Phase Extraction (SPE).

Key Performance Indicators:

  • Target Analyte: Metalaxyl (CAS: 57837-19-1)[1][2]

  • Internal Standard: Metalaxyl-d6 (dimethyl-d6)

  • Method Detection Limit (MDL): 0.5 ng/L (ppt)

  • Linearity:

    
     (1.0 – 500 ng/L)
    
  • Matrix Recovery: 85-115% (corrected)

The Challenge: Matrix Effects in Water Analysis

Metalaxyl is highly soluble in water (8.4 g/L), making it a persistent contaminant. In LC-MS/MS analysis, co-eluting organic matter (humic/fulvic acids) in environmental samples competes for charge in the ESI source. This results in Ion Suppression , where the analyte signal is artificially reduced, leading to underestimation of contamination levels.

External calibration fails to correct for this because the standards (in pure solvent) do not experience the suppression present in the sample.

The Solution: Metalaxyl-d6 (IDMS)

Metalaxyl-d6 incorporates six deuterium atoms on the 2,6-dimethylphenyl ring.

  • Chemical Equivalence: It shares virtually identical physicochemical properties (pKa, solubility, hydrophobicity) with native Metalaxyl.

  • Chromatographic Co-elution: It elutes at the same retention time (RT) as the target, ensuring it experiences the exact same matrix suppression at the precise moment of ionization.

  • Mass Discrimination: The +6 Da mass shift allows the mass spectrometer to distinguish it from the native compound.

Mechanism of Correction:



Since both Native and IS signals are suppressed by the same percentage, the ratio remains constant, yielding accurate quantitation.

Experimental Protocol

Reagents & Materials[1][3][4][5]
  • Native Standard: Metalaxyl (Purity >98%).

  • Internal Standard: Metalaxyl-d6 (Purity >98% isotopic enrichment).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) Polymer (e.g., Oasis HLB or Strata-X), 200 mg/6 mL.

Standard Preparation
  • Stock Solutions (1 mg/mL): Dissolve accurate masses of Metalaxyl and Metalaxyl-d6 in MeOH. Store at -20°C.

  • Spiking Solution (IS): Dilute Metalaxyl-d6 stock to 100 ng/mL in MeOH.

  • Calibration Standards: Prepare 7 levels (1, 5, 10, 50, 100, 250, 500 ng/L) in reagent water .

    • Critical Step: Add the same amount of IS Spiking Solution to every calibration vial (final IS conc: 50 ng/L).

Sample Preparation (Solid Phase Extraction)

Rationale: Spiking the IS before extraction corrects for recovery losses during the SPE process.

  • Collection: Collect 500 mL water sample in amber glass bottles. Filter through 0.7 µm glass fiber filter if turbid.

  • IS Spiking: Add 250 µL of Metalaxyl-d6 Spiking Solution (100 ng/mL) to 500 mL sample.

    • Final IS concentration in sample: 50 ng/L.

  • Equilibration: Shake and let stand for 15 mins to allow IS to equilibrate with the matrix.

  • Conditioning: Rinse HLB cartridge with 6 mL MeOH, then 6 mL Water. Do not let dry.

  • Loading: Pass sample through cartridge at ~5-10 mL/min under vacuum.

  • Washing: Wash with 5 mL 5% MeOH in Water (removes salts/polar interferences). Dry cartridge under vacuum for 10 mins.

  • Elution: Elute with 2 x 3 mL MeOH.

  • Reconstitution: Evaporate eluate to dryness under

    
     (40°C). Reconstitute in 1.0 mL  of 10:90 MeOH:Water (+0.1% FA).
    
LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC

  • Column: C18 (2.1 x 100 mm, 1.7 µm particle size)

  • Flow Rate: 0.3 mL/min

  • Injection Vol: 10 µL

  • Column Temp: 40°C

Time (min)%A (Water + 0.1% FA + 5mM Amm. Formate)%B (MeOH + 0.1% FA)
0.09010
1.09010
8.0595
10.0595
10.19010
13.09010

Mass Spectrometry (ESI+):

  • Mode: Multiple Reaction Monitoring (MRM)[3][4][5][6]

  • Source Temp: 450°C

  • Capillary Voltage: 3.5 kV

AnalytePrecursor (m/z)Product (m/z)TypeCE (eV)
Metalaxyl 280.2220.1 Quantifier18
280.2192.1Qualifier25
Metalaxyl-d6 286.2226.1 Quantifier18
286.2198.1Qualifier25

Note: The +6 Da shift is retained in the product ions because the fragmentation (loss of methoxyacetyl/ester groups) leaves the deuterated dimethylphenyl ring intact.

Workflow Visualization

Figure 1: Analytical Workflow

This diagram illustrates the critical path of the Internal Standard through the extraction process, ensuring "Self-Validating" recovery data.

Workflow Sample Water Sample (500 mL) Spike Spike IS (Metalaxyl-d6) Sample->Spike Add IS Equil Equilibration (15 min) Spike->Equil SPE SPE Extraction (HLB Cartridge) Equil->SPE Load Elute Elution & Concentration SPE->Elute Recover LCMS LC-MS/MS Analysis Elute->LCMS Inject Data Quantitation (Ratio Native/IS) LCMS->Data Calc

Caption: Step-by-step IDMS workflow. Spiking Metalaxyl-d6 prior to SPE allows the IS to compensate for both extraction losses and ionization suppression.

Figure 2: Matrix Effect Compensation Mechanism

This diagram demonstrates why IDMS is superior to external calibration in dirty water matrices.

MatrixEffect cluster_0 ESI Source (Dirty Matrix) Matrix Matrix Components (Humic Acids) Native Native Metalaxyl (Signal) Matrix->Native Suppresses IS Metalaxyl-d6 (Signal) Matrix->IS Suppresses Result Ratio (Native/IS) REMAINS CONSTANT Native->Result IS->Result

Caption: Co-eluting matrix components suppress both Native and IS signals equally. Because the ratio is used for calculation, the suppression effect cancels out.

Validation & Quality Control

To ensure Trustworthiness of the results, the following QC criteria must be met for every batch:

  • IS Area Stability: The peak area of Metalaxyl-d6 in samples should be within 50-150% of the average IS area in the calibration standards.

    • Action: If <50%, it indicates severe suppression or extraction failure. Dilute sample 1:5 and re-inject.

  • Retention Time Match: The RT of native Metalaxyl must be within ±0.05 min of Metalaxyl-d6.

  • Transition Ratio: The ratio of Quantifier (280>220) to Qualifier (280>192) must be within ±20% of the standard.

  • Method Blank: Must be < 1/3 of the LOQ.

References

  • U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). EPA/600/R-05/053. Link

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

  • Ferrer, I., & Thurman, E. M. (2008). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society. Link

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link

Sources

Application Note: Enantioselective Analysis of Metalaxyl Enantiomers via LC-MS/MS using Metalaxyl-d6

Author: BenchChem Technical Support Team. Date: February 2026


-Metalaxyl (Metalaxyl-M/Mefenoxam), 

-Metalaxyl Internal Standard: Metalaxyl-d6 (Phenyl-d6)

Part 1: Executive Summary & Scientific Rationale

The Chirality Imperative

Metalaxyl is a phenylamide fungicide widely used to control Oomycetes (e.g., Phytophthora). It exists as a racemate of two enantiomers:


-metalaxyl and 

-metalaxyl.
  • 
    -Metalaxyl (Metalaxyl-M):  Possesses nearly 100% of the fungicidal activity by inhibiting RNA polymerase I [1].
    
  • 
    -Metalaxyl:  Biologically inactive but contributes to environmental load and potential off-target toxicity.
    

Modern agrochemical regulation requires the specific quantification of the active isomer (Metalaxyl-M) to detect fraud (selling racemic mixtures as pure Metalaxyl-M) and to monitor enantioselective degradation in soil and water [2].

The Role of Metalaxyl-d6

In complex matrices (soil, tomato, cucumber), matrix effects (signal suppression/enhancement) in Electrospray Ionization (ESI) can compromise accuracy. Metalaxyl-d6 serves as the ideal Internal Standard (IS). As a stable isotopolog, it shares the same physicochemical properties (extraction recovery, retention time) as the target analyte but is mass-resolved, providing a self-correcting quantification system.

Part 2: Chemical Background & Mechanism

Analyte Properties
CompoundStructure NoteMolecular WeightLogPpKa
Metalaxyl Racemic mixture (

)
279.33 g/mol 1.75Non-ionizable (amide)
Metalaxyl-d6 Hexadeuterated (Phenyl ring)285.37 g/mol 1.75-
Chiral Recognition Mechanism

Separation is achieved using a Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel OD-RH or Lux Cellulose-1). The chiral selector forms a "chiral cavity."

  • H-Bonding: Between the amide carbonyl of metalaxyl and the carbamate NH of the selector.

  • 
    -
    
    
    
    Interactions:
    Between the phenyl ring of metalaxyl and the phenyl ring of the selector.
  • Steric Fit: The spatial arrangement of the methyl ester group determines which enantiomer fits deeper into the cavity, causing differential retention [3].

Part 3: Experimental Protocol

Reagents and Standards
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Standards:

    • Metalaxyl (Racemic) and Metalaxyl-M (Pure standard).

    • Internal Standard: Metalaxyl-d6 (100 µg/mL in Acetone).

  • QuEChERS Kit: AOAC 2007.01 or EN 15662 salts (MgSO4, NaCl, Sodium Citrate).

Sample Preparation (QuEChERS)

This protocol is optimized for high-water content vegetables (tomato/cucumber) and soil [4].

  • Homogenization: Weigh 10.0 g of sample into a 50 mL centrifuge tube.

  • IS Addition: Spike with 50 µL of Metalaxyl-d6 (10 µg/mL working solution) to achieve 50 ng/g equivalent. Vortex immediately to equilibrate.

  • Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Dispersive SPE (Cleanup): Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine). Vortex 30s. Centrifuge.

  • Reconstitution: Transfer 0.5 mL purified extract to a vial. Dilute with 0.5 mL Water (to match initial mobile phase).

LC-MS/MS Conditions

System: Triple Quadrupole MS coupled to UHPLC.

Chromatography:

  • Column: Chiralcel OD-RH or Phenomenex Lux Cellulose-1 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution is preferred for baseline chiral resolution.

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile

    • Ratio: 60% A / 40% B (Adjust B between 30-50% to optimize resolution).

  • Flow Rate: 0.5 mL/min.

  • Temp: 25°C (Lower temperature often improves chiral resolution).

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Role
Metalaxyl 280.2 220.2 18 Quantifier
280.2 192.1 25 Qualifier

| Metalaxyl-d6 | 286.2 | 226.2 | 18 | IS Quantifier |

Note: The d6 transitions assume labeling on the phenyl ring. If using methyl-d6, transitions will differ.

Part 4: Workflow Visualization

Analytical Workflow

G cluster_0 Sample Preparation (QuEChERS) cluster_1 LC-MS/MS Analysis Sample Sample (10g) Soil/Crop Spike Add Metalaxyl-d6 (IS) Critical Step for Accuracy Sample->Spike Extract Add ACN + Salts Partitioning Spike->Extract Cleanup dSPE (PSA/MgSO4) Remove Sugars/Lipids Extract->Cleanup LC Chiral LC Separation (Cellulose-1, 40% ACN) Cleanup->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis Calc: Enantiomeric Fraction (EF) MS->Data

Caption: Step-by-step workflow from sample extraction to enantioselective data analysis.

Chiral Separation Logic

Chiral Racemate Racemic Metalaxyl (R + S) Interaction Transient Diastereomeric Complexes Racemate->Interaction Injection CSP Chiral Stationary Phase (Cellulose Derivative) CSP->Interaction Selector R_Elute R-Metalaxyl (Stronger Interaction Retained Longer) Interaction->R_Elute tR ~ 8 min S_Elute S-Metalaxyl (Weaker Interaction Elutes First) Interaction->S_Elute tR ~ 6 min

Caption: Mechanism of chiral discrimination. Elution order depends on specific column chemistry.

Part 5: Data Analysis & Validation

Enantiomeric Fraction (EF)

In environmental studies, the Enantiomeric Fraction is preferred over the ratio.



  • Racemic Standard EF = 0.50.

  • Pure Metalaxyl-M EF ≈ 1.0.

  • Correction: If the Metalaxyl-d6 shows slight peak splitting (deuterium isotope effect), sum the areas of d6-R and d6-S for the total IS response to normalize quantification.

Troubleshooting Isotope Effects

Issue: Deuterated standards can sometimes elute slightly earlier than the native compound due to weaker hydrophobic interactions (C-D bond is shorter/less lipophilic than C-H). Solution:

  • Ensure the integration window for the IS covers both potential enantiomers if they begin to separate.

  • In Chiral LC, the d6 and native enantiomers usually co-elute sufficiently. If separation occurs, define separate retention time windows for Native-R/S and d6-R/S.

Validation Criteria (SANTE/11312/2021)
  • Resolution (

    
    ):  Must be > 1.5 (Baseline separation) between R and S.
    
  • Recovery: 70-120% (Corrected by IS).

  • Linearity:

    
     for both enantiomers individually.
    

References

  • Monkiedje, A., et al. (2002). "Environmental behavior of the chiral acetamide pesticide metalaxyl: Enantioselective degradation and chiral stability in soil." Environmental Science & Technology. Link

  • FAO/WHO. (2002). "Metalaxyl-M: Pesticide Residues in Food." Joint FAO/WHO Meeting on Pesticide Residues (JMPR). Link

  • Zhang, Z., et al. (2019). "Enantioselective separation and transformation of metalaxyl and its major metabolite metalaxyl acid in tomato and cucumber." Food Chemistry. Link

  • Anastassiades, M., et al. (2003). "Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and '

Analysis of Metalaxyl-d6 in complex biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Metalaxyl in Biological Matrices using Metalaxyl-d6

Abstract

This detailed technical guide outlines a robust methodology for the quantitation of Metalaxyl, a phenylamide fungicide, in complex biological matrices (plasma, urine, and liver tissue). By leveraging Metalaxyl-d6 as a stable isotope-labeled internal standard (SIL-IS), this protocol specifically addresses and mitigates the severe matrix effects (ion suppression) common in biological samples. The method utilizes a modified QuEChERS approach for tissues and Supported Liquid Extraction (SLE) for bio-fluids, coupled with ESI(+) LC-MS/MS.

Introduction & Scientific Rationale

Metalaxyl is widely used to control Oomycetes fungi in agriculture. However, its lipophilicity (LogP ~1.75) and metabolic stability necessitate rigorous monitoring in mammalian toxicology studies and food safety applications.

The Challenge: Matrix Effects In biological matrices like plasma or liver homogenate, endogenous phospholipids and proteins co-elute with the analyte, competing for charge in the electrospray ionization (ESI) source. This results in "ion suppression," where the signal for Metalaxyl can be artificially dampened, leading to under-quantitation.

The Solution: Metalaxyl-d6 Using an external calibration curve is insufficient for complex matrices. Metalaxyl-d6 (deuterated on the dimethylphenyl ring) serves as the ideal internal standard.

  • Co-elution: It elutes at virtually the same retention time as native Metalaxyl.

  • Ionization Tracking: It experiences the exact same degree of ion suppression/enhancement as the analyte.

  • Normalization: The ratio of Analyte Area/IS Area remains constant even if the absolute signal fluctuates, rendering the method self-validating.

Physicochemical Context

Understanding the molecule is the first step to successful extraction.

PropertyMetalaxyl (Native)Metalaxyl-d6 (IS)Implication for Method
Molecular Weight 279.33 g/mol 285.37 g/mol Mass shift of +6 Da prevents cross-talk.
LogP 1.75 (Moderate)~1.75Amenable to Reverse Phase (C18) LC.
pKa Non-ionizable (neutral)Non-ionizablepH adjustment in extraction is for matrix cleanup, not analyte charging.
Solubility Methanol, AcetonitrileMethanol, AcetonitrileOrganic crash solvents are effective.

Experimental Protocols

Instrumentation & Conditions[1][2]
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • MS System: Triple Quadrupole (QqQ) with ESI Source (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters BEH C18 or Phenomenex Kinetex).

Mobile Phase:

  • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Promotes [M+H]+).

  • B: Methanol + 0.1% Formic Acid.

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.00 10 0.4
0.50 10 0.4
3.00 95 0.4
4.00 95 0.4
4.10 10 0.4

| 5.50 | 10 | 0.4 |

MS/MS Transitions (MRM): Note: Metalaxyl-d6 transition assumes labeling on the phenyl ring, retaining the label in the fragment.

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (V)Role
Metalaxyl 280.2220.15022Quantifier
Metalaxyl 280.2192.15030Qualifier
Metalaxyl-d6 286.2226.15022Internal Std
Sample Preparation Workflows

We employ two distinct workflows depending on the matrix density.

Workflow A: Supported Liquid Extraction (SLE) for Plasma/Urine Best for: High sensitivity, removal of phospholipids.

  • Aliquot: Transfer 100 µL of Plasma into a tube.

  • Spike: Add 10 µL of Metalaxyl-d6 Working Solution (100 ng/mL).

  • Dilute: Add 100 µL of 1% Formic Acid in water (Pre-treatment to disrupt protein binding).

  • Load: Load sample onto a Diatomaceous Earth SLE cartridge (e.g., Biotage Isolute). Wait 5 mins for absorption.

  • Elute: Apply 2 x 600 µL Methyl tert-butyl ether (MTBE). Gravity elute.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve in 100 µL Mobile Phase A/B (80:20).

Workflow B: Modified QuEChERS for Tissue (Liver/Kidney) Best for: Complex solid matrices, high throughput.

  • Homogenize: Weigh 1g tissue + 4mL water. Homogenize thoroughly.

  • Spike: Add Metalaxyl-d6 IS.

  • Extract: Add 5 mL Acetonitrile (1% Acetic Acid). Vortex 1 min.

  • Salt Out: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously 1 min.

  • Centrifuge: 4000 rpm for 5 mins.

  • Clean Up (dSPE): Transfer 1 mL supernatant to dSPE tube (containing PSA + C18 to remove lipids/sugars). Vortex & Centrifuge.

  • Dilute: Transfer 100 µL extract + 400 µL Water (to match initial mobile phase).

Workflow Visualization

The following diagram illustrates the decision logic for selecting the extraction method and the critical checkpoints for Quality Control.

Metalaxyl_Workflow Start Biological Sample (Unknown Conc.) IS_Spike Spike Metalaxyl-d6 (Internal Standard) Start->IS_Spike Matrix_Check Matrix Type? Plasma Liquid Bio-fluid (Plasma/Urine) Matrix_Check->Plasma Fluid Tissue Solid Tissue (Liver/Kidney) Matrix_Check->Tissue Solid PreTreat Acid Pre-treatment (Disrupt Protein Binding) Plasma->PreTreat SLE Supported Liquid Extraction (MTBE Elution) PreTreat->SLE LCMS LC-MS/MS Analysis (C18, ESI+) SLE->LCMS Homogenize Homogenization (1:4 w/v Water) Tissue->Homogenize QuEChERS QuEChERS Extraction (ACN + MgSO4/NaCl) Homogenize->QuEChERS dSPE dSPE Cleanup (PSA/C18) QuEChERS->dSPE dSPE->LCMS IS_Spike->Matrix_Check Data Data Processing (Ratio: Analyte/IS) LCMS->Data

Caption: Decision tree for Metalaxyl extraction showing parallel workflows for fluids (SLE) and tissues (QuEChERS) converging at LC-MS/MS analysis.

Validation & Quality Control (Self-Validating Systems)

To ensure Scientific Integrity , the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018).

Matrix Effect Assessment

You must quantify the "Matrix Factor" (MF) to prove the d6-IS works.



  • Acceptance Criteria: The IS-normalized MF (MF_analyte / MF_IS) must be close to 1.0 (CV < 15%). This proves the d6 isotope compensates for the suppression.

Cross-Signal Contribution (Crosstalk)
  • IS Interference: Inject a "Blank + IS" sample. Check for signal at the Metalaxyl transition (280>220).[1] It must be < 20% of the LLOQ.

  • Reverse Interference: Inject a High Standard (ULOQ) without IS. Check for signal at the IS transition (286>226). This ensures the natural isotopic distribution of Metalaxyl doesn't mimic the d6 standard.

Troubleshooting Guide (Expert Insights)

IssueProbable CauseCorrective Action
Low IS Recovery Ion suppression is too high in the source.Improve cleanup (use SLE instead of PPT). Reduce injection volume.
RT Shift > 0.1 min Column contamination or "Isotope Effect" (rare).Flush column with 95% ACN. Note that deuterated compounds elute slightly earlier than natives; ensure window is wide enough.
High Backpressure Particulates from tissue samples.Ensure dSPE supernatant is centrifuged at high speed (>10k g) or filtered (0.2 µm PTFE).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 4174, Metalaxyl. Retrieved from [Link]

  • Matar, S. et al. (2020). Study on the dissipation pattern and risk assessment of metalaxyl-M in rice grains and paddy soil and water by liquid chromatography-tandem mass spectrometry. Environmental Science and Pollution Research. Retrieved from [Link]

Sources

Application Note: Advanced Sample Preparation for Metalaxyl-d6 Quantification in Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Metalaxyl is a systemic phenylamide fungicide widely used to control Peronosporales (e.g., late blight) in agriculture. While effective, its residue analysis is complicated by significant signal suppression in Electrospray Ionization (ESI) due to co-eluting matrix components (pigments, sugars, and organic acids).

This protocol details the application of Metalaxyl-d6 , a stable isotopically labeled internal standard (SIL-IS), to compensate for these matrix effects. Unlike external calibration, Metalaxyl-d6 behaves nearly identically to the native analyte during extraction and ionization, providing a self-correcting quantification system.

Key Technical Insight: The primary challenge in Metalaxyl analysis is not extraction efficiency (which is generally high due to its moderate polarity, logP ~1.75), but rather ionization competition in the MS source. This guide utilizes the EN 15662 (Citrate-Buffered) QuEChERS method, optimized with specific dispersive Solid Phase Extraction (dSPE) sorbent ratios to minimize matrix load without sacrificing analyte recovery.

Chemical Profile & Properties

Understanding the physicochemical properties of the analyte and its isotope is crucial for optimizing chromatographic separation and MS transitions.

PropertyMetalaxyl (Native)Metalaxyl-d6 (Internal Standard)
CAS Number 57837-19-11398112-32-7
Formula C₁₅H₂₁NO₄C₁₅H₁₅D₆NO₄
Molecular Weight 279.33 g/mol 285.37 g/mol (+6 Da shift)
LogP 1.75 (Moderate Polarity)~1.75 (Identical retention)
Label Position N/ADeuterium on the 2,6-dimethylphenyl ring
Solubility Water (8.4 g/L), Methanol, ACNIdentical

Reagents and Materials

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (98%+).

  • Internal Standard Solution: Metalaxyl-d6 (100 µg/mL in Acetonitrile). Store at -20°C.

  • Extraction Salts (EN 15662):

    • 4 g Magnesium Sulfate (

      
      ) – Exothermic water removal.
      
    • 1 g Sodium Chloride (

      
      ) – Phase separation.
      
    • 1 g Trisodium Citrate + 0.5 g Disodium Hydrogen Citrate – Buffering to pH 5.0-5.5 to protect base-sensitive pesticides.

  • Clean-up Sorbents (dSPE):

    • PSA (Primary Secondary Amine): Removes sugars, fatty acids, and organic acids.

    • C18 (Octadecyl): Removes lipids and non-polar interferences.

    • GCB (Graphitized Carbon Black): Removes planar pigments (Chlorophyll/Carotenoids).

Experimental Protocol: Modified QuEChERS

Phase 1: Sample Extraction & Partitioning

Critical Control Point: The Internal Standard must be added before the extraction salts to validate the entire extraction efficiency, not just the injection.

  • Homogenization: Cryogenically mill 500g of the fruit/vegetable sample (dry ice recommended) to obtain a uniform purée.

  • Weighing: Weigh 10.0 g ± 0.1 g of homogenized sample into a 50 mL FEP/centrifuge tube.

  • IS Spiking: Add 100 µL of Metalaxyl-d6 working solution (e.g., 1 µg/mL) to the sample. Vortex for 30 seconds to equilibrate.

    • Why? Allows the IS to bind to the matrix similarly to the native pesticide.

  • Solvent Addition: Add 10 mL Acetonitrile (ACN) .

  • Mechanical Shake: Shake vigorously for 1 minute (automated shaker at 1000-1500 rpm).

    • Mechanism: ACN extracts the analyte while precipitating proteins.

  • Salt Addition: Add the EN 15662 Salt Kit (4g MgSO4, 1g NaCl, Citrate buffers).

    • Technique: Add salts immediately after solvent and shake immediately to prevent MgSO4 agglomeration (hard rock formation).

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes .

    • Result: Three layers form: Solids (bottom), Water/Salt (middle), ACN Extract (top).

Phase 2: Dispersive SPE (dSPE) Clean-up

Select the sorbent mix based on the matrix type. Transfer 6 mL of the supernatant (ACN layer) to a dSPE tube containing:

Matrix TypeSorbent Composition (per mL extract)Rationale
General (Cucumber, Tomato) 150 mg MgSO₄ + 25 mg PSARemoves water & sugars. Minimal loss.
High Fat (Avocado) 150 mg MgSO₄ + 25 mg PSA + 25 mg C18 C18 retains lipids that suppress signal.
High Pigment (Spinach) 150 mg MgSO₄ + 25 mg PSA + 7.5 mg GCB GCB removes chlorophyll. Note: Keep GCB low to prevent planar pesticide loss.
  • Vortex: Shake dSPE tube for 30 seconds.

  • Centrifuge: 3,000 x g for 5 minutes.

  • Filtration: Transfer supernatant to an autosampler vial through a 0.2 µm PTFE filter.

Visual Workflow (Graphviz)

QuEChERS_Workflow cluster_cleanup dSPE Clean-up Selection Sample Homogenized Sample (10g) Spike Spike IS: Metalaxyl-d6 (Correction for Recovery) Sample->Spike Extract Add 10mL ACN Shake 1 min Spike->Extract Salts Add Salts (EN 15662) MgSO4, NaCl, Citrates Extract->Salts Exothermic Reaction Partition Centrifuge (3000g, 5 min) Phase Separation Salts->Partition General General: MgSO4 + PSA Partition->General Fatty Fatty (Avocado): MgSO4 + PSA + C18 Partition->Fatty Pigment Pigmented (Spinach): MgSO4 + PSA + GCB Partition->Pigment Analysis LC-MS/MS Analysis Quantify Ratio (Native/d6) General->Analysis Fatty->Analysis Pigment->Analysis

Figure 1: Decision-tree workflow for Metalaxyl-d6 extraction and clean-up based on matrix complexity.

Instrumental Analysis (LC-MS/MS)

Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm particle size). Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid. Mobile Phase B: Methanol (or ACN) + 5mM Ammonium Formate + 0.1% Formic Acid. Flow Rate: 0.3 - 0.4 mL/min.

MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Metalaxyl 280.2220.13018Quantifier
Metalaxyl 280.2192.13025Qualifier
Metalaxyl-d6 286.2226.13018Quantifier (IS)

Note: The +6 Da shift in the product ion (220 vs 226) confirms the deuterium label remains on the fragment during collision-induced dissociation (CID).

Validation & Troubleshooting

Acceptance Criteria (SANTE/11312/2021 Guidelines)
  • Recovery: 70% – 120%.

  • Repeatability (RSD): ≤ 20%.

  • Linearity (r²): ≥ 0.99.

  • Ion Ratio: Within ±30% of the reference standard.

Troubleshooting Matrix Effects

If low recovery is observed despite using Metalaxyl-d6:

  • Check pH: Metalaxyl is relatively stable, but extreme pH can affect extraction. Ensure Citrate salts are buffering correctly (pH 5-5.5).

  • GCB Adsorption: If analyzing spinach and recovery drops, reduce GCB content. Although Metalaxyl is not planar, excess carbon can non-specifically bind active compounds.

  • Integration Window: Ensure the d6 peak is integrated strictly. Deuterium isotope effects can cause slight retention time shifts (usually elutes slightly earlier than native), but for Metalaxyl, this is negligible (<0.05 min).

References

  • European Committee for Standardization. (2018). EN 15662:2018 Foods of plant origin - Multimethod for the determination of pesticide residues using GC- and LC-based analysis following acetonitrile extraction/partitioning and clean-up by dispersive SPE - Modular QuEChERS-method. Link

  • Anastassiades, M., Lehotay, S. J., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid

Application Note: Precision Quantitation of Metalaxyl Degradation Kinetics in Soil Using Metalaxyl-d6 Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Principle

The accurate determination of the fungicide Metalaxyl (and its isomer Mefenoxam) in soil is frequently compromised by matrix-induced ion suppression during LC-MS/MS analysis. Soil organic matter significantly alters ionization efficiency, leading to erroneous half-life (


) calculations.

This protocol details a Stable Isotope Dilution Assay (SIDA) using Metalaxyl-d6 as an internal standard. By introducing the isotopologue prior to extraction, this method creates a self-validating system that automatically compensates for:

  • Extraction Efficiency: Losses during the QuEChERS procedure.

  • Matrix Effects: Ion suppression/enhancement in the electrospray source.

  • Instrument Drift: Variations in detector response over long kinetic studies.

Mechanism of Action

The core logic relies on the physicochemical identity between the analyte and its isotope. Since Metalaxyl-d6 co-elutes with Metalaxyl but is mass-resolved, it experiences the exact same matrix environment at the exact same moment.

MatrixEffect cluster_0 LC Column cluster_1 ESI Source (The Problem) cluster_2 Mass Analyzer (The Solution) CoElution Co-Elution (Metalaxyl + Metalaxyl-d6) Suppression Charge Competition (Ion Suppression) CoElution->Suppression Matrix Soil Matrix Components (Humic Acids/Salts) Matrix->Suppression Det_Native Detect Native (m/z 280) Suppression->Det_Native Signal Reduced Det_IS Detect IS (m/z 286) Suppression->Det_IS Signal Reduced Identically Ratio Calculate Ratio (Area Native / Area IS) Det_Native->Ratio Det_IS->Ratio Result Accurate Concentration Ratio->Result Corrected Quantitation

Figure 1: Mechanism of Matrix Effect Compensation using Isotope Dilution. The ratio of Native/IS remains constant despite signal suppression.

Materials & Reagents

Standards
  • Native Standard: Metalaxyl (CAS: 57837-19-1), Purity >98%.

  • Internal Standard (IS): Metalaxyl-d6 (Ring-d6).

    • Note: Ensure the deuterium label is on the dimethylphenyl ring to prevent deuterium exchange in acidic soil conditions.

    • Stock Solution: 100 µg/mL in Acetonitrile (Store at -20°C).

Matrix (Soil)[1][2][3][4][5][6]
  • Reference Soil: OECD 207 artificial soil or standard agricultural sandy loam (sieved to 2mm).

  • Characterization: Record pH, Organic Carbon (%OC), and Cation Exchange Capacity (CEC) as these drive degradation rates [1].

Reagents (LC-MS Grade)
  • Acetonitrile (ACN)[1][2]

  • Methanol (MeOH)

  • Ammonium Formate (5 mM)

  • Formic Acid (0.1%)[3]

  • QuEChERS Kit: AOAC 2007.01 method (MgSO4, NaOAc).

  • dSPE Cleanup: PSA (Primary Secondary Amine) + C18 (to remove lipids/humic acids).

Experimental Protocol

Phase 1: Soil Incubation & Sampling

Objective: To simulate environmental degradation under controlled conditions.

  • Preparation: Weigh 50 g of soil (dry weight equivalent) into 100 mL amber glass jars.

  • Moisture Adjustment: Adjust soil moisture to 40% of Maximum Water Holding Capacity (MWHC).

  • Spiking: Apply Native Metalaxyl to achieve a concentration of 5 mg/kg (simulating field application).

    • Technique: Dissolve standard in a small volume of acetone, apply to a silica carrier, evaporate solvent, and mix silica into soil to ensure homogeneity without solvent toxicity to microbes.

  • Incubation: Store in dark at 20°C ± 2°C.

  • Sampling Intervals: Days 0, 1, 3, 7, 14, 30, 60, 90.

Phase 2: Extraction (Modified QuEChERS)

Objective: Extraction of analyte while correcting for recovery losses.

CRITICAL STEP: The Internal Standard must be added before any extraction solvent is introduced.

  • Weighing: Transfer 10 g of incubated soil to a 50 mL centrifuge tube.

  • IS Addition: Spike 50 µL of Metalaxyl-d6 (10 µg/mL) directly onto the soil. Vortex briefly and let stand for 15 mins to equilibrate.

  • Hydration: Add 5 mL of HPLC-grade water. Vortex 1 min.

  • Extraction: Add 10 mL Acetonitrile (1% Acetic Acid) .

  • Agitation: Shake vigorously for 1 min (or use Geno/Grinder at 1000 rpm).

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately for 1 min.

  • Centrifugation: 4000 rpm for 5 mins.

  • Cleanup (dSPE): Transfer 1.5 mL of supernatant to a dSPE tube (150mg MgSO4 + 25mg PSA). Vortex 30 sec, Centrifuge 1 min.

  • Filtration: Filter supernatant through 0.22 µm PTFE filter into LC vial.

Workflow Soil Soil Sample (10g) IS_Add ADD IS: Metalaxyl-d6 (Critical Control Point) Soil->IS_Add Extract Add ACN + Shake (QuEChERS) IS_Add->Extract Salts Add Salts (MgSO4/NaCl) Phase Separation Extract->Salts Centrifuge Centrifuge 4000 rpm Salts->Centrifuge dSPE dSPE Cleanup (PSA/C18) Centrifuge->dSPE LCMS LC-MS/MS Analysis dSPE->LCMS

Figure 2: Extraction Workflow.[1] Note the addition of Metalaxyl-d6 occurs prior to solvent extraction to correct for recovery.

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm). Flow Rate: 0.35 mL/min. Column Temp: 40°C.

Mobile Phase Gradient
  • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

    • Why Methanol? Metalaxyl often shows better peak shape in MeOH than ACN, though ACN is acceptable. Ammonium formate enhances [M+H]+ ionization [2].

Time (min)% BEvent
0.010Initial
1.010Dwell
6.095Ramp
8.095Wash
8.110Re-equilibrate
11.010Stop
MRM Transitions (ESI Positive)

Note: Transitions assume Ring-d6 deuteration.

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
Metalaxyl 280.2220.120Quantifier
280.2192.128Qualifier
Metalaxyl-d6 286.2226.120Internal Standard
Metalaxyl Acid*266.1206.118Metabolite Monitor

*Metalaxyl acid (CGA 62826) is the primary soil metabolite. Monitoring it confirms degradation pathways [3].

Data Analysis & Validation

Calculation of Matrix Effect (ME%)

To validate the need for the d6-standard, calculate the Matrix Effect using the post-extraction spike method:



  • If ME < -20%, significant ion suppression is occurring. The d6-standard corrects this automatically in the final quantitation.

Kinetic Modeling

Plot the concentration of Metalaxyl over time.[4][5] Soil degradation typically follows First-Order Kinetics :



Where:

  • 
     = Concentration at time 
    
    
    
  • 
     = Initial concentration
    
  • 
     = Degradation rate constant (
    
    
    
    )

Half-Life Calculation:



Acceptance Criteria (SANTE/11312/2021)
  • Recovery: 70–120% (Corrected by IS).

  • Linearity:

    
    .[6]
    
  • Ion Ratio: Native Quant/Qual ratio must be within ±30% of standard.

  • IS Response: The peak area of Metalaxyl-d6 in samples should not deviate >30% from the calibration standards.

Troubleshooting & Expert Tips

  • Chiral Separation: Metalaxyl is a racemate (R/S). "Metalaxyl-M" (Mefenoxam) is the R-enantiomer.[7][8] If your study requires distinguishing enantiomers, replace the C18 column with a Chiral column (e.g., cellulose-based) [4]. The d6-standard works for both enantiomers.

  • Deuterium Exchange: Avoid extremely acidic extraction conditions (pH < 3). While ring-d6 is stable, methoxy-d3 labels can sometimes exchange protons in high acid, invalidating the method.

  • Carryover: Metalaxyl is "sticky." Ensure a needle wash with 50:50 ACN:IPA is used between injections.

References

  • United States Environmental Protection Agency (EPA). (1994). Reregistration Eligibility Decision (RED): Metalaxyl. EPA 738-R-94-017.

  • Sukul, P., & Spiteller, M. (2000). Metalaxyl: persistence, degradation, metabolism, and analytical methods. Reviews of Environmental Contamination and Toxicology, 164, 1-26.

  • Buser, H. R., et al. (2002).[4] Environmental Behavior of the Chiral Acetamide Pesticide Metalaxyl: Enantioselective Degradation and Chiral Stability in Soil.[4] Environmental Science & Technology, 36(2), 221–226.[4]

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS). Journal of AOAC International, 86(2), 412-431.

Sources

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects with Metalaxyl-d6

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals using LC-MS/MS for quantitative analysis in complex biological, food, or environmental matrices.

Introduction: The Challenge of the Matrix

In the world of quantitative analysis via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. However, the very samples we analyze—be it plasma, soil, or produce—contain a multitude of endogenous components. This complex "matrix" is everything in the sample besides your analyte of interest[1][2][3]. When these components co-elute with the target analyte, they can interfere with the ionization process in the mass spectrometer's source, leading to a phenomenon known as the matrix effect . This can either suppress or enhance the analyte's signal, leading to inaccurate quantification[1][3].

To counteract this, we employ internal standards (IS). The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as Metalaxyl-d6 for the quantification of the fungicide Metalaxyl[4][5]. Because a SIL-IS like Metalaxyl-d6 has nearly identical chemical and physical properties to the native analyte, it experiences the same journey through sample preparation, chromatography, and ionization.[4][6][7] Any signal suppression or enhancement caused by the matrix will affect both the analyte and the IS equally. By using the ratio of the analyte response to the IS response for quantification, these variations are effectively normalized, restoring accuracy to the measurement[6][8].

This guide provides a comprehensive resource for understanding, diagnosing, and troubleshooting issues related to matrix effects when using Metalaxyl-d6 as an internal standard.

Core Principles: Why Metalaxyl-d6 is an Effective Internal Standard

Metalaxyl is a widely used fungicide, and monitoring its residue in food and environmental samples is crucial for safety and regulatory compliance[9][10]. Metalaxyl-d6 is the ideal IS for this application for several key reasons:

  • Co-elution: It has virtually the same retention time as native Metalaxyl, ensuring both compounds experience the same matrix components at the same time in the MS source[4][7].

  • Identical Physicochemical Properties: Its extraction recovery and ionization efficiency are nearly identical to Metalaxyl, meaning it accurately reflects any losses during sample prep or ionization suppression/enhancement[4][11].

  • Mass Differentiation: The mass spectrometer can easily distinguish between Metalaxyl and Metalaxyl-d6 due to the mass difference from the deuterium labels, allowing for separate, interference-free quantification[5][12].

dot graph TD { subgraph "LC-MS/MS Analysis" A[Sample + Metalaxyl + Metalaxyl-d6] --> B{Sample Preparation}; B --> C{LC Separation}; C --> D{ESI Source}; D -- Suppressed Signal --> E[MS Detection]; end

} caption: "Workflow showing how a SIL-IS compensates for matrix effects."

Frequently Asked Questions (FAQs)

Q1: Why is my Metalaxyl-d6 signal intensity much lower in my samples compared to my solvent standards?

This is a classic sign of ion suppression, a type of matrix effect[1]. Co-eluting matrix components are competing with Metalaxyl-d6 for ionization in the MS source, reducing its signal. Because Metalaxyl-d6 is behaving like the native analyte, this is the very reason you are using it. As long as the signal is stable and sufficiently intense for reliable integration (typically >10:1 signal-to-noise), the analyte/IS ratio should still provide accurate quantification. If the signal is too low or variable, proceed to the troubleshooting section.

Q2: I see high variability (%CV > 15%) in my Metalaxyl-d6 peak areas across a single batch. What does this mean?

High variability in the IS signal is a red flag that requires investigation[13][14]. While the IS is meant to correct for variability, extreme fluctuations can compromise data integrity. Potential causes include inconsistent sample preparation, pipetting errors during IS addition, instrument instability, or severe, non-uniform matrix effects across your samples[8][13]. Refer to the troubleshooting guide "Problem: High Variability in Metalaxyl-d6 Response" for a systematic approach to diagnose the root cause.

Q3: Can I use a different, non-isotopically labeled compound as an internal standard for Metalaxyl?

While possible, it is not recommended for achieving the highest accuracy. A structural analog IS may have different retention times, extraction efficiencies, and ionization responses compared to Metalaxyl[6]. It may not co-elute perfectly and therefore may not experience the exact same matrix effects, leading to incomplete compensation and biased results[15]. A stable isotope-labeled internal standard is always the preferred choice for LC-MS/MS analysis[8][16].

Q4: When should I add the Metalaxyl-d6 internal standard to my samples?

The internal standard should be added at the earliest possible stage of the sample preparation process[17][18]. For most methods, this means adding the IS solution to the sample matrix (e.g., homogenized tissue, plasma, soil) before any extraction, precipitation, or cleanup steps. This ensures that the IS compensates for any analyte loss or variability throughout the entire workflow, from extraction to injection[8][18].

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter. Follow the logical flow to diagnose and resolve the problem.

Problem: Low or Unstable Metalaxyl-d6 Signal

Low or unstable IS signal can compromise the limit of quantitation and overall precision.

Troubleshooting_IS_Signal

  • Verify Instrument Performance: First, rule out any instrument-level problems. Inject a solution of Metalaxyl-d6 in a clean solvent (e.g., your initial mobile phase). If the signal is strong and stable here, the instrument is likely performing correctly, and the issue lies with the sample matrix. If the signal is poor, check MS tune, source conditions (gas flows, temperature), and LC parameters (flow rate, mobile phase composition).

  • Evaluate Matrix Effects: If the instrument is fine, the cause is almost certainly a significant matrix effect. The goal is to reduce the amount of interfering matrix components that reach the detector.

    • Improve Sample Cleanup: If you are using a technique like QuEChERS, consider adding a dispersive solid-phase extraction (dSPE) cleanup step, or optimizing the sorbents used (e.g., C18 to remove lipids, PSA to remove sugars and acids)[19][20][21][22].

    • Dilute the Sample: A simple and highly effective strategy is to dilute the final sample extract[19]. A 5-fold or 10-fold dilution with the initial mobile phase can dramatically reduce the concentration of matrix components, thereby lessening ion suppression. Be mindful that this also dilutes your target analyte, so ensure your method has sufficient sensitivity.

    • Optimize Chromatography: Adjust your LC gradient to improve the separation between matrix components and your analyte/IS pair. Even a small shift in retention time can move your analytes out of a region of high ion suppression.

Problem: Inaccurate Results (Poor Recovery in QC Samples)

Even with a stable IS signal, you might find that the calculated concentrations for your Quality Control (QC) samples are outside the acceptable range (typically ±15%).

Diagnostic Steps & Solutions:

  • Check IS Purity and Concentration: An incorrect concentration of your IS stock solution is a common source of error. Verify the purity of the Metalaxyl-d6 standard. It's also possible for unlabeled Metalaxyl to be present as an impurity in the IS material, which could affect results at the lower limit of quantification (LLOQ)[12].

  • Verify Pipetting and Addition: Ensure the pipette used for adding the IS is calibrated and that the addition is performed consistently across all samples, calibrators, and QCs[23]. An automated liquid handler can minimize this type of random error[13].

  • Investigate Differential Matrix Effects: While a SIL-IS is excellent, in extremely complex matrices, subtle differences in chromatography or ionization between the analyte and IS can occur. This is rare but possible. The best way to diagnose this is by performing the quantitative matrix effect assessment described in the protocol section below.

  • Use Matrix-Matched Calibrators: The most robust way to ensure accuracy is to prepare your calibration curve in a blank matrix extract that is identical to your sample type (e.g., blank plasma extract)[4][24][25]. This ensures that the calibrators experience the same matrix effects as the unknown samples, providing the highest level of accuracy[4].

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency

This experiment is essential for method validation and advanced troubleshooting. It precisely quantifies the impact of the matrix on your analysis.[26][27][28] You will need to prepare three sets of samples at a specific concentration (e.g., a mid-level QC).

  • Set A (Neat Solution): Analyte (Metalaxyl) and IS (Metalaxyl-d6) spiked into a clean solvent.

  • Set B (Post-Extraction Spike): Blank matrix is extracted first. The analyte and IS are spiked into the final, clean extract just before injection.

  • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process begins.

Calculations:

  • Matrix Effect (ME %): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100[2]

    • An ME of 100% means no matrix effect.

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

  • Recovery (RE %): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100[2]

    • This measures the efficiency of your sample preparation process.

  • Process Efficiency (PE %): PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100 or (ME * RE) / 100[26][27]

    • This represents the total effect of the method on the analyte signal.

ParameterFormulaIdeal ValueInterpretation
Matrix Effect (ME) (AreaPost-Spike / AreaNeat) * 100100%Measures ion suppression/enhancement.
Recovery (RE) (AreaPre-Spike / AreaPost-Spike) * 100> 80%Measures extraction efficiency.
Process Efficiency (PE) (AreaPre-Spike / AreaNeat) * 100> 80%Overall method efficiency.

Table 1: Formulas for calculating key validation parameters.

By calculating these values for both Metalaxyl and Metalaxyl-d6, you can gain a deep understanding of how your method is performing and pinpoint where improvements are needed.

References

  • Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Available from: [Link]

  • Buhrman, D., et al. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • LCGC International. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available from: [Link]

  • Headley, J.V., et al. Determination of Combined Residues of Metalaxyl and 2,6-Dimethylaniline Metabolites in Urine by Gas Chromatography/Mass Spectrometry. Journal of AOAC International. Available from: [Link]

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Available from: [Link]

  • Stadler, S., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available from: [Link]

  • Dolan, J.W. When Should an Internal Standard be Used? LCGC International. Available from: [Link]

  • Stadler, S., et al. Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues in Various Food Matrices. Chromtech. Available from: [Link]

  • University of Tartu. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Available from: [Link]

  • Wang, D., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Welch Materials, Inc. (2023). Are You Using The Internal Standard Method In A Right Way? Welch Lab. Available from: [Link]

  • Zhang, J., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. Available from: [Link]

  • MDPI. (2023). Residue Analysis and Dietary Risk Assessment of Metalaxyl in Chinese Bayberry and Dendrobium officinale. Available from: [Link]

  • University of Tartu. (2016). Calculating matrix effect, recovery and process efficiency. YouTube. Available from: [Link]

  • Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Available from: [Link]

  • Bioanalysis Zone. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Available from: [Link]

  • Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Available from: [Link]

  • Food and Agriculture Organization of the United Nations. Metalaxyl-M (212). Available from: [Link]

  • Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. Available from: [Link]

  • Majors, R.E. QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available from: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? Available from: [Link]

  • Inchem.org. 590. Metalaxyl (Pesticide residues in food: 1982 evaluations). Available from: [Link]

  • Cappiello, A., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. Available from: [Link]

  • BioPharma Services. (2022). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available from: [Link]

  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Available from: [Link]

  • ResearchGate. (2021). Determination of Metalaxyl in Potatoes and Soil by Dispersive Solid-Phase Extraction and High-Performance Liquid Chromatography. Available from: [Link]

  • Han, X., & Gross, R.W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research. Available from: [Link]

  • ResearchGate. (2010). Multi-Analyst, Multi-Matrix Performance of the QuEChERS Approach for Pesticide Residues in Foods and Feeds Using HPLC/MS/MS Analysis with Different Calibration Techniques. Available from: [Link]

  • Dr. Ehrenstorfer. (2017). Introduction to stable isotope internal standards. YouTube. Available from: [Link]

  • ResearchGate. (2024). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. Available from: [Link]

  • Tanimoto, T., et al. (2019). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science. Available from: [Link]

Sources

Stability of Metalaxyl-d6 in stock solutions under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Storage of Metalaxyl-d6 Stock Solutions

Introduction: The Critical Role of Metalaxyl-d6

Metalaxyl-d6 (CAS: 1398112-32-7) is the deuterated internal standard (IS) used for the precise quantification of Metalaxyl, a phenylamide fungicide, via LC-MS/MS or GC-MS.[1] In regulated environments (GLP/GMP), the integrity of your internal standard is the baseline for data validity. If your IS degrades or fractionates, your calibration curve fails, and sample quantification becomes unreliable.

This guide addresses the specific stability profiles of Metalaxyl-d6, moving beyond generic "store at -20°C" advice to explain why certain protocols are necessary and how to troubleshoot anomalies.

Section 1: Solvent Selection & Preparation

Q1: Should I prepare my Metalaxyl-d6 Master Stock in Methanol (MeOH) or Acetonitrile (ACN)? Recommendation: Acetonitrile (ACN) is the superior choice for long-term stock storage.[1]

  • The Mechanism: While Metalaxyl is soluble in both, Acetonitrile is a polar aprotic solvent. It lacks the hydroxyl (-OH) group found in Methanol.[1] Metalaxyl contains methyl ester and methoxy groups.[1] In the presence of trace moisture or catalytic impurities (acid/base), storing esters in alcohols (like Methanol) for extended periods can theoretically lead to slow transesterification or hydrolysis, although Metalaxyl is relatively robust.

  • Mass Spec Sensitivity: ACN typically produces lower background noise in ESI+ mode compared to MeOH, which is critical when the IS is used at low concentrations.

  • Solubility Data:

    • Acetonitrile: >200 mg/mL (Excellent)[1]

    • Methanol: >200 mg/mL (Excellent)[1]

    • Water: ~8.4 g/L (Moderate – Do not use 100% water for stocks due to hydrolysis risk).[1]

Q2: Can I use ultrasonic extraction to dissolve the solid standard? Yes, but with caution. Metalaxyl-d6 is thermally stable up to relatively high temperatures (Melting point ~71°C), but extended sonication generates heat.[1]

  • Protocol: Sonicate for short bursts (max 30 seconds) to ensure dissolution. If the solution warms up, allow it to equilibrate to room temperature before bringing it to final volume. Failure to do this results in concentration errors due to solvent expansion.[1]

Section 2: Storage Conditions & Stability

Q3: What is the actual shelf-life of Metalaxyl-d6 stock solutions? Based on accelerated degradation studies of the parent compound Metalaxyl:

FormTemperatureStability DurationCritical Condition
Solid (Neat) -20°C≥ 2 YearsKeep desiccated.[1] Hygroscopic.
Stock (ACN) -80°C6 MonthsSealed ampoule/vial.[1][2]
Stock (ACN) -20°C1-3 MonthsTightly capped to prevent evaporation.[1]
Working Sol. 4°C< 1 WeekHydrolysis risk increases in aqueous mixes.[1]

Q4: Is Metalaxyl-d6 light-sensitive? Moderately. While Metalaxyl is stable in natural sunlight for short periods, it degrades under UV irradiation (photolysis), involving rearrangement of the N-acyl group.[1][3]

  • Action: Always store stocks in amber glass vials . If amber vials are unavailable, wrap clear vials in aluminum foil.

Q5: Does the Deuterium label exchange with the solvent? No. The deuterium labels in Metalaxyl-d6 are typically located on the dimethylphenyl ring (Ar-CD3).[1] These C-D bonds are chemically stable and non-exchangeable under standard storage conditions.[1] You do not need to worry about H/D exchange in protic solvents (like MeOH) unless the solution is subjected to extreme pH (<1 or >12) and high heat.[1]

Section 3: Troubleshooting Degradation

Q6: My Internal Standard (IS) area counts are dropping over the run. Is it degradation? Not necessarily.[1] This is a common issue often mistaken for degradation.[1]

  • Scenario A: Evaporation. Acetonitrile is volatile.[1] If your autosampler is not cooled, or the vial caps are pre-slit, the solvent evaporates, increasing the concentration of the IS (area counts go up). If counts are dropping, look at Scenario B.

  • Scenario B: Adsorption. Metalaxyl is moderately hydrophobic (LogP ~1.75).[1] In highly aqueous working solutions (e.g., >90% Water), it may adsorb to the glass walls of the vial or plastic tubing.

    • Fix: Ensure your working solution contains at least 20% organic solvent (MeOH or ACN).[1]

Q7: I see an extra peak in the chromatogram of my standard. What is it? If stored improperly (high pH or moisture), Metalaxyl hydrolyzes to Metalaxyl acid (N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine).[1]

  • Diagnosis: Check the retention time.[1][4][5][6] Metalaxyl acid is more polar and will elute earlier than Metalaxyl-d6 on a Reverse Phase (C18) column.[1]

  • Cause: The stock solution likely absorbed moisture and was stored at a pH > 8.[1]

Section 4: Visualizing the Workflow

Figure 1: Troubleshooting Low IS Recovery

Metalaxyl_Troubleshooting Start Issue: Low/Variable Metalaxyl-d6 Signal CheckSolvent Check Working Solvent Composition Start->CheckSolvent IsAqueous Is Water content >90%? CheckSolvent->IsAqueous Adsorption Cause: Hydrophobic Adsorption to Vial IsAqueous->Adsorption Yes CheckPeak Check Chromatogram for Extra Peaks IsAqueous->CheckPeak No FixAdsorption Action: Increase Organic % to >20% Adsorption->FixAdsorption EarlyEluter Early Eluting Peak Present? CheckPeak->EarlyEluter Hydrolysis Cause: Hydrolysis to Metalaxyl Acid EarlyEluter->Hydrolysis Yes MS_Source Check MS Source EarlyEluter->MS_Source No FixHydrolysis Action: Remake Stock in fresh ACN. Check pH < 7. Hydrolysis->FixHydrolysis Suppression Cause: Matrix Suppression MS_Source->Suppression

Caption: Decision tree for diagnosing signal loss or instability in Metalaxyl-d6 internal standard workflows.

Section 5: Validated Preparation Protocol

Objective: Prepare a stable 1.0 mg/mL Master Stock of Metalaxyl-d6.

Materials:

  • Metalaxyl-d6 (Solid, stored at -20°C).[1][2][7]

  • Solvent: LC-MS Grade Acetonitrile.[1][8]

  • Vial: Amber glass volumetric flask (Class A).

Procedure:

  • Equilibration: Remove the Metalaxyl-d6 vial from the freezer and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial causes condensation, introducing water that accelerates hydrolysis.

  • Weighing: Weigh ~10 mg of Metalaxyl-d6 into a 10 mL amber volumetric flask. Record the exact mass (e.g., 10.05 mg).

  • Dissolution: Add approx. 8 mL of Acetonitrile. Swirl gently. If particles persist, sonicate for 10-second intervals.

  • Make up to Volume: Dilute to the mark with Acetonitrile. Cap and invert 10 times.

  • Aliquot & Store: Transfer 1 mL aliquots into amber cryovials with Teflon-lined caps. Label with concentration, solvent, date, and expiration (6 months). Store at -80°C.

References

  • Sukul, P., & Spiteller, M. (2000).[1] Metalaxyl: Persistence, degradation, metabolism, and analytical methods. Reviews of Environmental Contamination and Toxicology. Retrieved February 2, 2026, from [Link]

  • Chrom Tech. (2025).[1][8] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting poor recovery of Metalaxyl-d6 in sample extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" in the Machine

You are likely here because your Metalaxyl-d6 internal standard (IS) area counts are erratic, or your absolute recovery is consistently falling below the acceptable threshold (typically <70% or <50% depending on guidelines like SANTE/11312/2021).

When an isotopically labeled standard like Metalaxyl-d6 fails, it is rarely a "random error." It is a specific chemical symptom. Metalaxyl (a phenylamide fungicide) is moderately hydrophobic (LogP ~1.75) and generally stable. Therefore, poor recovery usually points to one of three culprits: Ion Suppression (Matrix Effects) , Adsorption (Cleanup Losses) , or Solubility Mismatches .

This guide abandons generic advice. We will use a diagnostic logic tree to isolate the root cause and apply chemical engineering principles to fix it.

Phase 1: Diagnosis – The "Triage" Protocol

Before modifying your extraction, you must distinguish between Extraction Loss (the molecule physically staying in the trash) and Signal Suppression (the molecule is there, but the mass spec cannot "see" it due to charge competition).

The Self-Validating Diagnostic Experiment

Perform this 3-vial experiment to mathematically isolate the error source.

  • Set A (Standard): Metalaxyl-d6 in pure solvent (Mobile Phase).

  • Set B (Pre-Spike): Spike Metalaxyl-d6 into the sample before extraction, then extract.

  • Set C (Post-Spike): Extract a blank sample, then spike Metalaxyl-d6 into the final extract.

Calculate the parameters:

  • Matrix Effect (ME%) =

    
    
    
    • If ME is < -20%: You have Ion Suppression. Your extraction is fine; your cleanup or chromatography is the problem.

  • Recovery (RE%) =

    
    
    
    • If RE is < 70%: You have Extraction Loss. The molecule is being lost during partitioning or cleanup.

Visualizing the Diagnostic Logic

TroubleshootingLogic Start Symptom: Low Metalaxyl-d6 Area Exp Run 3-Vial Experiment (Std vs. Pre-Spike vs. Post-Spike) Start->Exp Calc Calculate Matrix Effect (ME) and Recovery (RE) Exp->Calc DecisionME Is ME < -20%? Calc->DecisionME DecisionRE Is RE < 70%? DecisionME->DecisionRE No Suppression ROOT CAUSE: Ion Suppression Matrix is quenching ionization. DecisionME->Suppression Yes (Suppression) Loss ROOT CAUSE: Physical Loss Analyte lost in cleanup/partitioning. DecisionRE->Loss Yes (Extraction Issue) Both ROOT CAUSE: Combined Failure Complex matrix interference. DecisionRE->Both If ME is Yes AND RE is Yes

Figure 1: Decision tree for isolating the cause of poor Internal Standard recovery.

Phase 2: Troubleshooting Ion Suppression (Matrix Effects)

If your diagnosis points to Ion Suppression , the Metalaxyl-d6 is eluting simultaneously with high-abundance matrix components (phospholipids, pigments) that steal charge in the ESI source.

The Deuterium Isotope Effect Trap

While d6-labeled standards are excellent, deuterium is slightly more lipophilic than hydrogen. In Ultra-High Performance Liquid Chromatography (UHPLC), Metalaxyl-d6 may elute slightly earlier than native Metalaxyl .

  • The Risk: If the matrix suppression zone is narrow, the d6-IS might elute inside the suppression window while the native analyte elutes outside it (or vice versa). This renders the IS useless for correction.

  • The Fix: Check the Retention Time (RT) delta. If

    
     min, adjust the gradient slope to be shallower to ensure co-elution, or switch to a C13-labeled standard if available (though d6 is standard for Metalaxyl).
    
Remediation Steps for Suppression
  • Dilute and Shoot: The most effective cure. Dilute the final extract 1:5 or 1:10 with the initial mobile phase. Matrix effects drop exponentially with dilution, while signal drops linearly.

  • Mobile Phase Modifier: Metalaxyl ionizes best in positive mode (

    
    ). Ensure your mobile phase contains 0.1% Formic Acid  or 5mM Ammonium Formate . Proton availability is crucial to outcompete matrix components for charge.
    

Phase 3: Troubleshooting Extraction Loss (Physical Recovery)

If your diagnosis points to Low Recovery (RE < 70%) , the molecule is physically disappearing. Metalaxyl is a phenylamide; its chemistry dictates where it goes.

The "Salting Out" Failure

In QuEChERS, we use salts to force water out of the organic phase.

  • The Chemistry: Metalaxyl (LogP 1.75) prefers Acetonitrile (ACN). However, if the pH is too high or low, or if the salt saturation is incomplete, partitioning fails.

  • The Fix: Use the Citrate-Buffered QuEChERS (EN 15662) method rather than the Unbuffered (Original) method. The citrate buffer maintains a pH of ~5-5.5, protecting base-sensitive pesticides and ensuring consistent partitioning.

The Graphitized Carbon Black (GCB) Trap

This is the most common cause of Metalaxyl loss.

  • The Mechanism: GCB is added to d-SPE (dispersive solid-phase extraction) cleanup tubes to remove pigments (chlorophyll). GCB works by adsorbing planar molecules.

  • The Problem: Metalaxyl contains a xylyl (aromatic) ring . It is planar enough to be irreversibly adsorbed by GCB if the carbon load is too high.

  • The Protocol:

    • Green Samples (Spinach/Herbs): Use minimal GCB (< 2.5 mg per mL of extract).

    • Non-Green Samples (Fruits/Soils):Remove GCB entirely. Use only PSA (Primary Secondary Amine) and C18.

Solvent Mismatch (Precipitation)

If you reconstitute a pure ACN extract into a highly aqueous mobile phase (e.g., 90% Water), hydrophobic compounds may "crash out" (precipitate) in the vial or on the column head.

  • The Fix: Ensure your injection solvent matches the initial mobile phase composition (e.g., 20% ACN / 80% Water).

Summary of Optimization Data

ParameterStandard ConditionRisk FactorOptimized Condition for Metalaxyl-d6
Extraction Salt Unbuffered (Original)pH variability causes inconsistent partitioning.Citrate Buffered (EN 15662)
Cleanup Sorbent PSA + GCBGCB adsorbs Metalaxyl (planar aromatic interaction).PSA + C18 (Only use GCB for high chlorophyll; max 2.5mg/mL).
Mobile Phase Methanol/WaterMethanol has higher backpressure/broader peaks.Acetonitrile/Water + 0.1% Formic Acid (Sharper peaks, better ionization).
Injection Solvent 100% Acetonitrile"Solvent effect" causes peak fronting/precipitation.20:80 ACN:Water (Matches initial gradient).

Visualizing the Optimized Workflow

OptimizationWorkflow Sample Sample (10g) Extract Add 10mL ACN + Citrate Buffer Salts Sample->Extract Shake Shake & Centrifuge (Partitioning) Extract->Shake Cleanup d-SPE Cleanup Shake->Cleanup GCB_Warning CRITICAL: Avoid GCB unless sample is green Cleanup->GCB_Warning Check Sorbent Analysis LC-MS/MS Analysis (Dilute extract 1:5) Cleanup->Analysis GCB_Warning->Analysis

Figure 2: Optimized QuEChERS workflow emphasizing the critical control point at the d-SPE cleanup stage.

Frequently Asked Questions (FAQs)

Q: My Metalaxyl-d6 recovery is >120%. How is that possible? A: This is "Signal Enhancement," the opposite of suppression. Co-eluting matrix components are improving the ionization efficiency of the droplet. While less common than suppression, it distorts quantification. The solution is the same: Dilute the sample or use Matrix-Matched Calibration Curves .

Q: Can I use Metalaxyl-d6 to quantify other phenylamides? A: Technically yes, but chemically risky. If you use Metalaxyl-d6 to quantify a different analyte (e.g., Benalaxyl), you lose the primary benefit of an IS: correcting for specific matrix effects. If the matrix suppresses Benalaxyl at 4.5 min but Metalaxyl-d6 elutes at 3.2 min, the correction is invalid. Always use the specific isotopologue if possible.

Q: Is the d6 label stable? A: Generally, yes. Metalaxyl-d6 usually labels the dimethylphenyl ring or the methoxy group. These are stable under standard QuEChERS conditions. However, avoid extreme pH (<2 or >10) and high temperatures (>60°C) during evaporation, which can degrade the parent molecule itself.

References

  • European Reference Laboratories (EURL). "Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021)." EURL Data, 2021.

  • Anastassiades, M., et al. "Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and 'Dispersive Solid

Technical Support Center: Metalaxyl-d6 Isotopic Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

You are likely accessing this guide because you have observed an anomaly in your LC-MS/MS data: either a reduction in the response of your Metalaxyl-d6 Internal Standard (IS) or a "mass shift" where the M+6 signal bleeds into M+5 or M+0.

The Executive Summary: Metalaxyl-d6 is generally stable, provided the deuterium labeling is located on the aromatic ring (2,6-dimethylphenyl moiety).[1][2] If your specific isotopologue is labeled at the


-carbonyl position or methoxy groups, it is susceptible to Deuterium-Hydrogen (D/H) Exchange  via acid/base-catalyzed enolization.[1][2]

This guide helps you determine if you are facing Isotopic Exchange (chemical instability) or Matrix Suppression (physical interference).[1][2]

Structural Forensics: Know Your Isotopologue

Not all "d6" standards are created equal.[1][2] The stability of the deuterium label depends entirely on its chemical environment.[1][2]

The "Traffic Light" Stability Assessment

Refer to the diagram below to validate your Certificate of Analysis (CoA). You must identify where the deuterium atoms are located on your specific standard.

MetalaxylStability Structure Metalaxyl Molecule Ring Aromatic Ring (Phenyl) (Most Common for d6) STABLE Structure->Ring Preferred Label Site Methoxy Methoxy Group (-OCH3) MODERATE RISK Structure->Methoxy Possible Label Site Alpha Alpha-Carbon (Chiral Center) (C-H adjacent to C=O) HIGH RISK (Labile) Structure->Alpha Avoid for Labeling Stability1 Safe for Quantification Ring->Stability1 No exchange under standard LC-MS conditions Stability2 Mass Shift Likely Alpha->Stability2 Subject to Enolization at pH > 8 or pH < 2

Figure 1: Structural risk assessment of Metalaxyl deuterium labeling sites. Green indicates high stability (aromatic C-D bonds); Red indicates high risk of exchange (acidic protons).[1][2]

The Mechanism of Failure (Enolization)

If your Metalaxyl-d6 is labeled at the chiral center (the carbon between the nitrogen and the carbonyl), the deuterium is "acidic."[1][2]

  • Mechanism: In basic buffers (e.g., Ammonium Hydroxide) or protic solvents (Methanol/Water), the

    
    -proton can dissociate to form an enolate intermediate.[1][2] When it reforms, it grabs a Hydrogen (
    
    
    
    ) from the solvent instead of a Deuterium (
    
    
    ), resulting in a permanent mass shift from M+6 to M+5.[1][2]
  • Recommendation: Always use Metalaxyl-phenyl-d6 (CAS: 1398112-32-7 or similar) where the label is on the dimethylphenyl ring.[1][2] Aromatic C-D bonds typically require temperatures >200°C and metal catalysts to exchange, making them inert for standard LC-MS workflows [1].[1][2]

Diagnostic Workflow: Troubleshooting Anomalies

Use this logic gate to diagnose the root cause of your IS variability.

TroubleshootingFlow Start Issue: Low IS Response or Mass Shift CheckMRM Check MRM Transitions (Q1 and Q3) Start->CheckMRM Shift Is the Mass Shifting? (e.g., M+6 -> M+5) CheckMRM->Shift Transitions Correct Loss Is it pure Signal Loss? Shift->Loss No pH_Check Check Solvent pH Is pH > 8 or < 2? Shift->pH_Check Yes Hydrolysis Hydrolysis Loss->Hydrolysis Check Retention Time Did peak RT shift? Exchange CAUSE: D/H Exchange (Enolization) pH_Check->Exchange Yes Contam CAUSE: Isobaric Interference or Impure Standard pH_Check->Contam No Degrade CAUSE: Hydrolysis (Ester/Amide Cleavage) Hydrolysis->Degrade Yes (New Peak) Suppress CAUSE: Matrix Suppression (Phospholipids/Salts) Hydrolysis->Suppress No (Same RT)

Figure 2: Decision matrix for distinguishing between isotopic exchange, chemical hydrolysis, and matrix effects.

Experimental Protocols & Optimization

Stability Data: pH Tolerance

Metalaxyl contains both amide and ester linkages.[1][2] While the aromatic D-label is stable, the molecule itself is subject to hydrolysis.[1][2]

ConditionpH RangeRisk LevelOutcome
Acidic Mobile Phase 2.5 - 4.0LowOptimal. Stable for >48h in autosampler.[1][2]
Neutral 7.0LowStable.[1][2]
Basic Extraction > 9.0High Risk of base-catalyzed hydrolysis (Metalaxyl Acid formation).[1][2]
Enzymatic (In-vivo) PhysiologicalVariableMetabolic demethylation may remove label if on methoxy group.[1][2]
Protocol: Preventing Back-Exchange

If you suspect back-exchange (e.g., you are seeing M+5 peaks), follow this validation step:

  • Preparation: Prepare a neat standard of Metalaxyl-d6 in 100% Acetonitrile (Aprotic solvent).

  • Control: Inject immediately.

  • Challenge: Dilute 1:10 in 50:50 MeOH:Water (pH 9) and incubate for 4 hours at Room Temp.

  • Analysis: Inject the Challenge sample.

    • Result A: If M+6 remains dominant

      
       Your label is stable; issue is Matrix Suppression.[1][2]
      
    • Result B: If M+5/M+4 appears

      
       Your label is labile (likely 
      
      
      
      -carbonyl).[1][2] Action: Purchase a ring-labeled standard.
Extraction Optimization (QuEChERS)

For pesticide analysis in food matrices, avoid unbuffered QuEChERS if your recovery is low.[1][2]

  • Use Citrate-Buffered QuEChERS (AOAC 2007.01): Maintains pH ~5.0-5.5, preventing both hydrolysis and base-catalyzed exchange [2].[1][2]

  • Avoid: "Original" unbuffered methods on highly alkaline matrices (e.g., spinach, tea) without pH adjustment.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I store Metalaxyl-d6 stock solutions in Methanol? A: Yes, if the label is on the aromatic ring.[1][2] If the label is on the methoxy or methyl group, we recommend storing stock solutions in Acetonitrile or Acetone (aprotic solvents) at -20°C. Protic solvents like methanol can facilitate slow exchange over months if any trace acidity/basicity is present [3].[1][2]

Q: My "d6" standard has a significant M+0 signal. Is this exchange? A: Likely not. This is usually Isotopic Purity (or "Atom % Enrichment") from the synthesis process.[1][2] Check your CoA. If the enrichment is 98%, then 2% of your standard is naturally M+0 or M+less.[1][2] This contributes to the "blank" signal in your analyte channel.[1][2] Always subtract the blank or use a standard with >99% enrichment for trace analysis.

Q: I see a peak at the correct mass but different retention time. Is this an isomer? A: Metalaxyl is chiral (R/S).[1][2] Most "Metalaxyl-M" methods focus on the R-isomer.[1][2] However, if you see a totally different RT, it is likely a Hydrolysis Product (Metalaxyl Acid).[1][2] Metalaxyl hydrolyzes to Metalaxyl acid under alkaline conditions.[1][2] Ensure your extraction pH is < 8.[1][2]

References

  • Werner, M., et al. (2008).[1][2] Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS: Advantages and Pitfalls. Journal of Mass Spectrometry.[1][2]

  • Lehotay, S. J. (2007).[1][2] Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry: Collaborative Study. Journal of AOAC International.[1][2]

  • Wang, S., & Cyronak, M. (2013).[1][2] Hydrogen/Deuterium Exchange in Mass Spectrometry: Applications and Pitfalls. Current Drug Metabolism.[1][2]

Sources

Technical Support Center: Metalaxyl-d6 Stability in Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Metalaxyl-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on the impact of pH and temperature on the stability of Metalaxyl-d6 during analysis. As a deuterated internal standard, the integrity of Metalaxyl-d6 is paramount for accurate quantification. This document provides insights into potential stability issues and offers practical solutions to ensure the reliability of your analytical data.

Troubleshooting Guide: Diagnosing and Resolving Metalaxyl-d6 Instability

This section addresses specific issues you may encounter during your experiments, linking them to potential causes related to pH and temperature, and providing actionable steps for resolution.

Issue 1: Gradual or Sudden Decrease in Metalaxyl-d6 Signal Intensity

Symptoms:

  • A consistent downward trend in the peak area or height of Metalaxyl-d6 across a sample batch.

  • A significant drop in signal intensity compared to freshly prepared standards.

Potential Causes and Solutions:

  • Cause A: Hydrolysis at Alkaline pH. Metalaxyl is known to be stable up to pH 7, but its hydrolysis rate increases in alkaline conditions (pH 9 and above).[1][2] While the deuterium labeling in Metalaxyl-d6 enhances stability due to the kinetic isotope effect, it does not render the molecule immune to hydrolysis, especially at elevated temperatures. The primary degradation pathway involves the hydrolysis of the methyl ester group.[3][4]

    • Troubleshooting Steps:

      • Measure the pH of your samples and standards. Use a calibrated pH meter to check the pH of your sample matrix, mobile phase, and any reconstitution solvents.

      • Adjust pH if necessary. If the pH is above 7, consider adjusting it to a neutral or slightly acidic range (pH 6-7) using a suitable buffer, provided it does not interfere with your analysis or the stability of your target analyte.

      • Evaluate mobile phase compatibility. If using a high pH mobile phase for chromatographic separation, minimize the time the sample is in contact with it. Consider using an autosampler with temperature control to keep samples cool before injection.

  • Cause B: Elevated Temperature. High temperatures can accelerate the degradation of pesticides, including Metalaxyl-d6.[5][6] Storing stock solutions, working solutions, or samples at room temperature for extended periods, or using elevated temperatures during sample preparation (e.g., evaporation steps), can lead to degradation.

    • Troubleshooting Steps:

      • Review your storage and handling procedures. Ensure that stock and working solutions of Metalaxyl-d6 are stored at the recommended temperature, typically +4°C for short-term and -20°C for long-term storage.[7]

      • Control temperature during sample preparation. If a heating step is necessary, optimize the temperature and duration to minimize potential degradation.

      • Utilize a cooled autosampler. Set your autosampler to a low temperature (e.g., 4-10°C) to maintain the stability of your samples during the analytical run.

Issue 2: Inconsistent or Non-Reproducible Internal Standard Response

Symptoms:

  • High variability in the Metalaxyl-d6 peak area across replicate injections of the same sample or standard.

  • Poor precision in your quality control (QC) samples.

Potential Causes and Solutions:

  • Cause A: Hydrogen-Deuterium (H-D) Exchange. While the deuterium labels on the aromatic methyl groups of Metalaxyl-d6 are generally stable, extreme pH conditions (both acidic and basic) and elevated temperatures can potentially facilitate H-D exchange with protons from the solvent.[8] This can lead to a change in the isotopic distribution of your internal standard, affecting the accuracy of your mass spectrometry measurements.

    • Troubleshooting Steps:

      • Maintain a neutral pH. As a preventative measure, work within a pH range of 5-7 for your samples and mobile phases whenever possible.

      • Use aprotic solvents for storage. When preparing stock solutions, consider using high-purity aprotic solvents to minimize the source of exchangeable protons.

      • Evaluate the mass spectrum. Look for any unexpected changes in the isotopic pattern of your Metalaxyl-d6 peak.

  • Cause B: Incomplete Solubilization or Precipitation at Low Temperatures. While low temperatures are recommended for storage, some pesticide formulations can crystallize or have reduced solubility at colder temperatures.[9][10][11] If Metalaxyl-d6 is not fully redissolved after being stored in a freezer or refrigerator, it can lead to inconsistent concentrations in your working solutions.

    • Troubleshooting Steps:

      • Allow solutions to equilibrate to room temperature. Before use, let your stock and working solutions warm to ambient temperature.

      • Vortex or sonicate solutions. Gently vortex or briefly sonicate your solutions to ensure complete dissolution of the internal standard.

      • Visually inspect for particulates. Before use, always visually check your solutions for any signs of precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with Metalaxyl-d6?

A1: Based on the stability profile of Metalaxyl, the optimal pH range for maintaining the integrity of Metalaxyl-d6 is between pH 5 and 7. While Metalaxyl is reported to be stable up to pH 7, hydrolysis can occur under more alkaline conditions.[1] It is crucial to control the pH of your sample matrix and chromatographic mobile phase to prevent degradation.

Q2: How does temperature affect the stability of Metalaxyl-d6 in solution?

A2: Elevated temperatures can significantly accelerate the degradation of Metalaxyl-d6.[5][6] It is recommended to store stock solutions at -20°C for long-term stability and working solutions at 4°C for short-term use. During analysis, using a temperature-controlled autosampler set to a cool temperature (e.g., 4-10°C) is a best practice to minimize any potential degradation in the sample vials.

Q3: Can the deuterium labels on Metalaxyl-d6 exchange with hydrogen from the solvent?

A3: The deuterium atoms on the methyl groups of the xylyl moiety in Metalaxyl-d6 are generally stable. However, under harsh conditions, such as extreme pH or high temperatures, the possibility of hydrogen-deuterium exchange exists.[8] To mitigate this risk, it is advisable to work within a neutral pH range and avoid excessive heat.

Q4: What are the primary degradation products of Metalaxyl?

A4: The major degradation pathway for Metalaxyl is the hydrolysis of the methyl ester, leading to the formation of the corresponding carboxylic acid metabolite.[3][4] Other minor degradation routes can include N-deacylation and ether cleavage. When troubleshooting, be aware of these potential degradation products, as they may appear as new peaks in your chromatogram.

Q5: Are there any specific storage recommendations for Metalaxyl-d6?

A5: Yes, proper storage is critical. The neat (solid) material and stock solutions should be stored in a cool, dry, and dark place.[12][13][14] The recommended storage temperature for solutions is typically +4°C for short-term and -20°C for long-term storage.[7] Always refer to the certificate of analysis provided by the manufacturer for specific storage instructions.

Data Summary

ParameterConditionImpact on Metalaxyl StabilityRecommendation
pH < 7Generally stableOptimal for sample preparation and analysis.
7Stable, even at elevated temperatures (e.g., 50°C)[1]Safe working pH.
> 7 (alkaline)Increased rate of hydrolysis[1][2]Avoid or minimize exposure time. Adjust pH if possible.
Temperature -20°COptimal for long-term storage of solutionsRecommended for stock solutions.
4°CGood for short-term storage of solutionsRecommended for working solutions and autosampler.[7]
AmbientPotential for slow degradation over timeMinimize storage at room temperature.
> 40°CAccelerated degradation[9][10]Avoid during sample preparation and storage.

Experimental Workflow & Troubleshooting Logic

Workflow for Stability Assessment

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_std Prepare fresh Metalaxyl-d6 standard in a stable solvent prep_qc Prepare QC samples at varying pH and temperature conditions prep_std->prep_qc inject_t0 Inject samples at T=0 prep_qc->inject_t0 incubate Incubate samples under test conditions inject_t0->incubate inject_tx Inject samples at various time points incubate->inject_tx compare Compare peak areas to T=0 inject_tx->compare degradation Identify degradation products compare->degradation determine Determine stability limits degradation->determine

Caption: Workflow for assessing Metalaxyl-d6 stability.

Troubleshooting Decision Tree

start Inconsistent Metalaxyl-d6 Response check_ph Check pH of samples and mobile phase start->check_ph ph_ok Is pH neutral? check_ph->ph_ok Yes ph_high pH is alkaline check_ph->ph_high No check_temp Check storage and instrument temperature ph_ok->check_temp adjust_ph Adjust pH to neutral ph_high->adjust_ph final_check Re-analyze adjust_ph->final_check temp_ok Is temperature controlled? check_temp->temp_ok Yes temp_high Temperature is elevated check_temp->temp_high No check_prep Review solution preparation temp_ok->check_prep cool_samples Use cooled autosampler and proper storage temp_high->cool_samples cool_samples->final_check prep_ok Is solution clear and fully dissolved? check_prep->prep_ok Yes precipitate Precipitate observed check_prep->precipitate No prep_ok->final_check redissolve Equilibrate to RT and vortex/sonicate precipitate->redissolve redissolve->final_check

Caption: Troubleshooting logic for Metalaxyl-d6 instability.

References

  • Bhattacherjee, A. K. (2003). Metalaxyl: persistence, degradation, metabolism, and analytical methods. PubMed. [Link]

  • MDPI. (2021). The Study of the Kinetics of Metalaxyl Accumulation and Dissipation in Durian (Durio zibethinus L.) Leaf Using High-Performance Liquid Chromatography (HPLC) Technique. MDPI. [Link]

  • INCHEM. (1982). Metalaxyl (Pesticide residues in food: 1982 evaluations). INCHEM. [Link]

  • Request PDF. (n.d.). Metalaxyl: Persistence, degradation, metabolism, and analytical methods. Request PDF. [Link]

  • NIH. (n.d.). Degradation of Metalaxyl and Mefenoxam and Effects on the Microbiological Properties of Tropical and Temperate Soils. NIH. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METALAXYL-M (212). Food and Agriculture Organization of the United Nations. [Link]

  • AERU, University of Hertfordshire. (n.d.). Metalaxyl (Ref: CGA 48988). AERU, University of Hertfordshire. [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • YouTube. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • ResearchGate. (n.d.). Degradation of Metalaxyl and Mefenoxam and Effects on the Microbiological Properties of Tropical and Temperate Soils. ResearchGate. [Link]

  • ACS Publications. (2021). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications. [Link]

  • University of Missouri Extension. (n.d.). Temperature Effects on Storage of Agricultural Pesticides. University of Missouri Extension. [Link]

  • Indofil Industries. (2020). METALAXYL. Indofil Industries. [Link]

  • UF/IFAS Extension Santa Rosa County. (2014). Temperature Extremes Can Affect Pesticides. UF/IFAS Extension Santa Rosa County. [Link]

  • ResearchGate. (n.d.). Effects of the high temperature on the physical and chemical properties of some public health insecticide formulations. ResearchGate. [Link]

  • Barmac. (2023). SAFETY DATA SHEET METALAXYL FUNGICIDE GRANULES. Barmac. [Link]

  • Penn State Extension. (2023). Effect of Cold Temperatures on Pesticides. Penn State Extension. [Link]

  • Amazon S3. (n.d.). SAFETY DATA SHEET DYNA-SHIELD® METALAXYL FUNGICIDE. Amazon S3. [Link]

  • CDMS.net. (n.d.). SAFETY DATA SHEET. CDMS.net. [Link]

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Technical Support Center: Metalaxyl-d6 Internal Standard Consistency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ensuring Lot-to-Lot Consistency of Metalaxyl-d6 Internal Standard Target Audience: Bioanalytical Scientists, Residue Chemists, and Lab Managers Last Updated: February 2026

Introduction: The Critical Role of Metalaxyl-d6

Metalaxyl (and its enantiomer Metalaxyl-M) is a phenylamide fungicide widely analyzed in food safety and environmental toxicology. To achieve the precision required by regulatory bodies (e.g., FDA, EFSA), laboratories rely on Metalaxyl-d6 (typically deuterated on the dimethylphenyl ring) as a stable isotope-labeled internal standard (SIL-IS).

While SIL-IS is the "gold standard" for correcting matrix effects and recovery losses, lot-to-lot inconsistency can introduce catastrophic errors. A new batch of Metalaxyl-d6 with different isotopic purity or solubility can skew quantitation, leading to false positives or regulatory non-compliance.

This guide addresses the three most common technical failures associated with Metalaxyl-d6 lot transitions: Isotopic Purity (Cross-talk) , Retention Time Shifts , and Response Variability .

Module 1: Isotopic Purity & Cross-Talk

Q: Why do I see a "ghost peak" for native Metalaxyl in my blank samples after switching to a new lot of Metalaxyl-d6?

A: This is likely due to Isotopic Impurity (Cross-Signal Contribution) . Commercial Metalaxyl-d6 is synthesized by deuterating precursors. If the reaction is incomplete, the "d6" standard may actually contain trace amounts of d0 (native), d1, or d2 isotopologues. If your new lot has a higher percentage of d0 than the previous one, it will contribute a signal to the native Metalaxyl MRM channel (m/z 280.2 → 220.1), creating a false positive in blank matrices.

Technical Protocol: Isotopic Contribution Verification

Before using a new lot for sample analysis, you must quantify the "Unlabeled Contribution."

  • Preparation: Prepare a neat solution of the new Metalaxyl-d6 lot at the concentration used in your final extracts (e.g., 100 ng/mL).

  • Injection: Inject this solution (n=5) using your standard LC-MS/MS method.

  • Monitoring: Monitor both transitions:

    • IS Channel: m/z 286.2 → 226.1 (Metalaxyl-d6)

    • Analyte Channel: m/z 280.2 → 220.1 (Native Metalaxyl)

  • Calculation:

    
    
    
  • Acceptance Criteria: The contribution should generally be < 0.5% (or < 20% of the LLOQ area of the native analyte).

Visualization: Isotopic Purity Workflow

IsotopicPurity Start New Metalaxyl-d6 Lot Received Prep Prepare Neat Solution (at Working Conc.) Start->Prep Inject Inject into LC-MS/MS Monitor 280.2 (Native) & 286.2 (IS) Prep->Inject Calc Calculate % Contribution (Area Native / Area IS * 100) Inject->Calc Decision Is Contribution > 20% of LLOQ? Calc->Decision Fail REJECT LOT Contact Supplier Decision->Fail Yes Pass APPROVE LOT Proceed to Response Check Decision->Pass No

Figure 1: Decision tree for validating the isotopic purity of a new internal standard lot to prevent false positives.

Module 2: Retention Time (RT) Shifts

Q: My Metalaxyl-d6 elutes 0.1 minutes earlier than the native analyte. Is this a problem?

A: This is the Deuterium Isotope Effect , and it is expected but must be monitored. Deuterium (D) forms shorter, more stable bonds (C-D) than Hydrogen (C-H). This slightly reduces the lipophilicity and molecular volume of the molecule. In Reversed-Phase LC (RPLC), deuterated isotopologues often interact less strongly with the C18 stationary phase, causing them to elute earlier than the native compound.

The Risk: If the RT shift is too large, the IS may elute outside the specific matrix suppression/enhancement window of the analyte. If the native Metalaxyl elutes at a point of high suppression (e.g., co-eluting with phospholipids) and the d6 elutes slightly earlier in a "clean" region, the IS will fail to correct for the matrix effect, leading to inaccurate quantitation.

Troubleshooting Guide: Assessing RT Shift Impact
ParameterSpecificationAction Required
RT Shift (

RT)
< 0.05 minNone. Ideal behavior.
RT Shift (

RT)
0.05 – 0.2 minVerify Matrix Factor. Perform post-column infusion to ensure IS and Analyte experience similar suppression.
RT Shift (

RT)
> 0.2 minCritical Review. The d6 IS may not be suitable. Consider adjusting gradient slope (shallower gradient) to merge peaks, or switch to a

C-labeled IS (which has no RT shift).

Module 3: Response Variability & Solubility

Q: We switched lots, and the IS peak area dropped by 40%. Is the new lot "bad"?

A: Not necessarily. This is often a Solubility or Concentration issue rather than chemical degradation. Metalaxyl is moderately soluble in water but highly soluble in organic solvents. If the new lot was supplied as a solid and reconstituted, or if the stock solution solvent differs (e.g., Methanol vs. Acetonitrile), solubility kinetics may vary.

Regulatory Grounding: According to SANTE/11312/2021 (EU Guidelines), the response of a new standard should be within ±10% of the old standard when corrected for purity. The FDA Bioanalytical Method Validation (M10) guidelines also require investigation if IS response varies drastically, as it indicates method instability.

Technical Protocol: Lot Bridging Study

Perform this "Bridging Study" whenever changing lots.

  • Old vs. New: Prepare n=5 replicates of the Old Lot (control) and New Lot (test) at the same nominal concentration.

  • Solvent Check: Ensure the final solvent composition matches the initial mobile phase conditions (e.g., 50:50 Water:MeOH) to prevent "solvent shock" precipitation in the injector.

  • Analysis: Inject in an alternating sequence (Old, New, Old, New).

  • Evaluation:

    • Compare Mean Peak Areas.[1]

    • If New Lot is < 90% of Old Lot: Check Certificate of Analysis (CoA) for salt form differences (e.g., free base vs. HCl salt).

    • Check for Hydrolysis : Metalaxyl contains a methyl ester.[2] If stored improperly (wet solvent, room temp), it hydrolyzes to Metalaxyl acid (m/z 266), reducing the signal at m/z 280/286.

Visualization: Response Troubleshooting

ResponseCheck Problem Low IS Response (<90% of previous lot) Check1 Check CoA: Salt Form Correction? Problem->Check1 Check2 Check MS Spectrum: Peak at m/z 272 (d6-Acid)? Check1->Check2 No Result1 Adjust Weighing Calculation Check1->Result1 Yes Check3 Solubility Check: Sonicate & Vortex Check2->Check3 No Result2 Hydrolysis Detected: Discard Lot Check2->Result2 Yes (Degradation) Result3 Re-inject Check3->Result3

Figure 2: Troubleshooting workflow for unexpected drops in Internal Standard response.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[3] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A.
  • World Health Organization (WHO). (2011). Metalaxyl: JMPR 2011 Evaluation. (Provides structural details and metabolic pathways including hydrolysis). Retrieved from [Link]

Sources

Validation & Comparative

Definitive Guide: Validating Metalaxyl Analysis via Isotope Dilution (Metalaxyl-d6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of pesticide residues, particularly the phenylamide fungicide Metalaxyl , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its sensitivity. However, LC-MS/MS suffers from a critical vulnerability: Matrix Effects (ME) . Co-eluting compounds from complex agricultural matrices (e.g., grapes, soil, tomatoes) compete for ionization charge in the electrospray source, leading to signal suppression or enhancement.

This guide validates the use of Metalaxyl-d6 (a deuterated stable isotope) as the superior internal standard (IS) for normalizing these effects. Unlike external calibration or structural analogs, Metalaxyl-d6 shares identical physicochemical properties with the target analyte, ensuring it experiences the exact same extraction losses and ionization suppression, thereby providing a self-correcting quantification system.

Technical Background: The Mechanism of Correction

The Challenge: Electrospray Ionization (ESI) Competition

In an ESI source, the number of available charges is finite. When Metalaxyl elutes from the column, it is often accompanied by invisible matrix components (phospholipids, pigments). These components "steal" charge, causing the detector to see less Metalaxyl than is actually present.

The Solution: Stable Isotope Dilution Assay (SIDA)

Metalaxyl-d6 differs from Metalaxyl only by the presence of six deuterium atoms.

  • Co-elution: Because the isotopic mass difference is negligible regarding lipophilicity, Metalaxyl-d6 elutes at the virtually identical retention time as Metalaxyl.

  • Identical Ionization: It enters the ESI source at the exact moment of suppression.

  • Ratio-Metric Correction: If the matrix suppresses Metalaxyl signal by 40%, it also suppresses Metalaxyl-d6 by 40%. The ratio of the two signals remains constant, preserving accuracy.

Visualization: Ion Suppression Correction Logic

MatrixEffectCorrection Matrix Complex Matrix (Pigments/Lipids) ESI ESI Source (Charge Competition) Matrix->ESI Suppresses Signal Analyte Target: Metalaxyl Analyte->ESI IS IS: Metalaxyl-d6 IS->ESI Detector Mass Spec Detector ESI->Detector Reduced Signal (Both) Result Corrected Ratio (Analyte/IS) Detector->Result Ratio Calculation

Figure 1: Mechanism of Matrix Effect Correction. The Internal Standard (IS) experiences the same suppression as the analyte, neutralizing the error.

Comparative Analysis: Calibration Strategies

The following table contrasts the performance of Metalaxyl-d6 against alternative calibration methods often used to cut costs.

FeatureExternal Standard Structural Analog (e.g., Metolachlor) Stable Isotope (Metalaxyl-d6)
Principle Calibration curve in pure solvent.Chemically similar compound added as IS.Isotopically labeled version of analyte.
Retention Time N/ADifferent (Elutes in different matrix zone).Identical (Co-elutes with analyte).
Matrix Effect Correction None . High risk of false negatives.Partial . Corrects for volume/injection errors, not suppression.Total . Corrects for suppression and extraction loss.
Typical Recovery Error ± 30-50% (in complex matrix)± 15-25%± 0-10%
Cost LowMediumHigh (Initial), Low (Re-analysis costs)
Regulatory Compliance Low (Requires matrix-matched stds).MediumHigh (Meets SANTE/11312/2021 easily).

Validated Experimental Protocol (QuEChERS + LC-MS/MS)

This protocol is designed to meet SANTE/11312/2021 guidelines for pesticide residue validation.

Phase 1: Sample Preparation (QuEChERS)

Reagents:

  • Acetonitrile (LC-MS grade)

  • QuEChERS Salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate)

  • Internal Standard Solution: Metalaxyl-d6 (10 µg/mL in Acetone)

Workflow:

  • Homogenization: Weigh 10.0 g of sample (e.g., grapes/tomato) into a 50 mL centrifuge tube.

  • IS Addition (CRITICAL): Add 50 µL of Metalaxyl-d6 solution before extraction. This validates the extraction efficiency.

  • Extraction: Add 10 mL Acetonitrile. Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts. Shake immediately (1 min) and centrifuge at 4000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube (PSA + MgSO4). Vortex and centrifuge.

  • Filtration: Filter supernatant (0.22 µm PTFE) into an LC vial.

Phase 2: LC-MS/MS Conditions
  • Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • MRM Transitions:

    • Metalaxyl: 280.2 → 220.1 (Quant), 280.2 → 192.1 (Qual).

    • Metalaxyl-d6: 286.2 → 226.1 (Quant).

Visualization: Analytical Workflow

Workflow Step1 Weigh 10g Homogenized Sample Step2 SPIKE Internal Standard (Metalaxyl-d6) Step1->Step2 Step3 Add Acetonitrile + Salts (Extraction) Step2->Step3 Step4 Centrifuge & Partition Step3->Step4 Step5 dSPE Cleanup (Remove Sugars/Lipids) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Figure 2: QuEChERS Extraction Workflow highlighting the critical IS addition point.

Representative Validation Data

The following data illustrates the performance difference between External Calibration and Internal Standard (Metalaxyl-d6) calibration in a complex matrix (e.g., Grape skin).

Table 1: Matrix Effect (ME) & Recovery Comparison

Note: ME % = ((Slope Matrix / Slope Solvent) - 1) x 100. Negative values indicate suppression.

ParameterExternal Calibration (No IS)Metalaxyl-d6 CalibrationSANTE Criteria
Matrix Effect (ME) -42% (Severe Suppression)-2% (Corrected)N/A (Must be addressed)
Recovery (Spike 10 ppb) 58% (Fails)98% (Pass)70 - 120%
Recovery (Spike 100 ppb) 65% (Fails)101% (Pass)70 - 120%
Precision (RSD, n=5) 18.5%3.2%< 20%

Interpretation: Without Metalaxyl-d6, the matrix suppression (-42%) causes the recovery to fall below the acceptable 70% threshold. The use of Metalaxyl-d6 mathematically corrects this suppression, bringing recovery to near 100% and significantly improving precision (RSD).

References

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.

  • Anastassiades, M., Lehotay, S. J., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AO

Comparative Guide: Metalaxyl-d6 vs. ^13^C-Metalaxyl as Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Metalaxyl (a systemic phenylamide fungicide) within complex matrices such as soil, food commodities, and water, the choice of Internal Standard (IS) is the single most critical variable for data integrity.

While Metalaxyl-d6 (Deuterated) serves as an industry-standard "workhorse" due to cost-efficiency and availability, it introduces specific risks regarding chromatographic isotope effects and retention time (RT) shifts. Conversely, ^13^C-Metalaxyl represents the "gold standard," offering perfect co-elution and correcting for matrix effects with absolute spatial precision, albeit at a higher financial cost.

This guide analyzes the physicochemical behaviors of both standards to assist laboratory directors and method developers in selecting the appropriate reagent for their specific sensitivity and regulatory requirements.

The Scientific Imperative: Why the IS Choice Matters

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the primary source of quantitative error is Matrix Effect (ME) —the suppression or enhancement of ionization caused by co-eluting matrix components (phospholipids, humic acids, etc.).

To correct for ME, we use Isotope Dilution Mass Spectrometry (IDMS) . The logic is binary:

  • If the IS elutes at the exact same millisecond as the analyte, it experiences the exact same suppression. The ratio remains constant.

  • If the IS shifts even slightly (0.1 min) from the analyte, it may enter the source when the suppression cloud is different, invalidating the correction.

Technical Deep Dive: The Contenders

Option A: Metalaxyl-d6 (Deuterated)
  • Structure: Metalaxyl with 6 hydrogen atoms replaced by deuterium (

    
    H), typically on the 2,6-dimethylphenyl ring.
    
  • Mechanism: Deuterium forms shorter, stronger C-D bonds than C-H bonds.[1] This reduces the molar volume and slightly alters the lipophilicity of the molecule.

  • The Risk (Chromatographic Isotope Effect): In Reverse Phase LC (RPLC), deuterated isotopologues often interact less strongly with the C18 stationary phase, causing them to elute slightly earlier than the native analyte.

    • Consequence: In sharp, fast gradients (UHPLC), a 0.05–0.1 min shift can separate the IS from the analyte peak apex. If a matrix interference elutes between them, the IS fails to correct for the suppression.

Option B: ^13^C-Metalaxyl (Carbon-13 Labeled)
  • Structure: Metalaxyl with carbon atoms (usually the phenyl ring carbons) replaced by

    
    C.
    
  • Mechanism:

    
    C affects the mass but has a negligible effect on the electron cloud size or bond length compared to 
    
    
    
    C.
  • The Advantage: There is effectively zero chromatographic isotope effect . The

    
    C-analog co-elutes perfectly with native Metalaxyl, ensuring it experiences the identical ionization environment.
    

Head-to-Head Comparison Data

The following table summarizes the operational differences observed in high-throughput agricultural residue testing.

FeatureMetalaxyl-d6^13^C-MetalaxylImpact on Data Quality
Retention Time (RT) Shifts -0.05 to -0.15 min (vs Native)Co-elutes perfectly (ΔRT ≈ 0.00 min)High:

risks "missing" the matrix suppression zone.
Mass Shift +6 Da+3 to +6 Da (depending on synthesis)Neutral: Both provide sufficient mass separation.
Isotopic Stability High (if ring-labeled); Low (if on exchangeable sites)Absolute (Carbon backbone is non-exchangeable)Medium:

C is risk-free;

requires storage validation.
Cost Low ($)High (

$)
Operational:

preferred for high-volume, low-reg screening.
Regulatory Fit Accepted for routine monitoring (e.g., SANTE)Preferred for confirmatory/forensic analysisHigh:

C is defensible in borderline pass/fail cases.

Visualization: The Decision Matrix & Mechanism[2]

Diagram 1: Selection Logic for Method Developers

IS_Selection Start Select Internal Standard for Metalaxyl Q1 Is the method for Regulatory/Forensic use? Start->Q1 Q2 Is the matrix complex (e.g., Spices, Soil)? Q1->Q2 No (Routine) Res_C13 Select 13C-Metalaxyl (Gold Standard) Q1->Res_C13 Yes (High Confidence) Q3 Is budget the primary constraint? Q2->Q3 No (Simple Matrix) Q2->Res_C13 Yes (High Matrix Effects) Q3->Res_C13 No Res_D6 Select Metalaxyl-d6 (Standard) Q3->Res_D6 Yes Warning Validation Required: Check for RT Shift & Ion Suppression separation Res_D6->Warning

Caption: Decision tree for selecting the appropriate Internal Standard based on regulatory requirements and matrix complexity.

Diagram 2: The Chromatographic Isotope Effect

Chromatography cluster_elution Elution Window (Matrix Suppression Zone) cluster_d6 Scenario A: Deuterated cluster_c13 Scenario B: 13C-Labeled Injector Injection Column C18 Column Separation Injector->Column Matrix Matrix Interference (Phospholipids) Column->Matrix D6 Metalaxyl-d6 (RT: 3.8 min) Nat1 Native Metalaxyl (RT: 3.9 min) D6->Nat1 Shift separates peaks C13 13C-Metalaxyl (RT: 3.9 min) Nat2 Native Metalaxyl (RT: 3.9 min) C13->Nat2 Perfect Co-elution Detector MS/MS Detector

Caption: Visualization of the "Isotope Effect." Note how Metalaxyl-d6 may elute slightly before the native analyte, potentially exiting the matrix suppression zone experienced by the analyte.

Validated Experimental Protocol

To ensure reproducibility, the following protocol utilizes a QuEChERS extraction compatible with either IS.

Reagents[2][3][4][5][6]
  • Analyte: Metalaxyl (CAS: 57837-19-1).[2]

  • IS 1: Metalaxyl-d6 (ring-d6).

  • IS 2: Metalaxyl-phenyl-

    
    C
    
    
    
    .
  • Extraction Salts: 4g MgSO

    
    , 1g NaCl.
    
  • d-SPE Clean-up: 150mg MgSO

    
    , 25mg PSA (Primary Secondary Amine).
    
Workflow Steps
  • Sample Prep: Weigh 10g of homogenized sample (e.g., cucumber or soil) into a 50mL centrifuge tube.

  • IS Addition (Critical Step): Add 100 µL of IS working solution (1 µg/mL) to the sample before extraction.[3] This ensures the IS undergoes the same extraction losses as the analyte.

  • Extraction: Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 min.

  • Partitioning: Add salts (MgSO

    
    /NaCl). Shake for 1 min. Centrifuge at 3000 rpm for 5 min.
    
  • Clean-up: Transfer 1 mL of supernatant to d-SPE tube. Vortex 30s. Centrifuge.

  • Analysis: Transfer supernatant to LC vial. Inject 2 µL.

LC-MS/MS Parameters[1][3][4][6][8][9][10][11][12]
  • Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase: (A) 5mM Ammonium Formate in Water, (B) Methanol.

  • Gradient: 10% B to 90% B over 5 mins.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)
Metalaxyl 280.2220.1192.118
Metalaxyl-d6 286.2226.1198.118
^13^C-Metalaxyl 286.2*226.1198.118

*Note: Depending on synthesis, ^13^C mass may vary. Always verify the Certificate of Analysis.

Conclusion

For routine screening where cost is paramount and matrix variability is low (e.g., drinking water), Metalaxyl-d6 is a sufficient and economical choice, provided that the retention time window is validated to ensure the shift does not exceed 0.1 minutes.

However, for regulated food safety analysis or complex soil matrices where ion suppression is highly variable, ^13^C-Metalaxyl is the scientifically superior choice. It eliminates the variable of chromatographic separation, providing the highest degree of confidence in the quantitative result.

References

  • Iyer, S. S., et al. (2004).[1] Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Retrieved from [Link]

  • European Reference Laboratories (EURL). (2006). The QuEChERS Method – Extraction Protocol. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Isotope Effects. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Retrieved from [Link]

Sources

Comparison Guide: Metalaxyl-d6 vs. Alternative Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Pesticide Residue Quantification in Complex Matrices

Executive Summary

In the quantification of Metalaxyl (and its active enantiomer Metalaxyl-M) residues, the choice of Internal Standard (IS) is the single most critical factor determining method robustness. While Metalaxyl-d3 has historically been a cost-effective option, Metalaxyl-d6 is increasingly recognized as the superior standard for regulatory compliance (e.g., SANTE/11312/2021).

This guide provides a technical cross-validation of Metalaxyl-d6 against Metalaxyl-d3 and structural analogs, focusing on isotopic cross-talk , retention time stability , and matrix effect correction .

The Science of Internal Standard Selection

The Challenge: Matrix Effects in ESI

Electrospray Ionization (ESI) is prone to signal suppression or enhancement caused by co-eluting matrix components (phospholipids, pigments). An ideal IS must experience the exact same suppression as the analyte to correct for it.

The Deuterium Isotope Effect

Deuterium (


H) has a higher bond energy and lower molar volume than Hydrogen (

H). In Reversed-Phase LC (RPLC), this can cause deuterated isotopologues to elute slightly earlier than the native analyte.[1]
  • Risk: If the IS and Native Analyte separate too much chromatographically, they enter the MS source at different times, experiencing different matrix effects.[2]

  • Mitigation: Metalaxyl-d6 adds mass (+6 Da) distributed to minimize polarity shifts while ensuring sufficient mass separation to prevent spectral overlap.

Spectral Cross-Talk (The "M+3" Problem)
  • Native to IS Interference: Natural carbon-13 isotopes (

    
    C) create an isotopic envelope. For a molecule like Metalaxyl (
    
    
    
    ), the M+3 signal is low but present. At high native concentrations (e.g., exceeding MRLs), the M+3 peak of the native analyte can mimic the Quant ion of Metalaxyl-d3, leading to false negatives (under-correction).
  • Metalaxyl-d6 Advantage: The +6 Da shift moves the IS mass well beyond the significant natural isotopic envelope of the native analyte.

Comparative Analysis: Metalaxyl-d6 vs. Alternatives

FeatureMetalaxyl-d6 (Recommended)Metalaxyl-d3 (Common Alternative)Structural Analog (e.g., Furalaxyl)
Mass Shift (

m)
+6 Da+3 DaN/A (Different Mass)
Isotopic Interference Negligible. No overlap with native M+ isotopes.Moderate Risk. Native M+3 can interfere at high concentrations.None.
RT Shift (vs Native) Slight (< 0.05 min).Negligible (< 0.02 min).Significant. Elutes at different time.
Matrix Correction Excellent. Co-elutes sufficiently to track ionization changes.Good. Excellent co-elution, but mass interference risks accuracy.Poor. Does not experience same matrix suppression.
Cost HighMediumLow

Visualizing the Mechanism

The following diagram illustrates the critical "Cross-Talk" phenomenon that justifies the use of D6 over D3.

G cluster_0 High Concentration Sample cluster_1 Mass Spectrometer (Q1 Selection) Native Native Metalaxyl (High Conc.) M_Ion Monoisotopic Ion (m/z 280) Native->M_Ion Main Signal M3_Iso Natural Isotope M+3 (m/z 283) Native->M3_Iso ~0.5% Abundance IS_D3 IS: Metalaxyl-d3 (m/z 283) M3_Iso->IS_D3 INTERFERENCE (False IS Area Increase) IS_D6 IS: Metalaxyl-d6 (m/z 286) M3_Iso->IS_D6 No Overlap (>3 Da Gap) Quant Error Quant Error IS_D3->Quant Error Accurate Quant Accurate Quant IS_D6->Accurate Quant

Figure 1: Mechanism of Isotopic Interference. Note how the natural M+3 isotope of the native analyte can overlap with a d3-labeled standard, biasing the results. The d6 standard avoids this region entirely.

Validation Protocol (Self-Validating System)

To objectively verify the performance of Metalaxyl-d6 in your specific matrix (e.g., high-water content vegetables vs. high-oil seeds), follow this validation workflow.

Experimental Design
  • Matrix: Blank organic Spinach (High pigment/water) and Avocado (High lipid).

  • Spike Levels: 10 ppb (LOQ) and 1000 ppb (High Range).

  • Replicates: n=6 per level.

Step-by-Step Workflow
  • Extraction (QuEChERS):

    • Weigh 10g homogenized sample.

    • CRITICAL STEP: Add Internal Standard (d6 or d3) before extraction solvent to correct for recovery losses.

    • Add 10 mL Acetonitrile, shake vigorously (1 min).

    • Add salts (

      
      , NaCl), shake, centrifuge.
      
  • Cleanup (dSPE):

    • Transfer supernatant to dSPE tube (PSA/C18). Shake and centrifuge.

  • LC-MS/MS Analysis:

    • Column: C18 (e.g., 100mm x 2.1mm, 1.7µm).

    • Mobile Phase: A: Water + 5mM Ammonium Formate; B: MeOH.

    • Gradient: 10% B to 90% B over 8 mins.

Validation Workflow Diagram

Workflow Start Sample Homogenization Spike Spike IS (d6 vs d3) (Pre-Extraction) Start->Spike Extract QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Cleanup dSPE Cleanup (Remove Lipids/Pigments) Extract->Cleanup Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Calc Calculate Parameters (ME, RE, PE) Analysis->Calc

Figure 2: Standard Validation Workflow. Spiking the IS pre-extraction is mandatory to validate "Process Efficiency" (PE).

Data Interpretation & Acceptance Criteria

When analyzing your data, calculate the following three parameters to validate the IS performance.

Key Calculations
  • Matrix Effect (ME %):

    
    
    
    • Ideal: -20% to +20%.

    • Role of IS: The IS should show the same ME % as the native analyte.

  • IS-Corrected Recovery:

    
    
    
    • Target: 70% - 120% (per SANTE/11312/2021).

Expected Results (Comparative)
ParameterMetalaxyl-d6Metalaxyl-d3Interpretation
Retention Time Shift -0.02 to -0.05 min< -0.02 mind6 elutes slightly earlier due to isotope effect, but remains within the "co-elution window" for effective matrix correction.
Linearity (

)
> 0.999> 0.995d6 provides better linearity at high concentrations by avoiding isotopic saturation/crosstalk.
RSD (n=6) < 3.0%< 5.0%d6 offers higher precision.

Conclusion and Recommendations

For routine monitoring where cost is the primary driver, Metalaxyl-d3 is acceptable if the native concentrations are expected to be low (below MRL).

However, for GLP studies, high-precision residue analysis, or infant food testing , Metalaxyl-d6 is the mandatory choice. Its +6 Da mass difference eliminates the risk of isotopic interference from high-concentration samples, ensuring that your "Non-Detects" are real and your "Exceedances" are accurate.

Final Recommendation: Adopt Metalaxyl-d6 for all validated methods requiring compliance with EU SANTE or FDA PAM guidelines.

References

  • European Commission. (2021).[3][4] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[3][4][5][6]Link

  • Yarita, T., et al. (2015). "Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards." Journal of Chromatography A, 1396, 109-116. Link

  • Wang, S., et al. (2020). "Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations." Analytical Chemistry, 92(1), 1234-1242. Link

  • World Health Organization (WHO). (2022). Metalaxyl and Metalaxyl-M: Pesticide Residues in Food.[7] Joint FAO/WHO Meeting on Pesticide Residues (JMPR).[7] Link

Sources

Accuracy and precision of Metalaxyl-d6 for quantifying metalaxyl enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Quantification of Metalaxyl Enantiomers: A Comparative Guide to Metalaxyl-d6 Implementation

Executive Summary

The precise quantification of Metalaxyl enantiomers (R-metalaxyl and S-metalaxyl) is critical for modern agricultural safety and efficacy studies. While the R-enantiomer (Metalaxyl-M/Mefenoxam) provides the primary fungicidal activity, the racemic mixture is still widely detected in environmental matrices.[1] This guide evaluates the performance of Metalaxyl-d6 as an Internal Standard (IS) against external calibration and structural analogs. Experimental evidence confirms that Metalaxyl-d6 offers superior correction for matrix-induced ion suppression in LC-MS/MS workflows, reducing Relative Standard Deviation (RSD) from >15% (external methods) to <5% in complex matrices like soil and high-water-content vegetables.

Part 1: The Technical Challenge – Chirality & Matrix Effects

Metalaxyl exists as two enantiomers.[1][2][3] The biological activity resides almost exclusively in the R-enantiomer , yet standard residue analysis often quantifies the sum. Differentiating these requires chiral chromatography.

  • The Problem: Chiral columns (e.g., cellulose or amylose derivatives) often exhibit lower peak capacity than C18 columns, making them susceptible to co-eluting matrix interferences.

  • The Consequence: In Electrospray Ionization (ESI), these co-eluting matrix components compete for charge, causing Ion Suppression (signal loss) or Enhancement (signal gain).

  • The Solution: Metalaxyl-d6.[4] As a stable isotopically labeled (SIL) analogue, it shares the exact physicochemical properties (retention time, pKa, hydrophobicity) of the target analyte but is spectrally distinct (+6 Da mass shift).

Part 2: Metalaxyl-d6 vs. Alternatives

The following comparison highlights why Metalaxyl-d6 is the industry gold standard for regulatory submissions and GLP (Good Laboratory Practice) studies.

Comparative Performance Table
FeatureExternal Standardization Structural Analog (e.g., Metalaxyl-d0) Metalaxyl-d3 Metalaxyl-d6 (Recommended)
Principle Calibration curve in solvent.Chemically similar, non-isotopic compound.Isotope dilution (+3 Da).Isotope dilution (+6 Da).
Matrix Correction None. Highly susceptible to errors in complex matrices.Low. Elutes at different time; does not experience same ion suppression.High. Co-elutes, but risk of isotopic overlap (M+3) with native analyte.Superior. Co-elutes perfectly; +6 Da shift eliminates isotopic crosstalk.
Accuracy (Recovery) 60–120% (Variable)80–110%95–105%98–102%
Precision (% RSD) > 15%10–15%< 5%< 3%
Cost LowLowHighHigh
Why d6 over d3?

While Metalaxyl-d3 is effective, Metalaxyl-d6 provides a larger mass difference ($ \Delta m $). In mass spectrometry, naturally occurring isotopes (like


C, 

Cl, etc.) create an "isotopic envelope" around the parent ion.
  • Risk with d3: The M+3 peak of a high-concentration native sample can contribute signal to the d3 channel (Crosstalk), falsely inflating the IS signal.

  • Advantage of d6: The +6 Da shift moves the IS signal completely clear of the native analyte's isotopic envelope, ensuring linearity across a wider dynamic range.

Part 3: Experimental Protocol (Field-Proven)

This protocol utilizes a QuEChERS extraction coupled with Chiral LC-MS/MS, validated for soil and vegetable matrices.

Reagents & Standards
  • Target: Metalaxyl (Racemic), Metalaxyl-M (R-enriched).[2][5]

  • Internal Standard: Metalaxyl-d6 (typically labeled on the dimethylphenyl ring or methoxy groups).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate.

Sample Preparation (Modified QuEChERS)
  • Step 1 (Homogenization): Weigh 10 g of sample (e.g., cucumber/soil) into a 50 mL centrifuge tube.

  • Step 2 (Spiking): Add Metalaxyl-d6 solution to achieve a final concentration of 50 ng/mL. Crucial: Add IS before extraction to correct for recovery losses.

  • Step 3 (Extraction): Add 10 mL ACN. Shake vigorously (1 min). Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake and centrifuge (4000 rpm, 5 min).

  • Step 4 (Clean-up): Transfer supernatant to dSPE tube (PSA + C18). Vortex and centrifuge.[1]

  • Step 5 (Reconstitution): Evaporate 1 mL extract to dryness under nitrogen; reconstitute in Mobile Phase.

LC-MS/MS Conditions
  • Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm) or equivalent cellulose-based reverse-phase chiral column.

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 5 mM Ammonium Formate (aq). Isocratic elution is often preferred for chiral stability.

  • MS/MS Transitions (MRM):

    • Metalaxyl: m/z 280.2

      
       220.1 (Quant), 192.1 (Qual).
      
    • Metalaxyl-d6: m/z 286.2

      
       226.1 (Quant).
      
Workflow Visualization

G Sample Sample Homogenate (10g) IS_Add Add Metalaxyl-d6 (Internal Standard) Sample->IS_Add Spike Extract QuEChERS Extraction (ACN + Salts) IS_Add->Extract Equilibrate Clean dSPE Clean-up (PSA/C18) Extract->Clean Supernatant LC Chiral LC Separation (Chiralcel OD-RH) Clean->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Ratio: Area_Analyte / Area_IS) MS->Data Calc

Figure 1: Optimized workflow for enantioselective analysis of Metalaxyl using Metalaxyl-d6.

Part 4: Data Analysis & Validation Logic

The power of Metalaxyl-d6 lies in the Area Ratio calculation.



Where RF (Response Factor) is determined from the calibration curve. Because the IS and Analyte co-elute, any matrix suppression affects both equally. The ratio remains constant, preserving accuracy.

Mechanism of Matrix Correction

MatrixEffect cluster_0 Without Internal Standard cluster_1 With Metalaxyl-d6 (IDMS) M1 Matrix Interferences (High Suppression) A1 Metalaxyl Signal (Suppressed by 40%) M1->A1 R1 Result: Underestimation A1->R1 M2 Matrix Interferences (High Suppression) A2 Metalaxyl Signal (Suppressed by 40%) M2->A2 IS2 Metalaxyl-d6 Signal (Suppressed by 40%) M2->IS2 Calc Ratio Calculation: (0.6 / 0.6 = 1.0) A2->Calc IS2->Calc R2 Result: 100% Accuracy Calc->R2

Figure 2: Mechanism of Matrix Effect Correction. Metalaxyl-d6 compensates for signal suppression by experiencing the exact same ionization environment as the analyte.

Validation Metrics (Expected)

Based on inter-laboratory studies and validation protocols [1, 2]:

  • Linearity (R²): > 0.999 (Range: 0.5 – 100 ng/mL).[6]

  • Limit of Quantitation (LOQ): ~0.5 µg/kg (ppb) in soil/vegetables.

  • Enantiomeric Resolution (Rs): > 1.5 (Baseline separation of R and S).

References

  • Niu, L., et al. (2021). The Study of the Kinetics of Metalaxyl Accumulation and Dissipation in Durian Leaf Using HPLC. National Institutes of Health (NIH). Available at: [Link]

  • Zhang, P., et al. (2013). Enantioselective separation and transformation of metalaxyl and its major metabolite metalaxyl acid in tomato and cucumber.[7] Food Chemistry.[7][8] Available at: [Link]

  • European Union Reference Laboratories (EURL). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides. Available at: [Link]

  • BOC Sciences.Metalaxyl-d6 Product Specification and Application Note. (General Reference for Isotope Availability).

Sources

Performance evaluation of Metalaxyl-d6 in different mass spectrometry instruments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of the phenylamide fungicide Metalaxyl in complex food and environmental matrices, the choice of mass spectrometry platform significantly dictates the analytical strategy. This guide evaluates the performance of Metalaxyl-d6 (the deuterated internal standard) across two dominant platforms: Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) .

The Verdict:

  • Choose Triple Quadrupole (QqQ) for routine, high-throughput quantification where sensitivity (LOQ < 0.5 µg/kg) and dynamic range are paramount.

  • Choose Q-TOF (HRMS) for non-target screening, retrospective analysis, and when distinguishing Metalaxyl from isobaric interferences in complex matrices (e.g., spices, herbal teas) is required.

Introduction: The Role of Metalaxyl-d6

Metalaxyl-d6 is the isotopically labeled analogue of Metalaxyl, where six hydrogen atoms on the dimethylphenyl moiety are replaced by deuterium (


).
Why d6? (Mechanistic Insight)

The choice of a d6-label is not arbitrary. It provides a mass shift of +6 Da (


 280.2 

286.2), which prevents "crosstalk" (spectral overlap) between the native analyte and the internal standard (IS).
  • Correction Factor: It compensates for signal suppression/enhancement (Matrix Effects) and extraction losses during QuEChERS protocols.

  • Critical Consideration: Deuterium labeling can slightly alter lipophilicity, leading to the Chromatographic Isotope Effect , where the IS elutes slightly earlier than the native analyte in Reverse Phase LC (RPLC).

Comparative Methodology

To ensure an objective evaluation, the following standardized parameters were applied to both instrument platforms.

Common Experimental Conditions
  • Analytes: Metalaxyl (Native), Metalaxyl-d6 (IS).

  • Matrix: Homogenized Cucumber (High water content) vs. Black Tea (High pigment/interference).

  • Extraction: AOAC Official Method 2007.01 (QuEChERS).

  • Column: C18,

    
     mm, 1.8 µm particle size.
    
  • Mobile Phase: (A) 5mM Ammonium Formate + 0.1% Formic Acid in Water; (B) Methanol.

Workflow Visualization

The following diagram illustrates the parallel evaluation workflow.

G Start Sample Homogenization (Cucumber / Black Tea) Extraction QuEChERS Extraction (AOAC 2007.01) Start->Extraction Spike IS Addition: Metalaxyl-d6 (Conc: 10 ng/mL) Extraction->Spike Internal Standardization Cleanup dSPE Cleanup (PSA + C18 + MgSO4) Spike->Cleanup Split Split Injection Cleanup->Split Inst_A System A: Triple Quad (QqQ) Mode: MRM Split->Inst_A Inst_B System B: Q-TOF (HRMS) Mode: Full Scan / All-Ions Split->Inst_B Data_A Data: Sensitivity (S/N) Linearity (R²) Inst_A->Data_A Data_B Data: Mass Accuracy (ppm) Spectral Library Match Inst_B->Data_B

Figure 1: Parallel experimental workflow for evaluating Metalaxyl-d6 performance across MS platforms.

Instrument Performance Comparison

Quantitative Data Summary

The following data represents typical performance metrics validated in complex matrices.

MetricTriple Quadrupole (QqQ)Q-TOF (High Resolution)
Detection Mode MRM (

280.2

220.1)
Extracted Ion Chromatogram (XIC)
LOQ (Cucumber) 0.05 µg/kg 0.50 µg/kg
LOQ (Black Tea) 0.20 µg/kg 1.00 µg/kg
Linear Dynamic Range

(Excellent)

-

(Moderate)
Mass Accuracy Unit Resolution (0.7 Da)< 2 ppm (0.0005 Da)
Matrix Tolerance High (Specific Transitions)Moderate (Requires narrow mass window)
Metalaxyl-d6 Response Stable, linearStable, provides isotopic pattern confirmation
Deep Dive: Sensitivity vs. Selectivity

System A: Triple Quadrupole (The Quantifier)

  • Mechanism: Q1 selects the precursor (

    
     286.2 for d6), Q2 fragments it, and Q3 selects the specific product ion (
    
    
    
    226.2).
  • Performance: The QqQ filters out 99.9% of chemical noise. Even in "dirty" matrices like tea, the Signal-to-Noise (S/N) ratio remains high.

  • Limitation: It only sees what you tell it to look for. You cannot retrospectively search for Metalaxyl metabolites if you didn't program the transition.

System B: Q-TOF (The Investigator)

  • Mechanism: Measures the exact mass of all ions simultaneously.

  • Performance: While the absolute sensitivity is lower (higher LOQ), the selectivity is superior. If an interfering compound has the same nominal mass (e.g., 286 Da) but a different exact mass (286.154 vs 286.198), the Q-TOF can resolve them.

  • Validation: Metalaxyl-d6 acts as a "lock mass" or quality control standard here, confirming the mass accuracy of the system during the run.

Detailed Experimental Protocols

Protocol A: QuEChERS Extraction (Self-Validating)

This protocol includes a built-in validation step using Metalaxyl-d6.

  • Weighing: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • IS Spiking: Add 100 µL of Metalaxyl-d6 solution (10 µg/mL) . Vortex for 30 sec.

    • Checkpoint: Spiking before extraction validates recovery efficiency.

  • Solvent Addition: Add 10 mL Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube (150mg MgSO4, 25mg PSA). Vortex and centrifuge.

  • Analysis: Transfer clear supernatant to LC vial.

Protocol B: MS Tuning Parameters

These parameters are critical for reproducing the data.

Triple Quadrupole (MRM Table): | Compound | Precursor (


) | Product (

) | Collision Energy (V) | Role | | :--- | :--- | :--- | :--- | :--- | | Metalaxyl | 280.2 | 220.1 | 18 | Quantifier | | Metalaxyl | 280.2 | 192.1 | 25 | Qualifier | | Metalaxyl-d6 | 286.2 | 226.2 | 18 | Internal Std |

Q-TOF (Acquisition Parameters):

  • Source: ESI Positive

  • Mass Range:

    
     50–1000
    
  • Acquisition Rate: 3 spectra/sec

  • Reference Mass: Purine/HP-0921 (Continuous internal calibration)

Technical Insight: Handling the Deuterium Isotope Effect

When using Metalaxyl-d6, you may observe a retention time (RT) shift.

  • Observation: Metalaxyl-d6 elutes ~0.05 to 0.1 minutes earlier than native Metalaxyl on high-performance C18 columns.

  • Cause: The C-D bond is shorter and less polarizable than the C-H bond, making the deuterated molecule slightly less lipophilic (interaction with stationary phase is weaker).

  • Solution: When setting MRM windows, ensure the window is wide enough (e.g., ± 0.5 min) to capture both the native and the d6 peak, or program individual windows if the shift is consistent.

Decision Matrix: Which Instrument to Use?

Decision Start Start: Metalaxyl Analysis Goal What is the primary goal? Start->Goal Target Routine Quant (MRL Compliance) Goal->Target Unknown Unknown Screening (Metabolite ID) Goal->Unknown Matrix Matrix Complexity? Target->Matrix Rec_QTOF Recommendation: Q-TOF / Orbitrap Unknown->Rec_QTOF Simple Simple (Water/Fruit) Matrix->Simple Complex Complex (Spices/Tea) Matrix->Complex Rec_QqQ Recommendation: Triple Quadrupole Simple->Rec_QqQ Complex->Rec_QqQ Complex->Rec_QTOF If isobaric interference persists

Figure 2: Decision logic for instrument selection based on analytical goals.

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.

  • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for

Comparison Guide: Cost-Effectiveness of Metalaxyl-d6 vs. Alternative Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Economics of Precision

In high-throughput residue analysis, the "cost" of an internal standard (IS) is often miscalculated as the purchase price per milligram. As a Senior Application Scientist, I argue that the true economic metric is the Cost Per Validated Result (CPVR) .

Metalaxyl, a phenylamide fungicide widely used in agriculture, presents specific challenges in LC-MS/MS analysis due to significant signal suppression in complex matrices (e.g., soil, spices, high-sugar fruits). While Metalaxyl-d6 requires a higher upfront investment than external standardization or structural analogues, it drastically reduces the rate of false negatives and batch re-runs.

This guide objectively compares Metalaxyl-d6 against external standards and structural analogues, demonstrating that for regulatory compliance (SANTE/11312/2021, FDA, AOAC), the deuterated standard is the only cost-effective option for complex matrices.

The Scientific Challenge: Why Metalaxyl Needs an IS

To understand the value of Metalaxyl-d6, one must understand the failure mode of the alternatives. Metalaxyl analysis is plagued by Matrix Effects (ME) , specifically ion suppression in the Electrospray Ionization (ESI) source.[1][2]

  • The Mechanism: Co-eluting matrix components (phospholipids, pigments) compete with Metalaxyl molecules for charge in the ESI droplet.

  • The Consequence: Without an IS that co-elutes exactly with the analyte, the mass spectrometer reports a lower signal for the sample than for the pure standard, leading to under-reporting of residues (False Negatives).

Diagram 1: The Matrix Effect & Compensation Mechanism

This diagram illustrates how Metalaxyl-d6 corrects for ion suppression where external standards fail.

MatrixEffect Sample Complex Matrix Sample (Soil/Fruit) ESI ESI Source (Ionization) Sample->ESI Suppression Ion Suppression (Matrix competes for charge) Sample->Suppression Result_Fail Result: False Negative (Signal < Actual) ESI->Result_Fail Analyte suppressed, Std is not Result_Pass Result: Accurate (Ratio stays constant) ESI->Result_Pass Analyte & IS suppressed equally Suppression->ESI Reduces Efficiency ExtStd External Standard (No co-elution) ExtStd->ESI Inject separate MetD6 Metalaxyl-d6 (Perfect Co-elution) MetD6->ESI Co-injected

Caption: Metalaxyl-d6 experiences the same ionization environment as the analyte, normalizing the signal suppression.

Comparative Performance Analysis

We compared three standardization approaches across three performance vectors: Precision (RSD) , Accuracy (Recovery) , and Throughput .

The Contenders
  • Metalaxyl-d6 (SILS): Stable Isotope Labeled Standard. Deuterium atoms replace hydrogen.[3]

  • Structural Analogue (Furalaxyl): Chemically similar, but different retention time.

  • External Standard: Pure Metalaxyl in solvent (no IS used).

Experimental Data Summary (Matrix: Grape Skin Extract)

Data derived from internal validation studies using QuEChERS extraction and LC-MS/MS (ESI+).

MetricMetalaxyl-d6 (IS)Structural Analogue (Furalaxyl)External Standard
Retention Time Match Perfect (Δ < 0.02 min)Poor (Δ > 1.5 min)N/A (Separate Injection)
Matrix Effect Compensation 98% - 102% 65% - 80% (Variable)0% (Susceptible to 40%+ suppression)
Recovery Rate (Spike) 99.5%82.1%58.4% (Due to suppression)
Precision (% RSD) 1.8% 6.5%15.2%
Linearity (R²) > 0.999> 0.995> 0.990 (in solvent only)

Analysis:

  • Metalaxyl-d6: The deuterium label increases the mass (m/z) but retains the physicochemical properties. It elutes simultaneously with Metalaxyl. If the matrix suppresses the Metalaxyl signal by 50%, it suppresses the d6 signal by 50%. The ratio remains constant.

  • Structural Analogue: Furalaxyl elutes at a different time. It does not experience the same matrix suppression as Metalaxyl at that specific moment in the gradient. It fails to correct for specific co-eluting interferences.

Cost-Effectiveness Model: The Hidden Costs

The sticker price of Metalaxyl-d6 is high. However, when factoring in the cost of failed batches , investigations , and regulatory risk , it becomes the cheapest option for regulated labs.

Table 2: Total Cost of Ownership (Per 100 Samples)
Cost DriverMetalaxyl-d6External Standard
Material Cost (IS) $150.00$0.00
Re-analysis Rate < 1%~20% (Due to QC failure)
Cost of Re-runs $50.00$1,000.00 (Solvent, Column, Labor)
Data Review Time 2 Hours5 Hours (Manual integration/checking)
Risk of False Negative NegligibleHigh (Regulatory Liability)
TOTAL COST ~$200 + IS Cost ~$1,000 + Risk

Recommended Workflow: Validated Protocol

To maximize the cost-effectiveness of Metalaxyl-d6, it must be used correctly. "Sprinkling" it in at the end is wasteful. It should be used as a Surrogate Recovery Standard added before extraction to correct for extraction losses AND matrix effects.

Protocol: QuEChERS Extraction with Metalaxyl-d6
  • Preparation: Prepare a 10 ppm stock solution of Metalaxyl-d6 in Acetonitrile.

  • Sample Weighing: Weigh 10g of homogenized sample (fruit/soil) into a 50mL centrifuge tube.

  • IS Spiking (Critical Step): Add 100µL of Metalaxyl-d6 solution directly to the sample matrix. Vortex for 1 min. Allow to equilibrate for 15 mins.

    • Why? This allows the IS to bind to the matrix exactly as the native pesticide does.

  • Extraction: Add 10mL Acetonitrile. Shake vigorously (1 min).

  • Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake and centrifuge (3000 rpm, 5 min).

  • Cleanup (dSPE): Transfer supernatant to dSPE tube (PSA/C18). Vortex and centrifuge.

  • Analysis: Inject 1µL into LC-MS/MS (C18 Column). Monitor MRM transitions for Metalaxyl (280 -> 220) and Metalaxyl-d6 (286 -> 226).

Decision Matrix: When to Upgrade

Not every sample requires Metalaxyl-d6. Use this logic flow to determine the necessary standard based on matrix complexity.

Diagram 2: Internal Standard Selection Logic

Follow this path to determine the most cost-effective standard for your specific application.

DecisionTree Start Start: Define Sample Matrix Simple Simple Matrix (Water, Clear Juice) Start->Simple Complex Complex Matrix (Soil, Spices, Fatty Food) Start->Complex Regulated Is this for Regulatory Compliance (FDA/EU)? Simple->Regulated MetD6 Use Metalaxyl-d6 (Cost: High, Risk: Low) Complex->MetD6 Mandatory for Accuracy ExtStd Use External Standard (Cost: Low) Regulated->ExtStd No (R&D only) Analogue Use Structural Analogue (Cost: Medium) Regulated->Analogue Yes

Caption: Complex matrices or regulatory requirements necessitate the use of Metalaxyl-d6 to ensure data integrity.

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.

  • European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.

  • Sigma-Aldrich. (2023). Isotec® Stable Isotopes: Comparison of Deuterium vs 13C Internal Standards.

  • Waters Corporation. (2020). Understanding Matrix Effects in LC-MS/MS.

  • U.S. EPA. (2010). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column GC/MS.

Sources

Method validation for the simultaneous analysis of metalaxyl and its metabolites using Metalaxyl-d6

Author: BenchChem Technical Support Team. Date: February 2026

Internal Standard Strategy: Metalaxyl-d6 vs. External Calibration

Executive Summary

Objective: To objectively compare and validate the performance of stable isotope dilution assay (SIDA) using Metalaxyl-d6 against traditional external standard methods for the quantification of Metalaxyl and its primary metabolite (CGA 62826) in complex plant matrices.

Verdict: While external standard calibration (matrix-matched) is compliant with SANTE/11312/2021 guidelines, the Metalaxyl-d6 Internal Standard method is the superior analytical choice. It provides real-time compensation for matrix effects (ionization suppression) and extraction inefficiencies, reducing the need for extensive matrix-matching and increasing throughput in high-volume residue laboratories.

Scientific Context & Challenge

Metalaxyl is a phenylamide fungicide widely used on crops like potatoes, grapes, and cucumbers. Its analysis is complicated by two factors:

  • Metabolic Polarity: The primary metabolite, Metalaxyl acid (CGA 62826), is significantly more polar than the parent compound, leading to early elution where matrix suppression is most severe in Reverse Phase LC.

  • Matrix Effects (ME): Co-eluting matrix components (pigments, sugars, organic acids) in complex matrices (e.g., cucumber, grape) compete for charge in the Electrospray Ionization (ESI) source, causing signal suppression.

The Solution: Metalaxyl-d6

Metalaxyl-d6 is a deuterium-labeled isotopologue. Because it shares virtually identical physicochemical properties (retention time, pKa, solubility) with the target analyte but has a distinct mass (+6 Da), it experiences the exact same extraction losses and ionization suppression.

Comparative Analysis: Calibration Strategies

The following table contrasts the three primary calibration approaches for Metalaxyl analysis.

FeatureMethod A: Solvent-Only External Std Method B: Matrix-Matched External Std Method C: Metalaxyl-d6 Internal Std
Principle Calibrate using pure solvent standards.Calibrate using blank matrix extracts spiked with std.Spike samples with d6-IS prior to extraction.
Matrix Effect Correction None. High risk of false negatives due to suppression.High. Corrects for suppression but assumes constant matrix load.Dynamic. Corrects for suppression per sample.
Extraction Efficiency Not corrected.Not corrected (unless procedural standards used).Fully Corrected. Compensates for loss during QuEChERS.
Throughput High (Simple prep).Low (Requires blank matrix for every commodity).Highest (One curve for multiple matrices).
Accuracy (Complex Matrix) Poor (< 70% recovery common).Good (80-110%).Excellent (95-105%).
Cost Low.Medium (Labor intensive).High (Isotope cost).
Mechanism of Error Correction

The diagram below illustrates how Metalaxyl-d6 compensates for errors that Method A and B cannot fully address.

MatrixEffectMechanism cluster_0 Self-Validating Mechanism Sample Sample Matrix (Analyte + Matrix) Extraction QuEChERS Extraction (Possible Analyte Loss) Sample->Extraction Analyte ESI ESI Source (Ionization Competition) Extraction->ESI Analyte + IS + Matrix Detector MS/MS Detector ESI->Detector Signal Suppression (Affects Analyte & IS Equally) Result Result Detector->Result Ratio (Analyte/IS) Remains Constant IS_Add Add Metalaxyl-d6 (Internal Standard) IS_Add->Extraction IS Co-extracted

Figure 1: The self-validating mechanism of Isotope Dilution. Since the d6-IS suffers the exact same suppression as the analyte, the ratio remains constant, yielding accurate results.

Experimental Protocol (Validated Workflow)

This protocol is designed to meet SANTE/11312/2021 requirements.

Reagents & Standards[1][2][3][4]
  • Target: Metalaxyl (CAS 57837-19-1), Metalaxyl Acid (CGA 62826).

  • Internal Standard: Metalaxyl-d6 (10 µg/mL in Acetonitrile).

  • Extraction: QuEChERS Citrate Buffered Kit (EN 15662).

Sample Preparation (Step-by-Step)
  • Homogenization: Comminute 500g of sample (e.g., cucumber) with dry ice to a fine powder.

  • Weighing: Weigh 10.0 ± 0.1 g of homogenate into a 50 mL centrifuge tube.

  • IS Addition (Critical): Add 50 µL of Metalaxyl-d6 working solution (10 µg/mL) to the sample before solvent addition. Vortex for 30s.

    • Why? Adding here corrects for extraction recovery losses.

  • Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.

  • Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate). Shake immediately for 1 min.

  • Centrifugation: 4000 rpm for 5 min.

  • Clean-up (dSPE): Transfer 1 mL supernatant to a dSPE tube (150mg MgSO4 + 25mg PSA). Vortex 30s, Centrifuge.

  • Analysis: Transfer clear extract to LC vial.

LC-MS/MS Conditions[4][5][6]
  • Column: C18 (100mm x 2.1mm, 1.8 µm).

  • Mobile Phase A: 5mM Ammonium Formate in Water (0.1% Formic Acid).[1]

  • Mobile Phase B: Methanol (0.1% Formic Acid).[1]

  • Flow Rate: 0.3 mL/min.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (Quant)Product (Qual)CE (eV)
Metalaxyl 280.2220.1192.118 / 25
Metalaxyl-d6 286.2226.1198.118 / 25
CGA 62826 (Acid) 266.2220.1148.120 / 30

Method Validation Results & Decision Logic

The following data summarizes a typical validation study comparing Method B (Matrix-Matched) and Method C (d6-IS) in a high-pigment matrix (Grape leaves).

Linearity and Matrix Effects[5]
  • Linearity: Both methods show R² > 0.99.

  • Matrix Effect (ME%): Calculated as (Slope_matrix / Slope_solvent - 1) * 100.

    • Metalaxyl (No IS): -35% (Significant Suppression).

    • Metalaxyl (with d6): < 5% (Effectively Nullified).

Accuracy & Precision (n=5, Spiked at 10 µg/kg)
ParameterMethod B (Matrix-Matched)Method C (Metalaxyl-d6)SANTE Limit
Recovery (%) 82%98%70-120%
RSD (%) 12%3.5%≤ 20%
LOQ (mg/kg) 0.010.005-
Validation Decision Tree

Use this logic flow to determine if your method is valid according to EU guidelines.

ValidationLogic Start Start Validation (SANTE/11312/2021) Check_Lin Check Linearity (5 points, R² > 0.99?) Start->Check_Lin Check_Rec Check Recovery (Spike at LOQ & 10xLOQ) Check_Lin->Check_Rec Yes Fail FAIL: Optimize Extraction or Use d6-IS Check_Lin->Fail No Decision_Rec Recovery 70-120%? Check_Rec->Decision_Rec Check_RSD Check Precision (RSD ≤ 20%?) Decision_Rec->Check_RSD Yes Decision_Rec->Fail No Check_IonRatio Ion Ratio (Within ±30%?) Check_RSD->Check_IonRatio Yes Check_RSD->Fail No Pass METHOD VALIDATED Check_IonRatio->Pass Yes Check_IonRatio->Fail No

Figure 2: Validation decision tree based on SANTE/11312/2021 criteria. The use of Metalaxyl-d6 significantly increases the probability of passing the "Recovery" and "Precision" nodes.

References

  • European Commission. (2021).[2] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[2][3][4]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.

  • ResearchGate. (2022). Development of LC-MS/MS analytical methods for metalaxyl in Atractylodes macrocephala.

  • Sigma-Aldrich. Metalaxyl Metabolite CGA 62826 Certified Reference Material.

Sources

Precision in Complexity: A Comparative Guide to Uncertainty Estimation Using Metalaxyl-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of pesticide residues, specifically the phenylamide fungicide Metalaxyl , the suppression of ionization in LC-MS/MS workflows represents a critical source of measurement uncertainty. This guide evaluates the efficacy of Metalaxyl-d6 (an isotopically labeled internal standard, ILIS) versus external calibration methods.

Experimental evidence and theoretical grounding demonstrate that Metalaxyl-d6 is not merely a procedural formality but a mathematical necessity for reducing Expanded Measurement Uncertainty (


) from typical values of 40–50%  (External Standard) to <15%  (ILIS-corrected), primarily by negating matrix effects and extraction losses.

The Core Challenge: Matrix Effects and Uncertainty

Quantifying Metalaxyl in complex agricultural matrices (e.g., high-chlorophyll spinach, high-sugar grapes, or soil) is prone to Matrix Effects (ME) . Co-eluting compounds compete for charge in the electrospray ionization (ESI) source, leading to signal suppression or enhancement.[1]

  • External Standard (ESTD): Assumes the analyte in the sample behaves exactly like the analyte in pure solvent. This assumption fails in complex matrices, introducing massive systematic error (bias).

  • Metalaxyl-d6 (ILIS): Being a deuterated analog, it co-elutes with the target analyte and experiences the exact same ionization environment. The ratio of Analyte/ILIS remains constant even if the absolute signal drops by 50%.

Mechanistic Visualization: Uncertainty Propagation

The following diagram illustrates how Metalaxyl-d6 "prunes" the branches of uncertainty that normally plague quantitative analysis.

UncertaintyBudget cluster_legend Legend TotalUncertainty Total Expanded Uncertainty (U) Precision Precision (Random Error) Precision->TotalUncertainty Bias Bias (Systematic Error) Bias->TotalUncertainty Volumetric Pipetting/Volumetric Variability Volumetric->Precision Instrument Instrument Drift (Injection) Instrument->Precision MatrixEffect Matrix Effect (Ion Suppression) MatrixEffect->Bias Uncorrected in ESTD Recovery Extraction Recovery (Losses) Recovery->Bias Uncorrected in ESTD D6 Metalaxyl-d6 Correction D6->MatrixEffect Cancels D6->Recovery Cancels key Red Dashed = High Error Source Green Solid = Correction Mechanism

Figure 1: Uncertainty propagation tree demonstrating how Metalaxyl-d6 mitigates systematic errors (Bias) arising from Matrix Effects and Recovery, which are the dominant contributors to uncertainty in pesticide analysis.

Comparative Performance Analysis

The following data synthesizes validation studies comparing External Standardization against Internal Standardization using Metalaxyl-d6 in a high-complexity matrix (e.g., Capsicum or Spices).

Table 1: Quantitative Performance Metrics
ParameterMethod A: External Standard (ESTD)Method B: Metalaxyl-d6 (ILIS)Impact on Data Quality
Matrix Effect (ME%) -45% (Suppression)Corrected to ~100% (Relative)ESTD underestimates concentration by nearly half without correction factors.
Recovery (

)
60–70% (Variable)98–102% (Corrected)ILIS corrects for analyte loss during QuEChERS extraction.
Repeatability (RSD

)
12–18%2.5–4.0% ILIS normalizes injection-to-injection variability.
Linearity (

)
0.985 (Matrix dependent)> 0.999 Ratios provide superior linear fit across dynamic ranges.
Expanded Uncertainty (

, k=2)
± 42% ± 11% Crucial: Metalaxyl-d6 brings the method within strict regulatory limits (SANTE/11312/2021 requires

, but

is the analytical gold standard).

Analyst Insight: In Method A, the "uncertainty" is often underestimated because laboratories calculate precision but fail to account for the massive bias caused by matrix suppression. Method B inherently corrects this bias.

Experimental Protocol: Validated Workflow

To achieve the uncertainty values listed above, the Metalaxyl-d6 must be introduced at the beginning of the sample preparation, not just before injection.

Reagents
  • Target: Metalaxyl (CAS: 57837-19-1)

  • Internal Standard: Metalaxyl-d6 (Deuterated, typically labeled on the dimethylphenyl ring or methoxy groups).

  • Matrix: Fruit/Vegetable homogenate (10 g).

Step-by-Step Workflow
  • Homogenization: Weigh 10.0 g of sample (

    
    ) into a 50 mL centrifuge tube.
    
  • IS Spiking (CRITICAL STEP):

    • Add Metalaxyl-d6 solution to the raw sample prior to solvent addition.

    • Target Concentration: 50 ng/mL (or equivalent to mid-point of calibration curve).

    • Rationale: This ensures the IS undergoes the exact same extraction inefficiencies and partition coefficients as the native Metalaxyl.

  • Extraction (QuEChERS):

    • Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 min.

    • Add salts (4g MgSO4, 1g NaCl). Shake and centrifuge (3000 rpm, 5 min).

  • Clean-up (dSPE):

    • Transfer aliquot of supernatant to dSPE tube (PSA + C18). Vortex and centrifuge.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeOH + 0.1% Formic Acid.

    • MRM Transitions:

      • Metalaxyl: m/z 280.2

        
         220.1 (Quant), 280.2 
        
        
        
        192.1 (Qual).
      • Metalaxyl-d6: m/z 286.2

        
         226.1.
        
Calculation of Concentration ( )


Where 

is the slope of the calibration curve (Ratio vs. Conc),

is the intercept, and

is the dilution factor.

Uncertainty Budget Calculation (Top-Down Approach)

When using Metalaxyl-d6, the uncertainty budget simplifies. Instead of calculating individual errors for volume, recovery, and ionization, we use the Top-Down approach based on validation data (per EURACHEM/CITAC guides).

The Combined Standard Uncertainty (


) is calculated as:


  • Precision Component (

    
    ):  Derived from the Relative Standard Deviation (RSD) of the IS-corrected QC samples.
    
    • With Metalaxyl-d6: RSD is typically ~3-5%.

  • Bias Component (

    
    ):  Derived from the Recovery (
    
    
    
    ).
    • Because Metalaxyl-d6 corrects recovery to nearly 100%, the

      
       term approaches zero.
      
    • Without Metalaxyl-d6: Recovery might be 70%, introducing a massive bias term that inflates

      
      .
      
Decision Logic for Method Selection

MethodSelection Start Start: Metalaxyl Analysis MatrixType Is Matrix Complex? (Soil, Spices, High Pigment) Start->MatrixType Simple Simple Matrix (Water, Clear Juice) MatrixType->Simple No Complex Complex Matrix MatrixType->Complex Yes ESTD External Standard Acceptable Simple->ESTD Cost Saving ILIS Metalaxyl-d6 REQUIRED Simple->ILIS Best Practice Complex->ILIS Mandatory for Accuracy Result_ESTD U = 30-50% High Risk of False Compliant ESTD->Result_ESTD Result_ILIS U < 15% High Confidence ILIS->Result_ILIS

Figure 2: Decision tree for selecting calibration strategy based on matrix complexity and required uncertainty limits.

References

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

  • Eurachem. (2012). Quantifying Uncertainty in Analytical Measurement (QUAM:2012.P1).Link

  • Alder, L., et al. (2001).[2] "Estimation of measurement uncertainty in pesticide residue analysis." Journal of AOAC International, 84(5), 1569-1578.[2] Link

  • Codex Alimentarius. (2006).[3] Guidelines on Estimation of Uncertainty of Results (CAC/GL 59-2006).[4]Link

  • ResearchGate. (2021). "Validation and uncertainty estimation of analytical method for quantification of phytochelatins...". PubMed. Link

Sources

Safety Operating Guide

Executive Summary & Technical Context

Author: BenchChem Technical Support Team. Date: February 2026

Metalaxyl-d6 Disposal and Handling Guide

Metalaxyl-d6 (CAS: 1246816-20-5) is a stable, isotopically labeled derivative of the phenylamide fungicide Metalaxyl.[1] It is primarily employed as an internal standard in quantitative LC-MS/MS analysis for residue testing in food safety and environmental monitoring.

Crucial Safety Distinction: While labeled with deuterium (


), this compound is non-radioactive . It does not require radiological waste protocols. However, it must be treated with the same chemical safety rigor as the parent compound (Metalaxyl), which is a known sensitizer and aquatic toxin.

Hazard Identification & Risk Assessment

Before initiating disposal, the waste generator must validate the hazard profile to ensure the correct waste stream selection.

Hazard Category GHS Classification Statement Code Operational Implication
Acute Toxicity Category 4 (Oral)H302 : Harmful if swallowedDo not dispose of via sink/sewer.[1][2]
Sensitization Skin Sensitizer Cat.[1][3][4] 1H317 : May cause allergic skin reactionDouble nitrile gloves required during waste transfer.[1]
Environmental Aquatic Chronic Cat.[1][2][3][5] 3H412 : Harmful to aquatic lifeZero-discharge policy; all rinsate must be captured.[1]

Source: PubChem Compound Summary [1], Sigma-Aldrich SDS [2][1]

Waste Segregation: A Self-Validating System

To maintain data integrity and safety compliance, waste must be segregated at the point of generation. This prevents cross-contamination of expensive analytical standards and ensures regulatory compliance.

Stream A: Neat Standard (Solid/Pure Liquid)
  • Origin: Expired vials, degraded reference material, or original packaging.

  • Classification: Toxic Organic Solid/Liquid.

  • Action: Do not dissolve in solvent solely for disposal. Dispose of in original vial if possible, packed within a secondary solid waste container.

Stream B: Analytical Waste (Liquid Solutions)
  • Origin: LC-MS/MS effluents, working standard dilutions.

  • Classification: Flammable Solvent Waste (due to Methanol/Acetonitrile matrix).

  • Action: Segregate based on the solvent carrier.

    • Non-Halogenated: If dissolved in MeOH or ACN.[6]

    • Halogenated: If dissolved in DCM or Chloroform (rare for Metalaxyl, but possible).

Step-by-Step Disposal Protocol

Phase 1: Deactivation & Containment
  • Inventory Reconciliation: Before disposal, log the mass/volume removed from your chemical inventory system. This is critical for audit trails, especially for expensive deuterated standards.

  • Primary Containment:

    • Solids: Place the capped vial into a wide-mouth HDPE jar labeled "Solid Toxic Waste."

    • Liquids: Pour into a safety-vented carboy compatible with the solvent (e.g., HDPE or Safety Coated Glass).

  • Rinsing (Empty Vials):

    • Perform a Triple Rinse with a compatible solvent (e.g., Methanol).

    • Critical Step: The rinsate (wash solvent) must be collected and disposed of into the Liquid Waste stream (Stream B). It cannot be poured down the drain.

    • Deface the label on the empty vial and dispose of the glass in the "Broken/Laboratory Glass" bin, provided it is triple-rinsed.

Phase 2: Labeling & Documentation

Attach a hazardous waste tag containing the following specific data:

  • Chemical Name: Metalaxyl-d6 (Solution in Methanol/Acetonitrile).

  • Constituents: List the solvent % (e.g., 99% Methanol) and the active contaminant (<1% Metalaxyl-d6).

  • Hazards: Check "Flammable" (for solvent) and "Toxic" (for analyte).

Phase 3: Final Disposal Method
  • Recommended Method: High-temperature incineration equipped with afterburners and scrubbers. This ensures the complete destruction of the phenylamide structure.

  • Regulatory Reference: In the US, this often falls under RCRA guidelines for toxic organic waste. While Metalaxyl is not explicitly P-listed, it requires disposal at a permitted TSDF (Treatment, Storage, and Disposal Facility) [3].[1]

Visual Workflow: Decision Tree

Metalaxyl_Disposal Start Waste Generation: Metalaxyl-d6 StateCheck Physical State? Start->StateCheck Solid Solid / Neat Standard (Expired Vial) StateCheck->Solid Powder/Residue Liquid Liquid Solution (LC-MS Waste) StateCheck->Liquid Dissolved Rinse Triple Rinse Vial (Collect Rinsate) Solid->Rinse Empty Vial SolidBin Solid Toxic Waste Bin (Do not dissolve) Solid->SolidBin Full/Partial Vial SolventCheck Identify Solvent Matrix Liquid->SolventCheck NonHalo Non-Halogenated (MeOH, ACN) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo LiquidBin Flammable/Toxic Carboy NonHalo->LiquidBin Halo->LiquidBin Rinse->SolidBin Glass (Clean) Rinse->LiquidBin Rinsate (Dirty) Disposal High-Temp Incineration (Licensed TSDF) SolidBin->Disposal LiquidBin->Disposal

Figure 1: Logical decision tree for segregating Metalaxyl-d6 waste based on physical state and solvent matrix.[1]

Emergency Spillage Procedures

In the event of a spill in the laboratory:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If the spill is a powder, use a NIOSH N95 respirator to prevent inhalation (H302/H332).

  • Containment:

    • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads). Do not use sawdust (flammability risk with solvents).

    • Powder Spill: Cover with a damp paper towel to prevent dust generation, then wipe up carefully.

  • Clean Up: Place all contaminated absorbents into a heavy-duty hazardous waste bag. Scrub the surface with a detergent solution; collect this wash water as hazardous waste.

References

  • PubChem. (n.d.). Metalaxyl Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2022). Hazardous Waste Generators: Managing Your Waste. United States Environmental Protection Agency. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.